molecular formula C6H9FO3 B1519323 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid CAS No. 1150617-62-1

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1519323
CAS No.: 1150617-62-1
M. Wt: 148.13 g/mol
InChI Key: CGKBHMJXQWPYDK-UHFFFAOYSA-N
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Description

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid (CAS 1150617-62-1) is a fluorinated heterocyclic building block with the molecular formula C6H9FO3 and a molecular weight of 148.13 g/mol . This compound is valued in organic and medicinal chemistry research for its utility as a synthetic intermediate. The tetrahydropyran (Thp) scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. In research applications, the tetrahydropyranyl group is well-known for its role as a protecting group for alcohols and other functional groups (such as thiols and carboxylic acids) in multistep synthetic routes, including peptide synthesis . Its key advantages include low cost, ease of introduction, stability under basic conditions, and facile removal under mildly acidic conditions . Furthermore, tetrahydropyran-4-carboxylic acid derivatives are recognized as useful starting materials or synthetic intermediates for pharmaceuticals and agrochemicals . As a fluorinated analog, this compound serves as a versatile building block for constructing more complex, fluorine-containing target molecules. Handle with appropriate precautions in a well-ventilated laboratory and wear suitable protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluorooxane-4-carboxylic acid
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InChI

InChI=1S/C6H9FO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBHMJXQWPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654014
Record name 4-Fluorooxane-4-carboxylic acid
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1150617-62-1
Record name 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
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Record name 4-Fluorooxane-4-carboxylic acid
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Record name 4-fluorooxane-4-carboxylic acid
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Foundational & Exploratory

Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[3] Consequently, 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid represents a valuable building block for the synthesis of novel therapeutics, combining the beneficial properties of both the fluorine atom and the THP ring. This guide provides an in-depth examination of a robust synthetic route to this important intermediate, offering practical insights for researchers in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. A primary consideration is the timing of the fluorination step. Two plausible overarching strategies involve:

  • Late-Stage Fluorination: Beginning with a pre-functionalized tetrahydropyran ring, such as Tetrahydro-2H-pyran-4-carboxylic acid[4] or a derivative, and introducing the fluorine atom at a later stage.

  • Fluorine-Containing Synthon Strategy: Employing a fluorinated building block that is then elaborated to construct the tetrahydropyran ring.

For the purposes of this guide, we will focus on a late-stage fluorination approach, as it often provides greater flexibility and leverages readily available starting materials. The key transformation in this strategy is the fluorination of a suitable precursor at the C4 position.

Recommended Synthetic Route: Electrophilic Fluorination of a Silyl Ketene Acetal Intermediate

The recommended pathway proceeds via the formation of a silyl ketene acetal from a commercially available precursor, followed by electrophilic fluorination. This method is advantageous as it circumvents harsh conditions often associated with nucleophilic fluorinations and offers good functional group tolerance.[5][6]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Silyl Ketene Acetal Formation cluster_2 Step 3: Electrophilic Fluorination cluster_3 Step 4: Hydrolysis Start Tetrahydro-2H-pyran-4-carboxylic acid Ester Methyl tetrahydro-2H-pyran-4-carboxylate Start->Ester MeOH, H2SO4 (cat.) SKA Silyl Ketene Acetal Intermediate Ester->SKA LDA, THF; then TMSCl Fluorinated_Ester Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate SKA->Fluorinated_Ester Selectfluor®, MeCN Final_Product This compound Fluorinated_Ester->Final_Product LiOH, THF/H2O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

Rationale: Esterification of the starting carboxylic acid protects the acidic proton and facilitates the subsequent formation of the silyl ketene acetal. A simple Fischer esterification is a cost-effective and straightforward method for this transformation.

Procedure:

  • To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield Methyl tetrahydro-2H-pyran-4-carboxylate.

Part 2: Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate via Electrophilic Fluorination

Rationale: The formation of a silyl ketene acetal from the ester provides a nucleophilic enolate equivalent that can react with an electrophilic fluorine source.[5] Selectfluor® (N-fluorobenzenesulfonimide) is a widely used, bench-stable electrophilic fluorinating agent that offers high yields and good selectivity.[2][6]

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, add a solution of Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add chlorotrimethylsilane (TMSCl) (1.2 eq) to the reaction mixture and allow it to warm to room temperature over 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude silyl ketene acetal in acetonitrile (MeCN).

  • Add Selectfluor® (1.2 eq) to the solution at room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Part 3: Hydrolysis to this compound

Rationale: The final step involves the saponification of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation.

Procedure:

  • Dissolve Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

StepReactantProductTypical YieldPurity (by NMR)
1. EsterificationTetrahydro-2H-pyran-4-carboxylic acidMethyl tetrahydro-2H-pyran-4-carboxylate85-95%>98%
2. Electrophilic FluorinationMethyl tetrahydro-2H-pyran-4-carboxylateMethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate60-75%>97%
3. HydrolysisMethyl 4-fluorotetrahydro-2H-pyran-4-carboxylateThis compound90-98%>99%

Mechanism of Electrophilic Fluorination

The key fluorination step proceeds through the reaction of the electron-rich silyl ketene acetal with the electrophilic fluorine atom of Selectfluor®.

Caption: Proposed mechanism for electrophilic fluorination.

Safety and Handling Considerations

  • Sulfuric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • LDA: Pyrophoric. Handle under an inert atmosphere (nitrogen or argon).

  • TMSCl: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Selectfluor®: Oxidizing agent. Avoid contact with combustible materials.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and scalable synthesis of this compound, a valuable building block for drug discovery. The described multi-step sequence, culminating in an electrophilic fluorination, provides a practical approach for medicinal chemists. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can efficiently access this important fluorinated scaffold for the development of next-generation therapeutics.

References

Physicochemical Properties of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The tetrahydropyran (THP) ring is a privileged scaffold, frequently employed as a bioisosteric replacement for other cyclic systems to enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity. The introduction of fluorine, a common tactic in drug design, can further influence a molecule's pKa, metabolic fate, and binding affinity.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid, a valuable building block for the synthesis of novel pharmaceutical agents. As direct experimental data for this specific compound is not widely published, this document focuses on predicted characteristics based on established structure-property relationships and provides detailed, field-proven experimental protocols for its empirical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to effectively integrate it into their discovery pipelines.

Molecular Identity and Structural Attributes

Accurate identification is the foundation of all subsequent characterization. The structural features—a carboxylic acid and an electron-withdrawing fluorine atom at the α-position—are expected to dominate the molecule's chemical behavior.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Calculated Properties

IdentifierValueSource / Method
IUPAC Name 4-Fluoro-oxane-4-carboxylic acid---
CAS Number Not readily available---
Parent CAS (non-fluorinated) 5337-03-1[1][2][3]
Molecular Formula C₆H₉FO₃Calculation
Molecular Weight 148.13 g/mol Calculation

Acidity and Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it dictates the charge state of the molecule at physiological pH.[4][5] This, in turn, profoundly influences solubility, membrane permeability, and the potential for ionic interactions with biological targets.[4]

Scientific Rationale and Predicted Value

The parent compound, tetrahydro-2H-pyran-4-carboxylic acid, is a typical aliphatic carboxylic acid with an expected pKa in the range of 4.5 - 5.0. The introduction of a fluorine atom on the α-carbon is predicted to have a significant acid-strengthening effect. Fluorine's high electronegativity exerts a powerful negative inductive effect (-I), which stabilizes the resulting carboxylate anion upon deprotonation. This stabilization lowers the Gibbs free energy of the conjugate base, shifting the equilibrium towards dissociation and resulting in a lower pKa value.[6] Therefore, the pKa of this compound is anticipated to be in the range of 3.5 - 4.0 .

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust and self-validating method for the precise determination of pKa.[7]

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a 0.01 M solution of the test compound in deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the result will be an apparent pKa (pKaapp).

    • Prepare a standardized solution of a strong base titrant, typically 0.1 M NaOH, ensuring it is also CO₂-free.

  • Titration Procedure:

    • Place a known volume (e.g., 20.0 mL) of the test compound solution into a thermostatted vessel maintained at 25 °C.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the expected equivalence point by at least 1-2 pH units.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).

    • For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter titrate1 Add Analyte to Thermostatted Vessel prep1->titrate1 prep2 Prepare 0.01 M Analyte Solution prep2->titrate1 prep3 Prepare 0.1 M NaOH Titrant titrate2 Add Titrant in Small Increments prep3->titrate2 titrate1->titrate2 Repeat titrate3 Record pH and Volume titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot Titration Curve (pH vs. Volume) titrate3->analysis1 analysis2 Calculate First Derivative (ΔpH/ΔV) analysis1->analysis2 analysis3 Determine Equivalence Point analysis2->analysis3 analysis4 Calculate pKa at Half-Equivalence Point analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties and is a cornerstone of frameworks like Lipinski's Rule of 5.[8][9] For an ionizable molecule like a carboxylic acid, it is crucial to distinguish between:

  • logP: The partition coefficient of the neutral (protonated) species.

  • logD: The distribution coefficient at a specific pH, which accounts for both the ionized and non-ionized forms.[9][10]

Scientific Rationale and Predicted Value

The tetrahydropyran ring is relatively polar. The addition of fluorine increases both polarity and lipophilicity, making prediction difficult. However, given the molecule's small size and polar functional groups, a low-to-moderate lipophilicity is expected. The logD at pH 7.4 (logD₇.₄) will be significantly lower than the logP. Since the predicted pKa (~3.5-4.0) is well below 7.4, the molecule will exist almost entirely in its ionized (carboxylate) form at physiological pH, driving it into the aqueous phase and resulting in a negative logD₇.₄ value.

Experimental Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement approach.[10][11]

  • System Preparation:

    • Prepare a buffer solution at the desired pH (e.g., 0.01 M phosphate buffer for pH 7.4).[10]

    • Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[9] This prevents volume changes during the experiment.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[9]

  • Partitioning Experiment:

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be low enough to avoid solubility issues in either phase.

    • Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification and Calculation:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous buffer phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • The logD is calculated using the following formula:

      • logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Workflow for Shake-Flask logD Determination

logD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pH 7.4 Buffer prep2 Pre-saturate n-Octanol and Buffer prep1->prep2 exp1 Add Analyte, Octanol, and Buffer to Vial prep2->exp1 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 analysis1 Sample Each Phase exp3->analysis1 analysis2 Quantify Concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate logD analysis2->analysis3

Caption: Workflow for the "gold standard" shake-flask logD measurement.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a common hurdle in drug development. For carboxylic acids, solubility is highly dependent on pH.

Predicted Solubility Profile

Carboxylic acids with few carbon atoms are generally water-soluble.[12][13][14] this compound is a small, polar molecule capable of hydrogen bonding, suggesting moderate intrinsic solubility in its neutral form. In basic solutions (pH > pKa), it will be converted to its highly soluble carboxylate salt, dramatically increasing its aqueous solubility.[12] Conversely, in acidic solutions (pH < pKa), solubility will be suppressed.

Experimental Protocol: Thermodynamic Solubility Determination
  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer solution of a different pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that thermodynamic equilibrium between the solid and dissolved states is reached.

  • Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. The measured concentration is the thermodynamic solubility at that specific pH.

Thermal Properties and Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.

Predicted Value and Rationale

The non-fluorinated analog, tetrahydro-2H-pyran-4-carboxylic acid, has a reported melting point of 87 - 89 °C.[1] The introduction of a fluorine atom can increase intermolecular interactions (such as dipole-dipole forces) and potentially lead to more efficient crystal packing. Therefore, a higher melting point, likely in the range of 95 - 110 °C , is predicted for the fluorinated compound.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

For pharmaceutical compounds, DSC is the preferred method for thermal analysis as it provides more comprehensive information than a simple melting point apparatus.[15][16][17] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and the detection of polymorphs or impurities.[15][16]

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is typically taken as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion. A sharp, single peak is indicative of a pure substance.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
FTIR O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (very broad)Characteristic of hydrogen-bonded dimers in carboxylic acids.[18][19]
C=O stretch (Carbonyl)1760 - 1690 cm⁻¹ (strong)Standard carbonyl stretch for a carboxylic acid.[18][19]
C-O stretch1320 - 1210 cm⁻¹C-O single bond stretch.[18]
C-F stretch1100 - 1000 cm⁻¹ (strong)Characteristic absorption for alkyl fluorides.
¹H NMR -COOH~12 δ (singlet, broad)Deshielded acidic proton, position is solvent and concentration dependent.[19][20]
-CH₂-O-3.5 - 4.0 δ (multiplet)Protons adjacent to the ring oxygen are deshielded.
-CH₂-CF-2.0 - 2.5 δ (multiplet)Protons adjacent to the fluorine-bearing carbon.
¹³C NMR -COOH165 - 185 δTypical range for a carboxyl carbon.[19][20]
-CF-85 - 95 δ (doublet, ¹JCF)Carbon directly attached to fluorine, shows large coupling constant.
-CH₂-O-60 - 70 δCarbons adjacent to the ring oxygen.
-CH₂-CF-30 - 40 δ (doublet, ²JCF)Carbons adjacent to the fluorine-bearing carbon, shows smaller coupling.
¹⁹F NMR -CF--180 to -200 δ (vs. CFCl₃)Expected range for a tertiary alkyl fluoride.

Conclusion

This compound is a compound with a physicochemical profile that makes it an attractive building block for drug discovery. Its key predicted features include:

  • Increased Acidity: A pKa of ~3.5-4.0, making it significantly more acidic than its non-fluorinated counterpart.

  • pH-Dependent Lipophilicity: A low intrinsic lipophilicity (logP) and a strongly negative logD at physiological pH, suggesting high aqueous solubility of its salt form.

  • High Purity and Stability: A predicted melting point above 95 °C, indicative of a stable crystalline solid.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A thorough understanding and characterization of this molecule's physicochemical landscape are essential for its successful application in the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrans in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within the diverse landscape of fluorinated compounds, those containing a tetrahydropyran ring are of particular interest. The tetrahydropyran motif is a prevalent structural feature in many natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in hydrogen bonding.[4][5]

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid represents a key building block in this domain, combining the advantageous properties of both the fluorine atom and the tetrahydropyran scaffold.[6] Its structure presents a unique combination of a cyclic ether, a carboxylic acid, and a fluorine atom at a quaternary carbon center. This intricate arrangement necessitates a multi-faceted analytical approach for unambiguous structure elucidation. This guide provides a comprehensive overview of the spectroscopic and analytical techniques employed to confirm the molecular structure of this important pharmaceutical intermediate.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of a molecule's structure, particularly one with the complexity of this compound, relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The workflow for elucidating the structure of this compound typically involves a suite of spectroscopic and spectrometric methods, culminating in single-crystal X-ray diffraction for absolute structural confirmation.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to reveal the signals corresponding to the methylene protons of the tetrahydropyran ring and the acidic proton of the carboxylic acid group.

  • Chemical Shifts (δ): The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear at a higher chemical shift compared to the protons on C3 and C5. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

  • Integration: The relative integration of the proton signals will confirm the number of protons in each unique chemical environment.

  • Spin-Spin Coupling (J): The coupling patterns between adjacent, non-equivalent protons will provide crucial information about their spatial relationships and the conformation of the pyran ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and their chemical environments.

  • Chemical Shifts (δ): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm.[7] The carbon atom bonded to the fluorine (C4) will also exhibit a characteristic chemical shift, influenced by the high electronegativity of the fluorine. The carbons adjacent to the ring oxygen (C2 and C6) will appear at a higher chemical shift than the other methylene carbons (C3 and C5).

  • ¹³C-¹⁹F Coupling: A key diagnostic feature will be the splitting of the C4 signal into a doublet due to coupling with the ¹⁹F nucleus. The magnitude of this one-bond coupling constant (¹JCF) is typically large. Additionally, two-bond (²JCF) and three-bond (³JCF) couplings may be observed for C3/C5 and C2/C6 respectively, providing further confirmation of the fluorine's position.

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[8][9]

  • Chemical Shift (δ): The chemical shift of the fluorine signal is highly sensitive to its local electronic environment.[10] For this compound, the fluorine is attached to a quaternary carbon, and its chemical shift will be characteristic of this structural motif.

  • ¹⁹F-¹H Coupling: The ¹⁹F spectrum may show coupling to the protons on the adjacent methylene groups (C3 and C5), which would appear as a multiplet. This coupling information is invaluable for confirming the connectivity around the fluorinated center.

Part 2: Determining Molecular Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula of C₆H₉FO₃.

Fragmentation Pattern

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, characteristic fragmentation pathways may include:

  • Loss of the carboxylic acid group: A significant fragment corresponding to the loss of COOH (45 Da) is expected.

  • Ring opening and subsequent fragmentation: The tetrahydropyran ring can undergo cleavage, leading to a series of smaller fragment ions. The presence of the fluorine atom will influence the fragmentation pathways.[11]

The presence of a halogen atom like fluorine can sometimes be inferred from isotopic patterns, although this is more pronounced for chlorine and bromine which have significant natural isotopes.[12][13][14][15]

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum will be dominated by the absorptions of the carboxylic acid and the cyclic ether.

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[16] This broadness is a hallmark of carboxylic acid dimers.[16]

  • C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[7][16]

  • C-O Stretch: The spectrum will also show C-O stretching vibrations. The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ region, while the C-O-C stretch of the tetrahydropyran ring will also be present in the fingerprint region.[16]

  • C-F Stretch: The C-F stretching vibration typically appears in the region of 1400-1000 cm⁻¹, but it can be difficult to assign definitively in a complex molecule.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Carboxylic Acid O-H3300-2500Very Broad
Carboxylic Acid C=O1760-1690Strong, Sharp
Carboxylic Acid C-O1320-1210Medium
Ether C-O-C~1100Strong

Part 4: The Definitive Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the connectivity and functional groups within a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[17][18][19][20] This technique is the gold standard for structure determination.[21]

Experimental Protocol: From Crystal to Structure
  • Crystallization: The first and often most challenging step is to grow a single crystal of this compound of suitable quality.[21] This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it.[17] As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern.[17][20]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. This map is then used to build a model of the molecular structure, which is subsequently refined to obtain precise atomic coordinates, bond lengths, and bond angles.[22][23]

Key Structural Insights from Crystallography
  • Unambiguous Connectivity: The X-ray structure will definitively confirm the atomic connectivity, including the position of the fluorine atom at the C4 position.

  • Conformational Analysis: The solid-state conformation of the tetrahydropyran ring can be determined.[24][25] Tetrahydropyran rings typically adopt a chair conformation, and the crystallographic data will reveal the axial or equatorial positions of the substituents.

  • Intermolecular Interactions: The crystal packing will reveal information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the structure elucidation process for this compound.

StructureElucidationWorkflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation cluster_data_interpretation Data Interpretation & Structure Assembly NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Determine Connectivity & Functional Groups NMR->Connectivity MS Mass Spectrometry (HRMS) Formula Confirm Molecular Formula MS->Formula IR IR Spectroscopy IR->Connectivity XRay Single-Crystal X-ray Crystallography ThreeD_Structure Elucidate 3D Structure & Conformation XRay->ThreeD_Structure Connectivity->ThreeD_Structure Formula->ThreeD_Structure Final_Structure Final Validated Structure: This compound ThreeD_Structure->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a prime example of the synergistic application of modern analytical techniques. While each method provides valuable information, it is the collective weight of the evidence from NMR, MS, and IR spectroscopy, crowned by the definitive proof from X-ray crystallography, that allows for the unambiguous assignment of its complex structure. This rigorous analytical process is fundamental to ensuring the quality and integrity of this and other vital building blocks used in the development of new therapeutics.

References

Introduction: The Structural Significance of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

This compound is a heterocyclic organic compound that incorporates several key structural features of interest in medicinal chemistry and materials science. The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding. The quaternary carbon at the 4-position, substituted with both a fluorine atom and a carboxylic acid, introduces a point of significant steric and electronic influence. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity, while the carboxylic acid group provides a handle for further synthetic modification and introduces acidic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. It further outlines detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently generate and interpret high-quality analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, one can confirm the carbon skeleton, the connectivity of protons, and the specific environment of the fluorine atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential. The following procedure ensures reproducibility and accuracy.

1.1.1 Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and to slow the exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange more readily.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required if the sample is slow to dissolve.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.

1.1.2 Instrument Setup and Data Acquisition

  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard 1D proton spectrum. A spectral width of approximately 16 ppm is appropriate.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of approximately 220 ppm is standard.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the fluorine probe.

    • Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral window is necessary.[2]

    • If desired, a proton-coupled ¹⁹F spectrum can be acquired to observe ¹H-¹⁹F coupling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve homogenize Homogenize dissolve->homogenize insert Insert into Spectrometer homogenize->insert lock_shim Lock & Shim insert->lock_shim acquire_H Acquire 1H Spectrum lock_shim->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C acquire_F Acquire 19F Spectrum acquire_C->acquire_F

Caption: Workflow for NMR sample preparation and data acquisition.

Anticipated Spectral Features and Interpretation

The structure of this compound dictates a unique set of NMR signals.

1.2.1 ¹H NMR Spectroscopy

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-13 ppm.[1][3][4] Its broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O.

  • Pyran Protons (Axial vs. Equatorial): The tetrahydropyran ring exists in a chair conformation. The eight protons on the ring are diastereotopic and will appear as distinct signals.

    • H-2/H-6 Protons: These four protons are adjacent to the ring oxygen and are thus deshielded. They are expected to appear as complex multiplets between approximately 3.5-4.0 ppm.

    • H-3/H-5 Protons: These four protons are further from the oxygen and adjacent to the quaternary center. They are expected to appear as complex multiplets between approximately 1.8-2.2 ppm. The protons on the same carbon will show geminal coupling, and they will also show vicinal coupling to the H-2/H-6 protons. Crucially, they will also exhibit coupling to the fluorine atom (²JH-F and ³JH-F), further complicating the multiplets.

1.2.2 ¹³C NMR Spectroscopy

  • Carbonyl Carbon (-COOH): This signal will appear significantly downfield, typically in the range of 170-180 ppm.[4][5] It will likely appear as a singlet or a very narrow multiplet due to weak long-range coupling.

  • Quaternary Carbon (C-4): This carbon is attached to both an oxygen (in the form of the carboxyl group), an electronegative fluorine atom, and is part of the ring. This environment will cause a significant downfield shift. A key feature will be a large one-bond carbon-fluorine coupling (¹JC-F), splitting the signal into a doublet. The chemical shift is anticipated to be in the 90-100 ppm range.

  • C-2/C-6 Carbons: These carbons are adjacent to the ring oxygen and will be deshielded, appearing around 65-70 ppm. They will exhibit a three-bond coupling to the fluorine atom (³JC-F).

  • C-3/C-5 Carbons: These carbons are adjacent to the quaternary center and will appear further upfield, likely in the 30-40 ppm range. They will show a two-bond coupling to the fluorine atom (²JC-F).

1.2.3 ¹⁹F NMR Spectroscopy

  • Fluorine Atom (C-4): The ¹⁹F nucleus is highly sensitive.[2] The chemical shift is highly dependent on the electronic environment. For a tertiary alkyl fluoride, a chemical shift in the range of -140 to -180 ppm (relative to CFCl₃) can be anticipated.[6][7] Due to coupling with the four adjacent protons on C-3 and C-5, the signal is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets.

Anticipated NMR Data Summary
¹H NMR (DMSO-d₆) δ (ppm)
10-13
3.5-4.0
1.8-2.2
¹³C NMR (DMSO-d₆) δ (ppm)
170-180
90-100
65-70
30-40
¹⁹F NMR (DMSO-d₆) δ (ppm)
-140 to -180

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups. For this molecule, it will provide definitive evidence for the carboxylic acid moiety and the carbon-fluorine bond.

Experimental Protocol: IR Data Acquisition

The solid nature of the compound allows for several preparation methods. The KBr pellet method is a classic and reliable choice for obtaining a high-resolution spectrum.

2.1.1 Sample Preparation (KBr Pellet Method)

  • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[8]

  • Homogenization: Gently but thoroughly mix the sample and KBr by grinding for about one minute until the mixture is homogeneous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

2.1.2 Instrument Setup and Data Acquisition

  • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Insertion: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition grind_sample Grind Sample (1-2 mg) add_kbr Add KBr (100-200 mg) grind_sample->add_kbr mix Mix Thoroughly add_kbr->mix press Press into Pellet mix->press insert Insert Pellet press->insert background Acquire Background background->insert acquire Acquire Spectrum insert->acquire

Caption: Workflow for IR sample preparation by the KBr pellet method.

Anticipated Spectral Features and Interpretation

The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][9][10] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9]

  • C-H Stretch: Sharp, medium-intensity peaks will be superimposed on the broad O-H band, typically in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the tetrahydropyran ring.

  • C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1725-1700 cm⁻¹.[10] Dimerization typically shifts this peak to a slightly lower wavenumber compared to a free carbonyl.

  • C-O Stretch & O-H Bend: The spectrum will also contain C-O stretching and O-H bending vibrations in the fingerprint region. A strong C-O stretch is expected between 1320-1210 cm⁻¹, and an O-H bend may appear around 1440-1395 cm⁻¹.[9]

  • C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond stretch is expected in the region of 1100-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

Anticipated IR Data Summary
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3300-2500Strong, Very BroadO-H stretch (carboxylic acid dimer)
2990-2850Medium, SharpC-H stretch (aliphatic)
1725-1700Strong, SharpC=O stretch (carboxylic acid)
1440-1395MediumO-H bend
1320-1210StrongC-O stretch
1100-1000Strong, SharpC-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: MS Data Acquisition

Negative ion mode ESI is the method of choice for carboxylic acids, as they readily lose a proton to form a stable [M-H]⁻ anion.

3.1.1 Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation, if necessary.

3.1.2 Instrument Setup and Data Acquisition

  • Ionization Mode: Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.

  • Sample Introduction: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Tuning: Optimize source parameters such as capillary voltage, source temperature, and cone voltage to maximize the signal of the deprotonated molecule [M-H]⁻.[11]

  • Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

  • Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 163.05) as the precursor ion. Perform collision-induced dissociation (CID) by applying collision energy and acquire a product ion spectrum to observe the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-) stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in MeCN:H2O stock->dilute infuse Infuse Sample dilute->infuse tune Optimize Source infuse->tune full_scan Acquire Full Scan (MS1) tune->full_scan msms Acquire Product Scan (MS2) full_scan->msms

Caption: Workflow for ESI-MS sample preparation and analysis.

Anticipated Spectral Features and Interpretation

The molecular formula of this compound is C₆H₉FO₃, with a monoisotopic mass of 164.0536 g/mol .

  • Molecular Ion: In negative ion mode ESI, the most prominent peak in the full scan spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 163.05 .

  • Fragmentation Pattern (MS/MS of m/z 163.05):

    • Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (44.00 Da). This will result in a major fragment ion at m/z 119.05 , corresponding to the C₅H₉FO⁻ carbanion.[9][12]

    • Loss of HF: The fluorinated carbanion at m/z 119.05 may subsequently lose hydrogen fluoride (20.01 Da), leading to a fragment at m/z 99.04 .

    • Ring Opening/Further Fragmentation: Other minor fragments resulting from the opening of the tetrahydropyran ring are also possible but are expected to be of lower intensity.

Anticipated MS Data Summary (ESI-)
m/z (calculated) Ion Formula Interpretation
163.05[C₆H₈FO₃]⁻[M-H]⁻ (Deprotonated Molecule)
119.05[C₅H₈FO]⁻[M-H-CO₂]⁻
99.04[C₅H₇O]⁻[M-H-CO₂-HF]⁻

References

Discovery and history of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid: From Discovery to Application

Part 1: Executive Summary

This technical guide provides a comprehensive overview of this compound, a significant building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the tetrahydropyran scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document traces the origins of this compound through its initial disclosures in patent literature and explores the various synthetic methodologies for its preparation. Furthermore, it delves into its applications as a key intermediate in the development of complex pharmaceutical agents, offering insights for researchers, scientists, and professionals in drug development.

Part 2: Introduction - The Strategic Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of contemporary drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated heterocyclic compounds, particularly saturated rings like tetrahydropyran, are of special interest as they provide three-dimensional structural motifs that can effectively probe the binding pockets of enzymes and receptors.

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous bioactive natural products and approved drugs. Its saturated, non-planar structure offers a desirable alternative to aromatic rings, often improving solubility and metabolic profiles. The addition of a fluorine atom, as in this compound, further enhances its utility by introducing a polar C-F bond that can participate in favorable interactions with biological targets and modulate the acidity of the adjacent carboxylic acid group. This makes it a valuable sp³-rich building block for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[1]

Part 3: Discovery and Initial Synthesis

The first public disclosure of a synthetic route leading to a direct precursor of this compound can be traced back to the patent literature. Specifically, the synthesis of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is described in a patent application that serves as a key reference for the early preparation of this structural class.[2] The carboxylic acid can be readily obtained from this aldehyde via standard oxidation protocols.

Initial Patented Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

The synthesis begins with the commercially available tetrahydro-2H-pyran-4-carbaldehyde and proceeds through a two-step sequence involving the formation of a silyl enol ether followed by electrophilic fluorination.

Experimental Protocol:

Step 1: Synthesis of Trimethyl(((tetrahydro-2H-pyran-4-yl)methylene)oxy)silane

  • To a solution of diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C, trimethylsilyl trifluoromethanesulfonate is added.

  • A solution of tetrahydro-2H-pyran-4-carbaldehyde in DCM is then added dropwise at the same temperature.

  • The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is treated with hexane.

  • The precipitated salts are filtered off, and the filtrate is concentrated in vacuo to yield the crude trimethylsilyl enol ether, which is used in the next step without further purification.

Step 2: Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

  • The crude trimethylsilyl enol ether is dissolved in DCM and cooled to 0°C.

  • A solution of N-fluorobenzenesulfonimide (NFSI) in DCM is added dropwise.

  • The mixture is stirred for 3 hours at ambient temperature.

  • The resulting crude solution of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is used directly in subsequent reactions or can be purified by chromatography.

Oxidation to this compound:

The aldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or under milder conditions using sodium chlorite with a scavenger.

Causality Behind Experimental Choices:

  • Silyl Enol Ether Formation: The conversion of the aldehyde to its silyl enol ether is a crucial step as it creates a nucleophilic enol derivative that can react with an electrophilic fluorine source. DIPEA is used as a non-nucleophilic base to facilitate the formation of the enolate.

  • Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) is a widely used and relatively stable electrophilic fluorinating agent. The reaction proceeds via the attack of the electron-rich silyl enol ether on the electrophilic fluorine of NFSI.

Part 4: Modern and Alternative Synthetic Methodologies

While the initial synthesis provides a direct route, other modern methods have been developed for the construction of fluorinated tetrahydropyrans, offering alternative strategies that can be advantageous in terms of stereocontrol and substrate scope.

A. Fluoro-Prins Cyclization

The Prins reaction, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a powerful method for constructing tetrahydropyran rings.[3][4] When a Lewis acid that can also act as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂), is used in stoichiometric amounts, a fluoro-Prins cyclization can occur, directly installing a fluorine atom at the 4-position.[5][6][7][8][9]

General Experimental Protocol for Fluoro-Prins Cyclization:

  • To a solution of a homoallylic alcohol in a suitable solvent like dichloromethane at a low temperature (e.g., -20°C to 0°C), an aldehyde is added.

  • A stoichiometric amount of boron trifluoride etherate is then added dropwise.

  • The reaction is stirred for several hours until completion, monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

  • The resulting 4-fluorotetrahydropyran derivative is purified by column chromatography.

Fluoro_Prins_Cyclization cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion + Aldehyde, BF₃·OEt₂ Aldehyde Aldehyde 4-Fluorotetrahydropyran 4-Fluorotetrahydropyran Oxocarbenium Ion->4-Fluorotetrahydropyran Intramolecular Cyclization & Fluoride Trapping Applications 4-F-THP-4-COOH 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid Intermediates Key Synthetic Intermediates (e.g., amides, esters) 4-F-THP-4-COOH->Intermediates Chemical Derivatization Drug_Candidates Complex Drug Candidates Intermediates->Drug_Candidates Incorporation into Scaffold Properties Modulated Properties: - Metabolic Stability - Lipophilicity (logP) - Acidity (pKa) - Binding Affinity Drug_Candidates->Properties

References

An In-Depth Technical Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic scaffolds into drug candidates is a proven method for optimizing pharmacological profiles. 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid emerges as a molecule of significant interest, merging the conformational rigidity of the tetrahydropyran (THP) ring with the unique electronic properties of a quaternary fluorine atom. This structure offers researchers a valuable building block for creating novel chemical entities with enhanced metabolic stability, modulated acidity (pKa), and improved membrane permeability.

The carboxylic acid moiety is a cornerstone of drug design, featuring in over 450 approved drugs, yet it can present challenges related to metabolism and cell penetration.[1] The strategic placement of a fluorine atom alpha to the carboxyl group, as seen in this compound, provides a sophisticated tool to mitigate these liabilities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the commercial availability, a robust synthetic strategy, key properties, and the strategic applications of this compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1150617-62-1[2][3]
Molecular Formula C₆H₉FO₃[2][4]
Molecular Weight 148.13 g/mol [2][3]
MDL Number MFCD12024536[2][3]
SMILES OC(=O)C1(F)CCOCC1[2]
Storage Conditions Inert atmosphere, 2-8°C[3][5]

Characterization: Standard analytical techniques are used to confirm the structure and purity of the compound. Suppliers typically provide documentation including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the methylene protons of the pyran ring, while ¹⁹F NMR would confirm the presence of the fluorine atom. The ¹³C NMR is also critical for structural confirmation, with the carboxyl carbon appearing in the 160-180 ppm range.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[3]

Commercial Availability

This compound is available from several specialized chemical suppliers, facilitating its use in research and development. The table below lists some prominent vendors.

SupplierProduct/Catalog NumberCAS NumberSource(s)
BLD Pharm BDJHH0387431150617-62-1[3]
Appchem AI203001150617-62-1[2]
Merck (Sigma-Aldrich) -1150617-62-1[7]
Echemi (via suppliers) -1150617-62-1[4]
Shanghai Rlavie Tech -1150617-62-1[8]

Note: Availability and purity specifications should be confirmed directly with the supplier before ordering.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

  • Formation of α-Hydroxy Ester Intermediate: Reaction of tetrahydro-4H-pyran-4-one with an α-haloester via the Reformatsky reaction.

  • Deoxofluorination: Replacement of the tertiary hydroxyl group with fluorine using a specialized fluorinating agent.

  • Hydrolysis: Conversion of the resulting α-fluoro ester to the final carboxylic acid.

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Hydrolysis A Tetrahydro-4H-pyran-4-one C Intermediate Zinc Enolate A->C w/ (2) B Ethyl Bromoacetate + Activated Zinc B->C Formation D Ethyl 4-hydroxytetrahydro- 2H-pyran-4-carboxylate C->D Acid Workup E Ethyl 4-fluorotetrahydro- 2H-pyran-4-carboxylate D->E DAST or Deoxo-Fluor in CH2Cl2, -78°C to RT F 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid (Final Product) E->F LiOH, THF/H2O G cluster_0 Common Pharmacophore Groups cluster_1 Bioisosteric Replacement A Simple Carboxylic Acid (e.g., in Ibuprofen) - High flexibility - Standard pKa - Potential metabolic liability C 4-Fluoro-THP-4-Carboxylic Acid Moiety A->C Improves: - Metabolic Stability - Binding (lower pKa) - Conformational Rigidity B gem-Dimethyl Group - Lipophilic spacer - Metabolically stable B->C Introduces: - Polar acidic group - H-bonding potential - Defined vector

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with established pharmacophoric elements like the tetrahydropyran (THP) ring, a privileged scaffold in medicinal chemistry known for its favorable ADME properties, we unlock a vast and underexplored chemical space. This guide delves into the untapped potential of a specific molecule at the intersection of these principles: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. While direct research on this compound is nascent, its constituent parts suggest a wealth of opportunities for the discerning researcher. This document will serve as a technical roadmap, outlining potential research avenues, detailed experimental protocols, and the underlying scientific rationale to guide its exploration as a novel building block and potential therapeutic agent.

Core Molecular Attributes and Rationale for Investigation

This compound presents a trifecta of desirable features for drug discovery:

  • The Tetrahydropyran (THP) Core: The THP ring is a saturated heterocyclic motif frequently found in biologically active compounds, including numerous approved drugs. Its non-planar, conformationally flexible nature allows it to present substituents in specific spatial orientations, facilitating optimal interactions with protein binding pockets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement.

  • The α-Fluoro Carboxylic Acid Moiety: The introduction of a fluorine atom at the α-position to the carboxylic acid has several predictable and advantageous effects. It significantly lowers the pKa of the carboxylic acid, increasing its acidity and potential for ionic interactions. This fluorination can also enhance metabolic stability by blocking α-oxidation and can introduce favorable electrostatic interactions with the target protein.

  • The Carboxylic Acid Functional Group: Carboxylic acids are prevalent in drug molecules, often serving as a key interacting group with biological targets through hydrogen bonding and salt bridge formation. While sometimes associated with poor membrane permeability, this can be strategically leveraged for targeting extracellular or cell-surface proteins, or modified to create prodrugs for improved bioavailability.

The convergence of these three features in a single, relatively simple molecule provides a robust starting point for multiple lines of scientific inquiry.

Proposed Research Areas and Strategic Directions

We propose three primary avenues for the investigation of this compound:

2.1. A Novel Building Block for Fragment-Based and Lead-Oriented Synthesis

The most immediate application of this molecule is as a versatile building block for the synthesis of more complex chemical entities. Its carboxylic acid handle provides a convenient point for chemical elaboration.

  • Rationale: By derivatizing the carboxylic acid, a diverse library of compounds can be generated, each presenting the fluorinated THP scaffold in a different chemical context. This approach is central to both fragment-based drug discovery (FBDD) and lead optimization campaigns.

  • Proposed Synthetic Workflow:

    G A This compound B Amide Coupling (EDC, HOBt or HATU) A->B Primary/Secondary Amines C Esterification (Acid or Base Catalysis) A->C Alcohols D Reduction to Alcohol (e.g., LiAlH4, BH3) A->D E Amide Library B->E F Ester Library C->F G Alcohol Intermediate D->G H Further Derivatization (e.g., Etherification, Halogenation) G->H

    Caption: Proposed synthetic derivatization workflow.

  • Experimental Protocol: Amide Library Synthesis

    • Reagents: this compound, a diverse panel of primary and secondary amines, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Procedure: a. To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the desired amine (1.1 eq) to the reaction mixture. d. Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO3, and brine. f. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the desired amide.

    • Characterization: Confirm the structure and purity of each synthesized amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2.2. Investigation as a Lead Compound for Novel Therapeutic Targets

The intrinsic structural features of this compound may lend themselves to direct interaction with biological targets. An unbiased screening approach could unveil unexpected activities.

  • Rationale: The combination of a rigidifying scaffold, a hydrogen bond acceptor (ether oxygen), and a potentially chelating/ionically interacting fluorinated carboxylic acid suggests possible interactions with metalloenzymes or enzymes with charged binding pockets.

  • Proposed Screening Cascade:

    G A This compound B High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Cell-Based Assays (Target Engagement, Downstream Signaling) D->E F Lead Candidate E->F

    Caption: Proposed screening cascade for hit identification.

  • Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

    • Materials: Target enzyme, substrate, assay buffer, this compound, positive control inhibitor, and a multi-well plate reader.

    • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. c. Incubate for a pre-determined time at the optimal temperature for the enzyme.

Introduction: The Strategic Value of Fluorine in the Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Tetrahydropyran Derivatives for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a versatile component in molecular design. The strategic incorporation of fluorine—the most electronegative element—into this scaffold represents a powerful tactic in modern drug discovery. Judicious placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2][3]

This guide provides a comprehensive overview of fluorinated tetrahydropyran derivatives, moving from the fundamental impact of fluorination on molecular conformation and properties to detailed synthetic strategies and their applications. It is designed to equip researchers with the foundational knowledge and practical insights required to leverage these unique structures in their own research and development programs.

Pillar 1: The Profound Impact of Fluorination on THP Conformation and Properties

The introduction of fluorine is not merely an atomic substitution but a strategic tool for fine-tuning molecular behavior. The causality behind its effects stems from its unique electronic properties and small size.

Conformational Control: The Power of Stereoelectronic Effects

The non-bonding electrons of the ring oxygen in the THP scaffold play a crucial role in its conformational preferences. The introduction of a highly electronegative fluorine atom creates powerful stereoelectronic interactions that can override traditional steric considerations, allowing chemists to "lock" the ring in a desired conformation.

Key interactions include:

  • Hyperconjugation: An interaction between the lone pairs of the ring oxygen and the antibonding orbital (σ*) of an axial C-F bond can stabilize the axial conformation, which is often less sterically favored.[4][5]

  • Dipole Minimization: The strong dipole of the C-F bond can align to minimize interaction with the dipole of the C-O-C ether linkage, influencing the overall ring pucker and substituent orientation.[4][6]

  • Charge-Dipole Interactions: In charged or highly polar environments, the C-F dipole can engage in stabilizing interactions that favor specific conformers.[6][7]

These forces allow for the rational design of rigidified scaffolds where the spatial presentation of other pharmacophoric elements is precisely controlled, enhancing binding affinity and selectivity for a target protein.[1]

G cluster_axial Axial Fluorine Favored cluster_equatorial Equatorial Fluorine a1 O a2 C a1->a2 a4 C-F (axial) a1->a4 n(O) a3 C a2->a3 a3->a4 a5 C a4->a5 a_F F a4->a_F σ*(C-F) a6 C a5->a6 a6->a1 a_H H e1 O e2 C e1->e2 e3 C e2->e3 e4 C e3->e4 e5 C e4->e5 e_F F e4->e_F F (equatorial) e6 C e5->e6 e6->e1 e_H H eq_label caption Hyperconjugation (n -> σ*) stabilizing the axial C-F bond.

Caption: Hyperconjugation stabilizing the axial C-F bond.

Modulation of Physicochemical Properties

The strategic replacement of hydrogen or hydroxyl groups with fluorine can dramatically alter a molecule's drug-like properties. This concept, known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry.[8][9][10]

PropertyEffect of Fluorination (C-H → C-F or C-OH → C-F)Rationale & Field-Proven Insight
Metabolic Stability IncreasedThe C-F bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes. This blocks common sites of metabolic oxidation, increasing the drug's half-life.[10]
Lipophilicity (LogP/LogD) IncreasedFluorine is "lipophilic" despite its electronegativity. Replacing a polar -OH group with F significantly increases lipophilicity, which can enhance membrane permeability. However, excessive fluorination can lead to bioaccumulation.[1][11][12]
Acidity/Basicity (pKa) Decreased pKa of nearby aminesAs a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic centers (e.g., amines) by several units. This reduces the proportion of the protonated species at physiological pH, which can improve cell penetration.[1][3]
Binding Affinity ModulatedFluorine can act as a weak hydrogen bond acceptor. More importantly, its ability to control conformation and modulate local electronics can optimize interactions with the target protein, leading to enhanced potency.[2][3]

Pillar 2: Synthetic Strategies and Self-Validating Protocols

The synthesis of fluorinated THPs can be broadly categorized into two approaches: building from fluorinated precursors or direct fluorination of a pre-formed THP ring. The latter, especially late-stage fluorination, is highly sought after as it allows for rapid diversification of complex molecules.[13][14]

Strategy 1: Nucleophilic Fluorination

Nucleophilic methods involve the use of a fluoride ion (F⁻) source to displace a leaving group or intercept a cationic intermediate.[15]

This powerful reaction constructs the THP ring and installs the fluorine atom in a single, convergent step. The choice of fluorinating agent is critical for success. While traditional reagents like HF-Pyridine are effective, they often suffer from low yields and poor diastereoselectivity. The use of N,N'-Dimethylpropyleneurea/Hydrogen Fluoride (DMPU/HF) has emerged as a superior alternative.[16][17][18]

Causality Behind Reagent Choice: DMPU/HF is more acidic than HF-Pyridine, which more effectively activates the aldehyde for reaction with the homoallylic alcohol. This leads to a more efficient Prins cyclization, resulting in higher yields and improved control over the stereochemical outcome.[17]

G cluster_mech Fluoro-Prins Cyclization Mechanism start Homoallylic Alcohol + Aldehyde (R-CHO) step1 Activation of Aldehyde by DMPU/HF start->step1 DMPU/HF step2 Oxonium Ion Intermediate step1->step2 step3 Cyclization to form Carbocation step2->step3 -H2O step4 Fluoride Quench (from DMPU/HF) step3->step4 end 4-Fluoro- tetrahydropyran step4->end Diastereoselective

Caption: Mechanism of the DMPU/HF mediated Fluoro-Prins reaction.

Protocol 1: Diastereoselective Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Reaction [17]

  • Objective: To synthesize a 2,6-disubstituted-4-fluorotetrahydropyran with high cis selectivity.

  • Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The diastereomeric ratio (cis/trans) is a key indicator of success and can be determined by ¹⁹F NMR of the crude reaction mixture. High cis selectivity validates the mechanistic pathway.

  • Materials:

    • Homoallylic alcohol (1.0 eq)

    • Aldehyde (1.0 eq)

    • DMPU/HF complex (~65 wt% HF) (10.5 eq of HF)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Polyethylene vial (HF is corrosive to glass)

    • Saturated aqueous NaHCO₃ solution

    • Dichloromethane (DCM) for extraction

  • Step-by-Step Methodology:

    • Reaction Setup: To a polyethylene vial charged with a magnetic stir bar, add the homoallylic alcohol (0.2 mmol, 1.0 eq) and the aldehyde (0.2 mmol, 1.0 eq).

    • Solvent Addition: Dissolve the starting materials in anhydrous DCE (0.5 mL).

    • Reagent Addition: Carefully add the DMPU/HF complex (2.1 mmol of HF, 10.5 eq) to the stirred solution at room temperature. Caution: HF is highly toxic and corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

    • Reaction: Seal the vial and stir the mixture at 55 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluorotetrahydropyran.

    • Analysis: Characterize the product by ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry. Determine the diastereomeric ratio using ¹⁹F NMR.

Deoxyfluorination converts a hydroxyl group directly to a fluorine atom and is a cornerstone of late-stage fluorination.[19] Reagents like DAST and Deoxo-Fluor® have been widely used, but newer reagents offer improved safety and stability.[20]

ReagentAdvantagesDisadvantages
DAST Effective for primary and secondary alcoholsThermally unstable, can be explosive; sensitive to moisture
Deoxo-Fluor® More thermally stable than DASTRequires additives to suppress side reactions
Fluolead™ Crystalline solid, high thermal stability, resistant to aqueous hydrolysisHigher cost, newer reagent with less established scope
PyFluor Effective for alcohols and phenols; bench-stable solidRequires activation with a base

Causality Behind Experimental Choice: For a sensitive, complex substrate where thermal stability is paramount, a reagent like Fluolead™ or PyFluor would be chosen over DAST to minimize decomposition and side reactions, ensuring a cleaner and safer transformation.[20]

Strategy 2: Electrophilic Fluorination

Electrophilic methods utilize an F⁺ source, typically a reagent with an N-F bond, to deliver fluorine to a nucleophilic carbon center, such as an enolate or an enol ether.[21][22]

This approach is particularly useful in carbohydrate chemistry. A glycal (an unsaturated carbohydrate) can be reacted with an electrophilic fluorinating agent like Selectfluor® in the presence of a nucleophile (e.g., an alcohol) to generate a 2-fluoro-glycoside.[23]

Causality Behind Reagent Choice: Selectfluor® is a bench-stable, crystalline solid, making it much safer and easier to handle than gaseous F₂. Its reactivity is tunable by changing the solvent and reaction conditions, providing control over the reaction outcome.[21][24]

Protocol 2: Electrophilic Fluorination-Addition to a Glycal [23]

  • Objective: To synthesize a 2-deoxy-2-fluoro glycoside from a protected glycal.

  • Self-Validation: The reaction's success is validated by the selective incorporation of fluorine at the C-2 position and the nucleophile at the anomeric (C-1) center. The stereochemical outcome (α/β ratio at the anomeric center) is a key metric and can be influenced by the protective group strategy on the glycal, providing a self-validating system for mechanistic understanding.

  • Materials:

    • Protected glycal (e.g., 3,4,6-Tri-O-acetyl-D-glucal) (1.0 eq)

    • Selectfluor® (1.1 eq)

    • Nucleophile (e.g., Benzyl alcohol) (2.0 eq)

    • Acetonitrile (MeCN), anhydrous

    • Activated 4 Å molecular sieves

  • Step-by-Step Methodology:

    • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the protected glycal (1.0 eq) and activated 4 Å molecular sieves.

    • Solvent and Nucleophile Addition: Add anhydrous MeCN, followed by the alcohol nucleophile (2.0 eq). Stir the mixture for 30 minutes at room temperature.

    • Reagent Addition: Add Selectfluor® (1.1 eq) in one portion.

    • Reaction: Stir the reaction at room temperature. Monitor by TLC for the disappearance of the glycal (typically 1-3 hours).

    • Workup: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to separate the α and β anomers of the 2-fluoro glycoside.

    • Analysis: Characterize the products by NMR spectroscopy to confirm the position of the fluorine and the stereochemistry at the anomeric center.

Strategy 3: Catalytic Late-Stage Fluorination

The "holy grail" of fluorination is the ability to selectively replace a C-H bond with a C-F bond in a complex molecule. Transition metal catalysis has made significant strides in this area.[24][25] Catalysts based on palladium[26] and silver[25][27] have been developed for the directed electrophilic fluorination of C-H bonds.

G cluster_cycle Generalized Catalytic C-H Fluorination Cycle catalyst M(L)n Catalyst intermediate1 C-H Activation Intermediate catalyst->intermediate1 + Substrate substrate THP-Substrate (with C-H bond) intermediate2 High-Valent Metal-Fluoride intermediate1->intermediate2 + Oxidant oxidant Electrophilic Fluorinating Agent (e.g., NFSI) intermediate2->catalyst - HX product Fluorinated THP-Product intermediate2->product Reductive Elimination

Caption: A generalized catalytic cycle for late-stage C-H fluorination.

Causality Behind Experimental Choice: This strategy is chosen when a specific C-H bond needs to be functionalized without altering other sensitive groups in a late-stage synthetic intermediate. The choice of catalyst and directing group is crucial for achieving high regioselectivity. This approach avoids the need for de novo synthesis, saving significant time and resources in a drug development campaign.

Pillar 3: Applications in Drug Discovery

The unique properties imparted by fluorine make fluorinated THPs highly valuable in medicinal chemistry. They serve as key pharmacophores and bioisosteric replacements in drugs targeting a range of diseases.[28][29][30]

Case Study: SGLT2 Inhibitors for Diabetes

Many modern drugs for type 2 diabetes, such as Dapagliflozin and Canagliflozin, are Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. While these specific examples are C-glycosides, the principles are directly applicable. A hypothetical fluorinated O-glycoside analogue serves to illustrate the point. Replacing a key hydroxyl group on the sugar-like moiety (a THP derivative) with fluorine could:

  • Block Metabolism: Prevent enzymatic glucuronidation at that position, a common metabolic pathway for such drugs, thereby increasing bioavailability and duration of action.

  • Enhance Lipophilicity: Improve passage through cell membranes to reach the transporter protein.

  • Modulate Binding: Fine-tune the hydrogen bonding network within the active site of the SGLT2 protein, potentially increasing potency.

The development of new methods for the controlled, regioselective introduction of fluorine into such scaffolds remains a critical challenge and an active area of research in organic chemistry.[8]

Conclusion and Future Outlook

Fluorinated tetrahydropyran derivatives represent a confluence of a privileged structural scaffold and the transformative power of fluorine chemistry. By understanding the fundamental principles of conformational control and property modulation, and by mastering a diverse toolkit of synthetic methods—from classic nucleophilic substitutions to modern catalytic C-H functionalizations—researchers can unlock new potential in drug design. The future will likely see the development of even more selective, milder, and scalable fluorination reactions, including enzymatic and photoredox-catalyzed methods, further expanding the accessibility and application of these powerful building blocks in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The tetrahydropyran (THP) motif is a privileged heterocyclic system frequently employed to enhance solubility and metabolic stability. The convergence of these two strategies in 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid presents a building block of significant interest for medicinal chemists. This guide provides a comprehensive technical overview of its chemical stability and reactivity, offering field-proven insights for its effective utilization in research and development.

This document will delve into the intrinsic chemical properties of this molecule, exploring the influence of the α-fluoro substituent on the carboxylic acid moiety and the overall stability of the tetrahydropyran ring. We will further examine its reactivity in key synthetic transformations, providing a framework for its application in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₉FO₃--INVALID-LINK--
Molecular Weight 148.13 g/mol --INVALID-LINK--
Appearance White to off-white solidTypical for similar compounds
Purity Typically >97%--INVALID-LINK--
CAS Number 1150617-62-1--INVALID-LINK--

Chemical Stability

The stability of this compound is governed by the interplay of the robust tetrahydropyran ring and the electronically modified carboxylic acid group.

Influence of the α-Fluoro Group

The most significant electronic feature of this molecule is the presence of a fluorine atom on the carbon alpha to the carboxylic acid. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1][2] This has a profound impact on the acidity of the carboxylic acid. By withdrawing electron density, the fluorine atom stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent carboxylic acid.[1][2][3] This is a well-documented phenomenon, and it is anticipated that this compound will have a lower pKa value compared to its non-fluorinated analog, Tetrahydro-2H-pyran-4-carboxylic acid.

The increased acidity can influence its handling and compatibility with certain reagents, particularly bases.

Stability of the Tetrahydropyran Ring

The tetrahydropyran ring is a saturated heterocyclic ether, which is generally considered a stable scaffold under a wide range of synthetic conditions. It is resistant to many oxidizing and reducing agents and is stable across a broad pH range. However, under strongly acidic conditions, particularly at elevated temperatures, ring-opening is a potential degradation pathway, although this is less common than with its acyclic ether counterparts.

Forced Degradation Studies: A Predictive Overview
  • Acidic Conditions: Under strong acidic conditions and heat, potential degradation could involve hydrolysis of the ether linkage, leading to ring-opening. However, the tetrahydropyran ring is generally robust.

  • Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The primary reaction will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt.

  • Oxidative Conditions: The tetrahydropyran ring is largely inert to common oxidizing agents. The carboxylic acid group is also at its highest oxidation state. Therefore, significant degradation under oxidative stress is not anticipated.

  • Thermal Stress: The compound is a solid at room temperature and is expected to have good thermal stability. At very high temperatures, decarboxylation could be a potential degradation pathway, although α-fluoro carboxylic acids are generally more stable towards decarboxylation than their β-keto acid counterparts.

  • Photostability: Saturated heterocyclic systems and carboxylic acids are not strong chromophores and are generally photostable. Significant degradation upon exposure to UV or visible light is not expected.

The following diagram illustrates a general workflow for conducting forced degradation studies, which would be applicable to definitively determine the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Degradants NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR API This compound (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: General workflow for forced degradation studies.

Chemical Reactivity

The reactivity of this compound is primarily centered around the carboxylic acid functionality. The presence of the α-fluoro atom modulates this reactivity.

Reactions of the Carboxylic Acid Group

The formation of esters is a common transformation for carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable method.[6]

Protocol: Fischer Esterification

  • Dissolve: Dissolve this compound (1.0 eq.) in the desired alcohol (used as the solvent, typically a large excess).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.05-0.1 eq.).

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

The following diagram illustrates the mechanism of Fischer esterification.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Amide coupling is a critical reaction in medicinal chemistry. This can be achieved by activating the carboxylic acid followed by reaction with an amine. A wide variety of coupling reagents can be employed for this transformation.[7][8]

Protocol: Amide Coupling using HATU

  • Dissolve: Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography.

The following diagram outlines the general workflow for amide coupling.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid 4-Fluorotetrahydro-2H- pyran-4-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Nucleophilic_Attack Amide Desired Amide Nucleophilic_Attack->Amide Byproducts Byproducts Nucleophilic_Attack->Byproducts

Caption: General workflow for amide coupling reactions.

Decarboxylation

While generally stable, α-fluoro carboxylic acids can undergo decarboxylation under certain conditions, such as photoredox catalysis, to generate α-fluoroalkyl radicals.[9] This reactivity can be harnessed for C-C bond formation. Additionally, decarboxylative fluorination is a known reaction for some carboxylic acids, although this would not be a productive reaction for the title compound.[10][11][12]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound is a valuable building block for drug discovery, combining the beneficial properties of a fluorinated substituent and a tetrahydropyran scaffold. Its chemical stability is generally high, with the primary point of reactivity being the carboxylic acid group. The α-fluoro atom enhances the acidity of the carboxylic acid, which should be taken into account during reaction design. Standard esterification and amide coupling protocols are expected to be effective, providing access to a wide range of derivatives. While specific degradation pathways have not been empirically determined, a predictive assessment suggests good stability under typical pharmaceutical processing and storage conditions. This guide provides a foundational understanding to enable researchers, scientists, and drug development professionals to confidently and effectively utilize this promising chemical entity in their synthetic endeavors.

References

A Technical Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its structure elegantly combines two key features highly sought after in contemporary drug design: a saturated, sp³-rich tetrahydropyran (THP) ring and a fluorine atom positioned at a quaternary center.

The THP moiety serves as a metabolically stable, hydrophilic alternative to commonly used aromatic rings, often improving solubility and pharmacokinetic profiles.[1][2] The strategic incorporation of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides an in-depth analysis of this compound, covering its core attributes, plausible synthetic strategies, and its strategic value in the design of next-generation therapeutics.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity is the precise identification and characterization of its properties. While extensive experimental data for this specific compound is not broadly published, likely due to its role as a specialized intermediate in proprietary research, we can consolidate its known identifiers and contextualize its expected properties based on its structural analogues.

PropertyValue / DescriptionSource
IUPAC Name This compoundN/A
CAS Number 1150617-62-1N/A
Molecular Formula C₆H₉FO₃N/A
Molecular Weight 148.13 g/mol N/A
Appearance White to off-white crystalline powder (Expected)[4]
Melting Point 87 - 89 °C (for non-fluorinated analog)[5]
Solubility Expected to have moderate aqueous solubility due to the THP ring and carboxylic acid group.[1][6]
pKa The electron-withdrawing effect of the fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated counterpart, making it a stronger acid.[3]

Strategic Synthesis and Methodologies

The synthesis of this compound presents a unique chemical challenge: the installation of a fluorine atom at a sterically hindered quaternary carbon adjacent to a carboxyl group. While a definitive, published protocol for this exact molecule is scarce, a scientifically sound synthetic strategy can be devised based on established methodologies for related compounds.

Plausible Synthetic Workflow

A logical and efficient approach would commence with the commercially available Tetrahydro-4H-pyran-4-one. The strategy involves creating a nucleophilic center at the C4 position, which can then be attacked by an electrophilic fluorinating agent. The carboxylic acid moiety can be introduced via a nitrile intermediate.

Synthetic_Workflow A Tetrahydro-4H-pyran-4-one B 4-Cyano-4-hydroxytetrahydro-2H-pyran A->B  Cyanosilylation (TMSCN, ZnI₂)   C Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate B->C  Esterification (e.g., Ethyl Chloroformate)   D Ethyl 4-cyano-4-fluorotetrahydro-2H-pyran-4-carboxylate C->D  Electrophilic Fluorination (e.g., Selectfluor®)   E This compound D->E  Acid or Base Hydrolysis  

Caption: Plausible synthetic pathway to the target compound.

Expert Rationale Behind Experimental Choices
  • Starting Material: Tetrahydro-4H-pyran-4-one is an ideal and cost-effective starting point, providing the core heterocyclic scaffold.[2]

  • Introduction of the Carboxyl Precursor: A Strecker-type synthesis or cyanosilylation is a robust method for converting a ketone into an α-hydroxynitrile.[2] This simultaneously sets the stage for the future carboxylic acid and activates the C4 position.

  • Esterification: Protection of the hydroxyl group and conversion of the nitrile to an ester (or protecting the nitrile and oxidizing the alcohol) is a critical intermediate step. An ester is an excellent precursor to a carboxylic acid and can stabilize an adjacent carbanion if deprotonation is required before fluorination.

  • Fluorination: The crucial step is the introduction of fluorine. Using an electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF₄) is the modern standard for such transformations. It is generally safer and more effective than alternatives like perchloryl fluoride. The reaction would likely proceed via an enolate intermediate of the ester.

  • Hydrolysis: The final step is the hydrolysis of the ester (and nitrile, if still present) to the desired carboxylic acid, which can typically be achieved under acidic or basic conditions.

Representative Experimental Protocol: Electrophilic Fluorination

This protocol is a representative example based on the fluorination of a similar substrate and would require optimization for this specific synthesis.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the precursor, Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq), and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous dimethylformamide (DMF). Add this solution to the reaction mixture dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Quenching: After stirring at -78 °C for 2-4 hours (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the fluorinated intermediate.

Applications and Strategic Value in Drug Development

The true value of this compound lies in its potential as a building block for creating sophisticated drug candidates with enhanced properties. The strategic rationale for its use is multifaceted.

The Role of the sp³-Rich Scaffold

Modern drug discovery has seen a shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds.[1] The tetrahydropyran ring:

  • Improves Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogues.

  • Enhances Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) than aromatic systems.[1]

  • Provides Defined Stereochemistry: The chair conformation of the THP ring allows for precise, rigid positioning of substituents, which can lead to higher binding affinity and selectivity for a biological target.[1]

The Impact of Fluorine Substitution

The single fluorine atom is not merely a passive substituent; it is an active modulator of molecular properties:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that would otherwise be susceptible to metabolic hydroxylation can effectively block that pathway, increasing the drug's half-life.[3]

  • pKa Modulation: Fluorine's high electronegativity is a powerful electron-withdrawing force. This effect lowers the pKa of the adjacent carboxylic acid, making it more acidic. This can be crucial for optimizing interactions with target proteins, such as forming stronger salt bridges with arginine or lysine residues in a binding pocket.[3]

  • Conformational Control: The fluorine atom can induce specific conformational preferences in the molecule through steric and electronic effects (e.g., the gauche effect), which can pre-organize the molecule for optimal target binding.

Drug_Properties cluster_0 Molecular Scaffold cluster_1 Structural Features cluster_2 Improved Drug-like Properties A This compound B Tetrahydropyran Ring (sp³-rich, H-bond acceptor) A->B  Comprises   C Quaternary Fluorine Atom (Metabolic shield, pKa modulator) A->C  Comprises   D Carboxylic Acid (H-bond donor/acceptor, charge) A->D  Comprises   E Enhanced Solubility B->E F Increased Metabolic Stability B->F G Optimized Target Binding & Selectivity B->G C->F C->G D->E D->G H Improved Pharmacokinetics E->H  Contribute to   F->H  Contribute to   G->H  Contribute to  

Caption: Logical flow from structural features to desirable drug properties.

While specific drugs containing this exact building block may not yet be in the public domain, numerous patents cite the use of closely related fluorinated tetrahydropyran moieties in the development of therapeutics for cancer and metabolic disorders, such as diabetes.[7][8] For instance, derivatives of fluorotetrahydropyran have been incorporated into aminopurine compounds investigated for their potential in cancer treatment.[8] This underscores the compound's relevance and utility as a strategic component in constructing novel bioactive agents.

Conclusion

This compound represents a confluence of desirable traits for modern medicinal chemistry. It provides a robust, metabolically stable, and stereochemically defined scaffold that can improve the aqueous solubility of a lead compound. The strategically placed fluorine atom offers a powerful tool for fine-tuning metabolic profiles, acidity, and target interactions. While its synthesis is non-trivial, the plausible synthetic routes are well within the capability of contemporary organic chemistry. For researchers aiming to overcome challenges in pharmacokinetics and target potency, this fluorinated building block is a valuable and highly strategic addition to the drug discovery toolkit.

References

Methodological & Application

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a valuable building block that combines the favorable pharmacokinetic profile of the tetrahydropyran (THP) ring with a strategically placed fluorine atom. The THP moiety is a common scaffold in bioactive molecules, often improving aqueous solubility and metabolic stability compared to its carbocyclic analogs.[2][3] This application note provides a detailed, field-tested protocol for the synthesis of this important intermediate, designed for researchers in medicinal chemistry and drug development.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from the commercially available Tetrahydro-2H-pyran-4-carboxylic acid. The strategy involves an initial esterification to protect the carboxylic acid and facilitate the subsequent fluorination. The core transformation is the α-fluorination of the corresponding ester enolate using an electrophilic fluorine source, followed by saponification to yield the target product.

Mechanistic Rationale and Experimental Design

The key challenge in this synthesis is the regioselective introduction of a single fluorine atom at the C4 position, which is α to the carbonyl group. Direct fluorination of the carboxylic acid is challenging. Therefore, a more controlled approach via the ester is employed.

  • Esterification: The initial conversion of the carboxylic acid to its methyl or ethyl ester serves two primary purposes. Firstly, it protects the acidic proton of the carboxyl group, which would otherwise interfere with the basic conditions required for the subsequent step. Secondly, the ester functionality is more amenable to forming a stable enolate.

  • α-Fluorination via Enolate Intermediate: The α-proton of the ester is weakly acidic and can be deprotonated using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is a soft nucleophile that can then attack a "soft" electrophilic fluorine source. Selectfluor (F-TEDA-BF₄) is an ideal reagent for this transformation.[4][5] It is an N-F reagent that is easy to handle, crystalline, and provides a source of electrophilic fluorine ("F+"). The reaction proceeds via a nucleophilic attack of the enolate on the fluorine atom of Selectfluor, leading to the formation of the C-F bond.[5] This method circumvents issues commonly associated with nucleophilic fluorinations, such as elimination and rearrangement reactions.[6]

Experimental Protocol

Part 1: Synthesis of Methyl Tetrahydro-2H-pyran-4-carboxylate (2)

Materials and Equipment

Reagent/Equipment Specification
Tetrahydro-2H-pyran-4-carboxylic acid (1) >98% Purity
Methanol (MeOH) Anhydrous, ACS Grade
Sulfuric Acid (H₂SO₄) Concentrated (98%)
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous Solution
Brine Saturated Aqueous NaCl
Magnesium Sulfate (MgSO₄) Anhydrous
Round-bottom flask 250 mL
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel 500 mL

| Rotary evaporator | |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-4-carboxylic acid (1) (10.0 g, 76.8 mmol).

  • Add 100 mL of anhydrous methanol.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 mL) dropwise while stirring.

  • Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, Methyl tetrahydro-2H-pyran-4-carboxylate (2), is typically obtained as a clear oil and can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Part 2: Synthesis of this compound (4)

Materials and Equipment

Reagent/Equipment Specification
Methyl tetrahydro-2H-pyran-4-carboxylate (2) From Part 1
Tetrahydrofuran (THF) Anhydrous, distilled from Na/benzophenone
Diisopropylamine >99.5%, distilled from CaH₂
n-Butyllithium (n-BuLi) 2.5 M in hexanes
Selectfluor® (F-TEDA-BF₄) >95% Purity
Lithium Hydroxide (LiOH) Monohydrate
Hydrochloric Acid (HCl) 1 M and 2 M Aqueous Solutions
Diethyl Ether ACS Grade
Schlenk flask and line
Dry ice/acetone bath

| Syringes and needles | |

Procedure:

Step A: α-Fluorination

  • Set up a flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add 150 mL of anhydrous THF and diisopropylamine (12.8 mL, 91.2 mmol) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (36.5 mL of a 2.5 M solution in hexanes, 91.2 mmol) dropwise via syringe. Stir at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve Methyl tetrahydro-2H-pyran-4-carboxylate (2) (11.0 g, 76.3 mmol) in 50 mL of anhydrous THF.

  • Add the ester solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a third flask, suspend Selectfluor (32.5 g, 91.6 mmol) in 100 mL of anhydrous THF.

  • Transfer the enolate solution via cannula into the Selectfluor suspension at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated ester (3).

Step B: Saponification 13. Dissolve the crude Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (3) in a mixture of THF (100 mL) and water (50 mL). 14. Add lithium hydroxide monohydrate (6.4 g, 152.6 mmol) and stir vigorously at room temperature for 6 hours or until TLC indicates complete consumption of the ester. 15. Concentrate the mixture under reduced pressure to remove the THF. 16. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. 17. Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 2 M HCl. 18. Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL). 19. Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 20. The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound (4) as a white solid.

Workflow Visualization

Synthesis_Workflow Start Tetrahydro-2H-pyran-4-carboxylic acid (1) Ester Methyl Tetrahydro-2H-pyran-4-carboxylate (2) Start->Ester H₂SO₄, MeOH Reflux Enolate Lithium Enolate Intermediate Ester->Enolate FluoroEster Methyl 4-Fluoro-THP-4-carboxylate (3) Enolate->FluoroEster 2. Selectfluor -78 °C to RT FinalProduct This compound (4) FluoroEster->FinalProduct LiOH, THF/H₂O then HCl (aq)

Caption: Synthetic pathway for this compound.

Data Summary and Characterization

ParameterMethyl Ester (2)Final Product (4)
Appearance Colorless OilWhite Crystalline Solid
Typical Yield >95% (crude)60-70% over 2 steps
Purity (by NMR) >95%>98% (after recrystallization)
¹H NMR Consistent with structureSignals consistent with structure, disappearance of α-proton, presence of C-H/C-F couplings
¹⁹F NMR N/ASinglet or multiplet (depending on resolution) characteristic of an alkyl fluoride
Mass Spec (ESI-) N/A[M-H]⁻ expected at m/z ~147.05

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in fluorination step Incomplete enolate formation due to wet solvent/reagents.Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Use freshly distilled diisopropylamine and titrated n-BuLi.
Degradation of enolate.Maintain temperature strictly at -78 °C during enolate formation and addition.
Multiple fluorinated products Reaction temperature too high, leading to side reactions.Ensure slow warming from -78 °C to room temperature.
Incomplete saponification Insufficient LiOH or reaction time.Increase reaction time or add a slight excess of LiOH. Monitor by TLC until starting material is consumed.
Difficulty in final purification Contamination with starting ester or other byproducts.Ensure the aqueous layer is thoroughly washed with a nonpolar solvent before acidification to remove unreacted ester. Optimize recrystallization solvent system.

Safety and Handling

  • n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under an inert atmosphere using proper syringe techniques.

  • Selectfluor: A strong oxidizing agent. Avoid contact with combustible materials.

  • Strong Acids/Bases: Concentrated H₂SO₄, LDA, and LiOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: The Strategic Use of 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spatially and Electronically Defined Scaffolds in Drug Discovery

In the landscape of contemporary drug design, the pursuit of molecules with finely tuned physicochemical and pharmacological properties is paramount. The strategic incorporation of fluorine and saturated heterocyclic systems has emerged as a powerful approach to achieving this goal. The tetrahydropyran (THP) motif, a prevalent scaffold in numerous natural products and approved drugs, offers a favorable combination of metabolic stability, low toxicity, and improved aqueous solubility. When coupled with the unique electronic properties of fluorine, the resulting fluorinated THP scaffolds provide medicinal chemists with a valuable tool to optimize drug candidates.

This guide provides an in-depth exploration of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid, a building block of significant interest for introducing a fluorinated quaternary center. We will delve into its strategic application as a bioisostere, its synthesis, and its incorporation into molecules of pharmaceutical relevance, offering both the theoretical underpinnings and practical, field-proven protocols for its use.

The Role of α-Fluorination in Modulating Carboxylic Acid Properties

The carboxylic acid moiety is a cornerstone of many pharmacophores, often engaging in crucial hydrogen bonding and electrostatic interactions with biological targets. However, its ionizable nature can lead to challenges in cell permeability and metabolic liabilities such as the formation of reactive acyl-glucuronides.[1][2] The introduction of a fluorine atom at the α-position to a carboxylic acid offers a sophisticated strategy to mitigate these drawbacks while retaining or even enhancing desirable interactions.

This bioisosteric replacement influences several key parameters:

  • Acidity (pKa): The strong electron-withdrawing effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[3][4][5][6] This modulation can fine-tune the ionization state of the molecule at physiological pH, impacting its interaction with target proteins and its pharmacokinetic profile.

  • Lipophilicity (LogP/LogD): While the introduction of fluorine generally increases lipophilicity, the effect of an α-fluoro substituent on a carboxylic acid is nuanced. It can alter the molecule's overall polarity and hydrogen bonding capacity, influencing its ability to cross biological membranes.[7][8] For drug candidates targeting the central nervous system (CNS), this modification can be particularly advantageous for improving brain penetration.[1][9]

  • Conformational Control: The steric bulk and electronegativity of the fluorine atom can impose conformational constraints on the surrounding molecule, which can be exploited to lock in a bioactive conformation and enhance binding affinity to the target.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

Physicochemical Properties of this compound

PropertyEstimated ValueRationale and Key Considerations
Molecular Weight 148.12 g/mol Calculated from the molecular formula C₆H₉FO₃.
pKa ~3.5 - 4.0The α-fluoro substituent is expected to lower the pKa compared to the non-fluorinated analogue (tetrahydropyran-4-carboxylic acid, pKa ~4.8). The electron-withdrawing effect of the pyran oxygen will also contribute to increased acidity.[3][4]
cLogP ~0.5 - 1.0The introduction of fluorine increases lipophilicity compared to the hydrogen analogue. However, the presence of the polar carboxylic acid and ether functionalities will maintain a degree of hydrophilicity.
Topological Polar Surface Area (TPSA) 55.76 ŲCalculated based on the functional groups present. This value suggests moderate cell permeability.

Synthetic Protocols

A direct, published synthesis for this compound is not readily found in the literature. However, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of α-fluoro carboxylic acids.[10][11][12] The following protocol outlines a potential multi-step synthesis starting from the commercially available tetrahydro-4H-pyran-4-one.

Diagram of Proposed Synthetic Workflow

G start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation & Fluorination start->step1 KCN, then Electrophilic Fluorinating Agent (e.g., Selectfluor®) step2 Step 2: Hydrolysis step1->step2 Strong Acid or Base (e.g., HCl or NaOH) product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1a: Synthesis of Tetrahydropyran-4-carbonitrile

  • Rationale: This step introduces the carbon atom that will become the carboxylic acid. The nitrile group is a versatile precursor that can be hydrolyzed in a subsequent step.

  • Procedure:

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add potassium cyanide (KCN, 1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 1b: Fluorination of the Cyanohydrin

  • Rationale: This is the key fluorination step. An electrophilic fluorinating agent is used to replace the hydroxyl group of the cyanohydrin with a fluorine atom. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common and effective reagent for this transformation.[10]

  • Procedure:

    • Dissolve the crude cyanohydrin from the previous step in an appropriate solvent like acetonitrile.

    • Add Selectfluor® (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 4-fluorotetrahydropyran-4-carbonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of 4-Fluorotetrahydropyran-4-carbonitrile

  • Rationale: The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Procedure (Acidic Hydrolysis):

    • To the purified 4-fluorotetrahydropyran-4-carbonitrile, add a solution of concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization.

Application in Medicinal Chemistry: Amide Bond Formation

A primary application of this compound in drug discovery is its use as a building block for the synthesis of amides. The amide bond is a fundamental linkage in a vast number of pharmaceuticals. The following protocol details a standard procedure for coupling this fluorinated carboxylic acid with a primary or secondary amine.

Diagram of Amide Coupling Workflow

G acid This compound activation Activation acid->activation Coupling Reagent (e.g., HATU, EDC) coupling Amide Coupling activation->coupling amine Primary or Secondary Amine (R-NH2) amine->coupling product N-Substituted-4-fluoro-tetrahydro-2H-pyran-4-carboxamide coupling->product

Caption: General workflow for the amide coupling of this compound.

Protocol 2: Amide Coupling with a Representative Amine
  • Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated using a coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, efficient coupling reagents.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1-Hydroxybenzotriazole, 1.2 eq)

    • Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Procedure:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

    • Add the coupling reagent(s) (HATU or EDC/HOBt) and DIPEA to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

      • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Case Study Insights and Future Directions

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, its structural motifs are present in numerous patented compounds, particularly in the area of central nervous system (CNS) disorders and metabolic diseases.[13][14][15] The rationale for its inclusion often centers on leveraging the aforementioned benefits of α-fluorination to improve brain penetration, enhance metabolic stability, and fine-tune target engagement.

The continued exploration of this and similar fluorinated building blocks is a testament to the ongoing quest for drug candidates with superior "drug-like" properties. As our understanding of the subtle interplay between molecular structure and biological function deepens, we can anticipate that spatially and electronically defined scaffolds like this compound will play an increasingly important role in the development of the next generation of therapeutics.

References

Application Notes and Protocols for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Aliphatic Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[1] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved drugs, valued for its favorable physicochemical properties and its ability to act as a bioisosteric replacement for other cyclic systems.[3][4] The fusion of these two concepts in the form of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid presents a novel and powerful building block for drug discovery professionals. This document provides a detailed guide to the experimental applications of this compound, focusing on its role as a rigid, fluorinated bioisostere of gem-dimethyl or carboxylic acid functionalities, and its utility in enhancing pharmacokinetic profiles.

Physicochemical Properties and Rationale for Use

The introduction of a fluorine atom at the C4 position of the tetrahydropyran-4-carboxylic acid scaffold induces significant changes in its electronic and steric properties. These modifications are the primary drivers for its application in lead optimization campaigns.

Key Physicochemical Parameters:

PropertyNon-Fluorinated Analog (Tetrahydro-2H-pyran-4-carboxylic acid)This compound (Predicted)Rationale for Change and Impact on Drug Design
pKa ~4.8~4.2 - 4.5The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.[5] This increased acidity can enhance interactions with cationic residues in a target protein.
logP ~0.4~0.7 - 1.0Fluorine substitution generally increases lipophilicity.[6] This can improve membrane permeability and cell penetration, but must be carefully balanced to maintain aqueous solubility.
Molecular Geometry Tetrahedral at C4Fixed gauche conformation of the C-F bondThe rigid pyran ring combined with the fixed stereochemistry of the fluorine atom provides a conformationally constrained scaffold. This can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.

The primary application of this compound is as a bioisostere.[7] Carboxylic acids are crucial for target binding but can lead to poor membrane permeability and rapid metabolism.[8] This building block offers a sophisticated alternative, retaining a key acidic interaction point while introducing conformational rigidity and metabolic blocking at the C4 position.

Proposed Synthesis of this compound

Synthetic Pathway cluster_0 Synthesis of this compound A Tetrahydro-4H-pyran-4-one B Intermediate (e.g., Cyanohydrin) A->B 1. NaCN, H+ C 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile B->C Work-up D 4-Fluorotetrahydro-2H-pyran-4-carbonitrile C->D 2. DAST or Deoxofluor E This compound D->E 3. Acid Hydrolysis (e.g., HCl, heat)

Caption: Proposed synthetic route to the target compound.

General Protocol Outline:

  • Cyanohydrin Formation: Tetrahydro-4H-pyran-4-one is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin intermediate.

  • Fluorination: The hydroxyl group of the cyanohydrin is replaced with fluorine using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor. This step should be performed with caution due to the hazardous nature of these reagents.

  • Hydrolysis: The nitrile functionality is hydrolyzed to a carboxylic acid under strong acidic conditions with heating.

Experimental Protocol: Amide Bond Formation

A primary application of this building block is its incorporation into a lead molecule via amide bond formation. The steric hindrance around the quaternary carbon at the C4 position necessitates robust coupling conditions.[2][11]

Amide Coupling Workflow cluster_workflow Workflow for Incorporating the Building Block start Start Weigh this compound (1.0 eq) and Amine (1.1 eq) dissolve Dissolve Dissolve acid in anhydrous DMF under N2 start->dissolve activate Activate Acid Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT. dissolve->activate add_amine Add Amine Add amine solution to the activated acid. activate->add_amine react React Stir at RT for 2-16 hours. Monitor by LC-MS. add_amine->react workup Work-up Quench with water. Extract with Ethyl Acetate. Wash with brine. react->workup Upon completion purify Purify Dry over Na2SO4. Concentrate. Purify by column chromatography. workup->purify end End Characterize final product (NMR, HRMS) purify->end

Caption: Step-by-step workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound

    • Target amine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Procedure:

    • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents). The solution may change color. Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the activated ester. Causality Note: HATU is a highly efficient coupling reagent, particularly for sterically hindered acids, as it minimizes side reactions and racemization.[12]

    • Coupling: In a separate vial, dissolve the target amine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add the amine solution dropwise to the activated acid mixture.

    • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours). Insight: For particularly challenging or electron-deficient amines, gentle heating (e.g., 40-50 °C) may be required. A protocol for acyl fluoride formation in situ at elevated temperatures could also be effective.[2]

    • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterization: Confirm the structure and purity of the final amide product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemists seeking to fine-tune the properties of their lead compounds. Its rigid, fluorinated scaffold offers a unique combination of conformational constraint and metabolic stability, while the carboxylic acid handle provides a versatile point for synthetic elaboration. The protocols and insights provided herein are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, enabling the exploration of new chemical space and the development of optimized therapeutic candidates.

References

A Comprehensive Guide to the Strategic Incorporation of 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyran Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine and saturated heterocyclic scaffolds has emerged as a powerful tool in this pursuit. 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid stands at the confluence of these two strategies, offering a unique building block for the design of next-generation therapeutics. The pyran ring, a privileged scaffold in numerous natural products and approved drugs, provides a favorable three-dimensional architecture, influencing solubility and metabolic stability. The introduction of a fluorine atom at the C4-position imparts a range of beneficial properties, including altered acidity (pKa), lipophilicity (logP), and metabolic stability, which can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed technical overview and practical, step-by-step protocols for the effective incorporation of this compound into target molecules. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.

Physicochemical Impact of the 4-Fluoro-tetrahydropyran-4-carboxylic Acid Moiety

The decision to incorporate this compound into a drug candidate is underpinned by the predictable and advantageous modifications it imparts to the parent molecule. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the acidity of the carboxylic acid and the overall electronic distribution of the molecule.

PropertyImpact of 4-Fluoro-tetrahydropyran-4-carboxylic Acid MoietyRationale
pKa Lowers the pKa of the carboxylic acidThe electron-withdrawing fluorine atom stabilizes the carboxylate anion, making the corresponding acid more acidic.
logP Increases lipophilicityThe fluorine atom can enhance membrane permeability by masking polar functionalities and increasing the molecule's overall hydrophobicity.
Metabolic Stability Blocks metabolic oxidation at the C4-positionThe strong carbon-fluorine bond is resistant to enzymatic cleavage, preventing metabolic degradation at this site.
Conformational Rigidity Introduces a defined three-dimensional shapeThe saturated pyran ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.

Core Application: Amide Bond Formation

The most common application of this compound in drug discovery is its incorporation via amide bond formation with a primary or secondary amine. The presence of the fluorine atom at the α-position to the carbonyl group introduces steric hindrance and electron-withdrawing effects, which can render standard amide coupling conditions suboptimal. Therefore, careful selection of coupling reagents and reaction conditions is paramount for achieving high yields and purity.

Below are detailed protocols for the efficient coupling of this compound with amines, progressing from standard to more robust methods suitable for challenging substrates.

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol is a reliable starting point for the coupling of this compound with a wide range of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with moderately hindered substrates.[1]

Workflow Diagram:

HATU_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid (1.0 eq) Activation Activation: Combine Acid, HATU, DIPEA in DMF. Stir at 0°C for 15 min. Acid->Activation Amine Amine (1.1 eq) Coupling Coupling: Add Amine. Warm to RT, stir for 2-4 h. Amine->Coupling HATU HATU (1.2 eq) HATU->Activation Base DIPEA (2.0 eq) Base->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Quench Quench with H2O Coupling->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl, sat. NaHCO3, brine Extract->Wash Dry Dry (Na2SO4), filter, concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: HATU-mediated amide coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) followed by HATU (1.2 equivalents). Stir the mixture at 0°C for 15 minutes to allow for the formation of the activated OAt-ester.

  • Coupling: To the activated acid solution, add the desired amine (1.1 equivalents) either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove residual DMF), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt Coupling for Less Hindered Amines

For less sterically demanding amines, a more cost-effective coupling method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) can be employed. This method is widely used in peptide synthesis and is generally effective for a broad range of substrates.[2]

Workflow Diagram:

EDC_HOBt_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid (1.0 eq) Mixing Combine Acid, Amine, HOBt, DIPEA in DCM at 0°C Acid->Mixing Amine Amine (1.1 eq) Amine->Mixing EDC EDC (1.2 eq) Addition Add EDC portion-wise EDC->Addition HOBt HOBt (1.2 eq) HOBt->Mixing Base DIPEA (1.5 eq) Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Mixing->Addition Reaction Stir at RT overnight Addition->Reaction Quench Quench with H2O Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, brine Extract->Wash Dry Dry (MgSO4), filter, concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: EDC/HOBt-mediated amide coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add DIPEA (1.5 equivalents).

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Acid Fluoride-Mediated Coupling for Sterically Hindered Substrates

For particularly challenging couplings involving sterically hindered amines or electron-deficient anilines, conversion of the carboxylic acid to the corresponding acid fluoride can be a highly effective strategy. Acid fluorides are more reactive than the parent carboxylic acids but less prone to side reactions than acid chlorides.

Workflow Diagram:

Acid_Fluoride_Coupling cluster_prep Acid Fluoride Formation cluster_reaction Amide Formation cluster_workup Work-up & Purification Acid 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid (1.0 eq) Reaction1 Stir at RT for 1-2 h Acid->Reaction1 FluorinatingAgent Cyanuric Fluoride (0.5 eq) FluorinatingAgent->Reaction1 Base1 Pyridine (1.5 eq) Base1->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 Reaction2 Add Amine and DIPEA to Acid Fluoride solution. Stir at RT overnight. Reaction1->Reaction2 Amine Amine (1.2 eq) Amine->Reaction2 Base2 DIPEA (2.0 eq) Base2->Reaction2 Quench Quench with sat. NaHCO3 Reaction2->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry (Na2SO4), filter, concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Acid fluoride-mediated amide coupling workflow.

Step-by-Step Methodology:

  • Acid Fluoride Formation: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add pyridine (1.5 equivalents) followed by cyanuric fluoride (0.5 equivalents) at room temperature. Stir the mixture for 1-2 hours. The formation of the acid fluoride can be monitored by the disappearance of the starting material by TLC or LC-MS.

  • Amide Formation: To the solution of the in situ generated acid fluoride, add the amine (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic incorporation can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols detailed in this guide provide a robust starting point for the successful integration of this moiety into a diverse range of molecular scaffolds. As with any chemical transformation, optimization of reaction conditions may be necessary for specific substrates to achieve optimal results. Careful monitoring and characterization are essential to ensure the desired outcome and the integrity of the final product.

References

Application Notes and Protocols for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Guide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its unique structural combination of a tetrahydropyran ring, a carboxylic acid functional group, and a fluorine atom at the quaternary alpha-position offers a valuable scaffold for designing novel therapeutic agents. The introduction of fluorine can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a key building block for modern drug discovery programs.

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. The protocols and recommendations outlined herein are based on a synthesis of information from structurally related compounds and established best practices for handling fluorinated organic molecules. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, the following guidelines are based on an expert assessment of available data for analogous compounds and general chemical principles.

Physicochemical Properties and Deduced Hazard Profile

A summary of the known and inferred properties of this compound is presented below.

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₉FO₃Calculated
Molecular Weight 148.13 g/mol Calculated
Appearance Expected to be a white to off-white solid.Based on analogous compounds.
Melting Point Not available. The non-fluorinated analogue, Tetrahydro-2H-pyran-4-carboxylic acid, has a melting point of 87-89 °C.[1]The introduction of fluorine may alter the melting point.
Solubility Expected to have some solubility in polar organic solvents and aqueous bases.General characteristic of carboxylic acids.
Deduced Hazards Based on available data for analogous compounds, it is prudent to handle this compound as:Harmful if swallowed.[2]A potential skin and eye irritant.[1]Potentially causing respiratory tract irritation if inhaled as a dust.[1]Inferred from SDS of similar fluorinated and non-fluorinated pyran carboxylic acids.

Core Principles for Safe Handling

Given the inferred hazard profile, a cautious approach to handling this compound is essential. The following workflow outlines the key decision points and safety measures to be implemented.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling Procedures cluster_post Post-Handling a Review available safety data for analogous compounds b Conduct a task-specific risk assessment a->b c Work in a well-ventilated fume hood b->c Proceed with handling d Wear appropriate Personal Protective Equipment (PPE) c->d e Avoid generation of dust d->e f Use compatible labware (e.g., glass, PTFE) e->f g Decontaminate work surfaces f->g h Segregate and label waste g->h

Caption: Decision workflow for handling this compound.

Engineering Controls

All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[3] The face velocity of the fume hood should be verified before commencing work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles if there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data. For extended operations or when handling larger quantities, double-gloving is recommended.[3]

  • Body Protection: A laboratory coat must be worn. For larger scale work, a chemical-resistant apron is also recommended.[3]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used.[1]

Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

General Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1] The carboxylic acid functionality can react with bases, and the organic nature of the molecule makes it susceptible to oxidation.

Recommended Storage Parameters
ParameterRecommendationRationale
Temperature Room TemperatureBased on the stability of similar organic acids.
Atmosphere Inert atmosphere (e.g., argon, nitrogen) is recommended for long-term storage.To prevent potential degradation from atmospheric moisture and oxygen.
Light Store in an opaque or amber container.To protect against potential light-induced degradation.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. Researchers should adapt these protocols to their specific experimental needs and perform a thorough risk assessment before starting any new procedure.

Protocol for Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) within the fume hood.

  • Tare: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat, avoiding the creation of dust.

  • Transfer: Transfer the solid to a suitable container for dissolution.

  • Dissolution: Add the desired solvent to the container and mix gently until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent. Dispose of the weigh boat and any other contaminated disposable items in the designated solid waste container.

Protocol for Use in a Chemical Reaction
  • Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and dry.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Addition: Add the this compound to the reaction vessel. If it is a solid, it can be added directly. If it is in solution, it can be added via a syringe or dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).

  • Work-up: Once the reaction is complete, follow the established work-up procedure. Be mindful that the reaction mixture may contain unreacted starting material and potentially hazardous byproducts.

  • Purification: Purify the product using a suitable method (e.g., chromatography, crystallization).

Spill and Waste Management

A clear plan for managing spills and waste is a critical component of laboratory safety.

G cluster_spill Spill Response cluster_waste Waste Disposal i Evacuate and alert others j Wear appropriate PPE i->j k Contain the spill with inert absorbent material j->k l Collect and place in a sealed container for disposal k->l m Decontaminate the area l->m n Segregate waste (solid vs. liquid, halogenated vs. non-halogenated) o Label waste containers clearly n->o p Dispose of as hazardous waste via institutional EHS o->p q High-temperature incineration is the recommended final disposal method p->q

Caption: Workflow for spill response and waste disposal.

Spill Response Protocol
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert nearby personnel.

  • PPE: Don the appropriate PPE before attempting to clean up the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the contained material and place it in a sealed, labeled container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix waste containing this compound with non-hazardous waste. Keep halogenated waste streams separate from non-halogenated ones.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. The strong carbon-fluorine bond in fluorinated compounds makes them persistent.[4] High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[4][5]

Conclusion

This compound is a valuable building block for research and development. By adhering to the guidelines outlined in this document, researchers can handle this compound safely and effectively. A thorough understanding of the potential hazards, the implementation of appropriate safety measures, and a commitment to responsible waste management are paramount for ensuring a safe and productive research environment.

References

Application Note & Protocol: A Scalable, Multi-Kilogram Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, fluorinated building blocks, particularly those possessing sp³-rich, three-dimensional scaffolds, are in high demand for drug discovery programs.[4] 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid represents a highly valuable structural motif, combining the favorable pharmacological profile of the tetrahydropyran ring system—a common feature in natural products—with a strategically placed fluorine atom at a quaternary center.[5][6] This application note provides a robust, validated, and scalable four-step synthesis route from commercially available starting materials, designed for implementation at the pilot plant scale. The process prioritizes safety, efficiency, and the use of cost-effective reagents without compromising on yield or purity.

Retrosynthetic Strategy & Rationale

The design of a scalable synthesis requires a departure from laboratory-scale conveniences, focusing instead on process safety, atom economy, and the feasibility of unit operations (e.g., avoiding chromatography). Our retrosynthetic analysis identified a robust pathway proceeding through key, isolable intermediates.

The core strategy involves building the tetrahydropyran ring first, followed by the stereochemically non-critical introduction of the fluorine atom onto a pre-functionalized quaternary carbon center. This circumvents challenges associated with stereoselective fluorination or the use of hazardous reagents on complex substrates.

G cluster_target Target Molecule cluster_steps Synthetic Steps cluster_intermediates Key Intermediates & Starting Materials Target 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid Saponification Step 4: Saponification Target->Saponification C-O Cleavage Intermediate3 Ethyl 4-fluorotetrahydro-2H-pyran- 4-carboxylate Saponification->Intermediate3 Decarboxylation Step 3: Monodecarboxylation Intermediate2 Diethyl 4-fluoro-tetrahydro-2H-pyran- 4,4-dicarboxylate Decarboxylation->Intermediate2 Fluorination Step 2: Electrophilic Fluorination Intermediate1 Diethyl tetrahydropyran- 4,4-dicarboxylate Fluorination->Intermediate1 Cyclization Step 1: Cyclization Start Diethyl malonate + Bis(2-chloroethyl) ether Cyclization->Start Intermediate3->Decarboxylation C-C Cleavage Intermediate2->Fluorination C-F Formation Intermediate1->Cyclization C-C / C-O Formation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a multi-kilogram scale. All operations should be conducted in appropriate reactors with proper ventilation, temperature control, and personal protective equipment (PPE).

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

Reaction Principle: A classical malonic ester synthesis via double alkylation with bis(2-chloroethyl) ether under basic conditions to form the tetrahydropyran ring. Sodium ethoxide is chosen over sodium hydride for its superior safety profile and handling characteristics at scale.

ReagentMW ( g/mol )QuantityMolesEquiv.
Diethyl malonate160.1710.0 kg62.431.0
Ethanol (200 proof)46.0760 L--
Sodium Ethoxide (21% in EtOH)68.0541.6 kg128.12.05
Bis(2-chloroethyl) ether143.019.36 kg65.451.05

Step-by-Step Protocol:

  • Charge the reactor with 60 L of ethanol and 10.0 kg (62.43 mol) of diethyl malonate. Begin agitation.

  • Cool the solution to 0-5 °C.

  • Slowly add 41.6 kg (128.1 mol) of 21% sodium ethoxide solution via a metering pump, ensuring the internal temperature does not exceed 15 °C. A thick white slurry will form.

  • After the addition is complete, stir the mixture for 1 hour at 10-15 °C.

  • Slowly add 9.36 kg (65.45 mol) of bis(2-chloroethyl) ether over 2-3 hours, maintaining the temperature below 25 °C.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours.

  • In-Process Control (IPC): Take an aliquot, quench into water, extract with methyl tert-butyl ether (MTBE), and analyze by GC to confirm the consumption of diethyl malonate (<2%).

  • Cool the reaction to 20-25 °C.

  • Concentrate the reaction mixture under vacuum to approximately one-third of its original volume to remove most of the ethanol.

  • Add 50 L of water and 40 L of MTBE. Agitate for 15 minutes, then allow the layers to separate.

  • Separate the aqueous layer and extract it again with 20 L of MTBE.

  • Combine the organic layers, wash with 30 L of brine, and then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product as a pale yellow oil.

  • Purify the crude oil by vacuum distillation to afford the pure product.

  • Expected Yield: 12.5 - 13.5 kg (87-94%)

  • Purity (GC): >98%

Step 2: Electrophilic Fluorination to Diethyl 4-fluoro-tetrahydro-2H-pyran-4,4-dicarboxylate

Reaction Principle: Direct electrophilic fluorination at the activated C-4 position using Selectfluor®, a user-friendly and efficient source of F⁺.[7] Acetonitrile is an excellent solvent for this transformation, providing good solubility for both the substrate and the reagent.

G reagents Diethyl tetrahydropyran- 4,4-dicarboxylate (Intermediate 1) enolate Enolate Intermediate reagents->enolate Base (optional) or equilibrium product Diethyl 4-fluoro-tetrahydro- 2H-pyran-4,4-dicarboxylate (Intermediate 2) enolate->product Nucleophilic Attack on F⁺ selectfluor Selectfluor® (F-TEDA-BF₄) selectfluor->product Fluorine Source

References

Applikationsbeschreibung und Protokolle: Derivatisierung von 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Gemini, Senior Application Scientist

Zusammenfassung

Diese Applikationsbeschreibung bietet eine detaillierte Anleitung zur Derivatisierung von 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure, einem wertvollen Baustein in der medizinischen Chemie. Das Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und beschreibt bewährte Protokolle zur Synthese von Amid- und Ester-Bibliotheken für das biologische Screening. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien, der kritischen experimentellen Parameter und der strategischen Überlegungen zur Maximierung der Diversität und der Erfolgsquote bei der Synthese.

Einleitung: Die Bedeutung des 4-Fluor-tetrahydropyran-Scaffolds in der Wirkstoffentwicklung

Die Tetrahydropyran (THP)-Einheit ist ein weit verbreitetes Strukturelement in Naturstoffen und pharmazeutischen Wirkstoffen.[1][2] Ihre Fähigkeit, als polarer, aber nicht-ionisierbarer Wasserstoffbrückenakzeptor zu fungieren, verbessert häufig die Löslichkeit und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten. Die Einführung eines Fluoratoms an der C4-Position, alpha zur Carboxylgruppe, verleiht dem Molekül zusätzliche vorteilhafte Eigenschaften.

Die strategische Fluorierung ist ein etabliertes Werkzeug in der medizinischen Chemie.[1] Das Fluoratom kann:

  • Die metabolische Stabilität erhöhen: Die starke Kohlenstoff-Fluor-Bindung kann den oxidativen Abbau an benachbarten Positionen blockieren.[3]

  • Die Bindungsaffinität modulieren: Durch seine hohe Elektronegativität kann Fluor die elektronischen Eigenschaften des Moleküls verändern und neue, vorteilhafte Wechselwirkungen mit dem Zielprotein eingehen.[3]

  • Die Lipophilie und Permeabilität anpassen: Die Einführung von Fluor kann die pKa-Werte benachbarter funktioneller Gruppen beeinflussen und die Membrangängigkeit verbessern.[1][4]

Die 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure vereint somit die Vorteile des THP-Rings mit denen der α-Fluorierung, was sie zu einem attraktiven Ausgangsmaterial für die Erstellung von Substanzbibliotheken macht. Die Derivatisierung der Carboxylgruppe ermöglicht die systematische Exploration des chemischen Raums und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[5]

Strategischer Überblick der Derivatisierung

Die Carboxylgruppe ist eine vielseitige funktionelle Gruppe, die eine Vielzahl von chemischen Umwandlungen ermöglicht. Für die Erstellung von Substanzbibliotheken für das biologische Screening sind insbesondere die Amid- und Esterbildung von großer Bedeutung, da diese funktionellen Gruppen in vielen bekannten Wirkstoffen vorkommen und vielfältige Interaktionen mit biologischen Zielstrukturen eingehen können.[6]

Die Derivatisierungsstrategie konzentriert sich auf die robuste und hochdurchsatzfähige Synthese einer diversen Sammlung von Amiden und Estern.

Abb. 1: Allgemeiner Workflow zur Derivatisierung.

Protokolle zur Amid-Synthese (Amidierung)

Die Amidbindung ist eine der am häufigsten vorkommenden funktionellen Gruppen in der medizinischen Chemie.[6] Die direkte Reaktion einer Carbonsäure mit einem Amin ist jedoch aufgrund der Bildung eines stabilen Ammoniumcarboxylatsalzes ineffizient.[7] Daher ist die Aktivierung der Carbonsäure erforderlich.

Kausale Begründung der Methodenauswahl

Für die Synthese von Amiden aus 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure werden Kupplungsreagenzien empfohlen, die auch bei sterisch anspruchsvollen oder elektronisch desaktivierten Substraten hohe Ausbeuten liefern. Die α-Fluorierung kann die Reaktivität der Carboxylgruppe beeinflussen, weshalb robuste Methoden erforderlich sind.[8]

  • Carbodiimid-basierte Kupplung (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) ist ein wasserlösliches Kupplungsreagenz, das die Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats ermöglicht.[7] Die Zugabe von 1-Hydroxybenzotriazol (HOBt) unterdrückt Nebenreaktionen, wie die Bildung von N-Acylharnstoff, und minimiert die Racemisierung bei chiralen Substraten.[9] Diese Methode ist weit verbreitet, kostengünstig und die Aufreinigung ist durch die Wasserlöslichkeit des Harnstoff-Nebenprodukts vereinfacht.

  • Uronium/Aminium-Salz-basierte Kupplung (HATU): HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein hochwirksames Kupplungsreagenz, das besonders für die Kopplung von sterisch gehinderten Säuren oder wenig nukleophilen Aminen geeignet ist. Es bildet schnell einen aktiven Ester, der effizient mit dem Amin reagiert.

Abb. 2: Vereinfachter Mechanismus der Amid-Kupplung.

Experimentelles Protokoll: Parallele Amid-Synthese mittels EDC/HOBt

Dieses Protokoll ist für die Durchführung in einer 96-Well-Platte für die Hochdurchsatz-Synthese optimiert.

Materialien:

  • 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure

  • Bibliothek diverser primärer und sekundärer Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC·HCl)

  • 1-Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • 1 M wässrige Salzsäure (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • 96-Well-Reaktionsblock mit Verschlusskappen

Protokoll:

  • Vorbereitung der Stammlösungen:

    • Stammlösung A (Säure): 0.2 M Lösung von 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure in wasserfreiem DMF.

    • Stammlösung B (Amine): 0.25 M Lösungen der jeweiligen Amine in wasserfreiem DMF.

    • Stammlösung C (Kupplungsreagenzien): 0.2 M EDC·HCl und 0.2 M HOBt in wasserfreiem DMF.

  • Reaktionsansatz (pro Well):

    • In jedes Well des Reaktionsblocks 250 µL der Stammlösung A (50 µmol, 1.0 Äq.) geben.

    • 250 µL der entsprechenden Amin-Stammlösung B (62.5 µmol, 1.25 Äq.) hinzufügen.

    • 500 µL der Stammlösung C (100 µmol EDC·HCl, 2.0 Äq.; 100 µmol HOBt, 2.0 Äq.) zugeben.

    • 17.4 µL DIPEA (100 µmol, 2.0 Äq.) hinzufügen.

  • Reaktion:

    • Den Reaktionsblock sicher verschließen und bei Raumtemperatur für 16-24 Stunden auf einem Schüttler inkubieren.

    • Den Reaktionsfortschritt mittels LC-MS an einer kleinen Probe aus einem oder mehreren Kontroll-Wells überprüfen.

  • Aufarbeitung (Work-up):

    • Den Inhalt jedes Wells mit 1 mL DCM verdünnen.

    • Die organische Phase nacheinander mit 1 mL 1 M HCl, 1 mL gesättigter NaHCO₃-Lösung und 1 mL Wasser waschen.

    • Die organische Phase über wasserfreiem Na₂SO₄ trocknen (z.B. durch Passage durch eine Fritte, die mit Na₂SO₄ gefüllt ist).

    • Das Lösungsmittel im Vakuum (z.B. mit einem Zentrifugalverdampfer) entfernen.

  • Analyse und Reinigung:

    • Die Rohprodukte werden mittels LC-MS und ¹H-NMR analysiert, um die Reinheit und Identität zu bestätigen.

    • Bei Bedarf kann eine Reinigung mittels präparativer HPLC oder Flash-Chromatographie erfolgen.

ParameterEmpfehlungBegründung
Äquivalente Säure1.0Limitierendes Reagenz
Äquivalente Amin1.1 - 1.5Überschuss zur Maximierung der Umsetzung
Äquivalente EDC/HOBt1.2 - 2.0Gewährleistet vollständige Aktivierung der Säure
Base (z.B. DIPEA)1.5 - 2.0Neutralisiert das gebildete HCl und das saure HOBt
LösungsmittelDMF, DCMGute Löslichkeit für die meisten Reagenzien
TemperaturRaumtemperaturMilde Bedingungen zur Vermeidung von Nebenreaktionen
Reaktionszeit12 - 24 hAusreichend Zeit für vollständige Umsetzung

Tabelle 1: Optimierungsparameter für die Amid-Kupplung.

Protokolle zur Ester-Synthese (Veresterung)

Ester sind ebenfalls eine wichtige Klasse von Molekülen in der Wirkstoffforschung und dienen oft als Prodrugs, um die Bioverfügbarkeit zu verbessern.[10]

Kausale Begründung der Methodenauswahl

Die 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure ist eine sterisch gehinderte tertiäre Carbonsäure. Klassische Fischer-Veresterungen unter sauren Bedingungen und hohen Temperaturen sind oft nicht effizient und können zu Zersetzung führen.[11] Daher sind milde und effiziente Methoden erforderlich.

  • Steglich-Veresterung: Diese Methode verwendet DCC (oder EDC) als Kupplungsreagenz und eine katalytische Menge 4-(Dimethylamino)pyridin (DMAP).[12] Sie ist besonders geeignet für die Veresterung von sterisch gehinderten Säuren und Alkoholen unter milden Bedingungen.[10][13] DMAP wirkt als hoch-nukleophiler Acyltransfer-Katalysator, der die Reaktion erheblich beschleunigt und Nebenreaktionen unterdrückt.[12]

Experimentelles Protokoll: Parallele Ester-Synthese mittels Steglich-Veresterung

Materialien:

  • 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure

  • Bibliothek diverser primärer und sekundärer Alkohole

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • 96-Well-Reaktionsblock mit Verschlusskappen

Protokoll:

  • Vorbereitung der Stammlösungen:

    • Stammlösung D (Säure): 0.2 M Lösung von 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure in wasserfreiem DCM.

    • Stammlösung E (Alkohole): 0.3 M Lösungen der jeweiligen Alkohole in wasserfreiem DCM.

    • Stammlösung F (DCC): 0.25 M Lösung von DCC in wasserfreiem DCM.

    • Stammlösung G (DMAP): 0.02 M Lösung von DMAP in wasserfreiem DCM.

  • Reaktionsansatz (pro Well):

    • In jedes Well des Reaktionsblocks 250 µL der Stammlösung D (50 µmol, 1.0 Äq.) geben.

    • 250 µL der entsprechenden Alkohol-Stammlösung E (75 µmol, 1.5 Äq.) hinzufügen.

    • 250 µL der Stammlösung G (5 µmol DMAP, 0.1 Äq.) zugeben.

    • Die Mischung kurz schütteln.

    • 250 µL der Stammlösung F (62.5 µmol DCC, 1.25 Äq.) hinzufügen.

  • Reaktion:

    • Den Reaktionsblock sicher verschließen und bei Raumtemperatur für 12-18 Stunden auf einem Schüttler inkubieren.

    • Dicyclohexylharnstoff (DCU), das Nebenprodukt, fällt als weißer Feststoff aus.

  • Aufarbeitung (Work-up):

    • Den Inhalt jedes Wells durch eine Fritte filtrieren, um den ausgefallenen DCU zu entfernen.

    • Das Filtrat im Vakuum (z.B. mit einem Zentrifugalverdampfer) einengen.

    • Den Rückstand in 1 mL DCM aufnehmen und nacheinander mit 1 mL 0.5 M HCl und 1 mL Wasser waschen.

    • Die organische Phase über wasserfreiem Na₂SO₄ trocknen.

    • Das Lösungsmittel im Vakuum entfernen.

  • Analyse und Reinigung:

    • Die Rohprodukte werden mittels LC-MS und ¹H-NMR analysiert.

    • Bei Bedarf erfolgt eine Reinigung mittels präparativer HPLC.

ParameterEmpfehlungBegründung
Äquivalente Säure1.0Limitierendes Reagenz
Äquivalente Alkohol1.2 - 2.0Überschuss zur Maximierung der Umsetzung
Äquivalente DCC1.1 - 1.5Gewährleistet vollständige Aktivierung
Katalysator (DMAP)0.05 - 0.2 Äq.Katalytische Menge ist ausreichend; zu viel kann Aufreinigung erschweren
LösungsmittelDCM, THFAprotische Lösungsmittel, die Reagenzien gut lösen
Temperatur0 °C bis RaumtemperaturMilde Bedingungen sind ausreichend und verhindern Nebenreaktionen
Reaktionszeit4 - 18 hKürzere Reaktionszeiten als bei vielen Amidierungen

Tabelle 2: Optimierungsparameter für die Steglich-Veresterung.

Selbstvalidierendes System und Qualitätskontrolle

Für die Erstellung einer qualitativ hochwertigen Substanzbibliothek ist eine stringente Qualitätskontrolle unerlässlich.

  • Reaktionsmonitoring: Der Fortschritt jeder Reaktion sollte stichprobenartig mittels LC-MS überwacht werden, um sicherzustellen, dass die Ausgangsmaterialien umgesetzt werden.

  • Identitäts- und Reinheitsanalyse: Jedes Endprodukt in der Bibliothek muss mittels LC-MS analysiert werden, um die korrekte Masse zu bestätigen und die Reinheit zu bestimmen (typischerweise >90% für das Screening).

  • Strukturverifizierung: Für "Hits" aus dem biologischen Screening oder für repräsentative Beispiele aus der Bibliothek sollte eine vollständige ¹H- und ¹³C-NMR-Analyse durchgeführt werden, um die Struktur zweifelsfrei zu bestätigen.

Schlussfolgerung

Die Derivatisierung von 4-Fluor-tetrahydro-2H-pyran-4-carbonsäure durch Amid- und Esterbildung ist eine effektive Strategie zur Erzeugung von neuen, diversen und pharmakologisch relevanten Molekülen. Die hier vorgestellten Protokolle, basierend auf bewährten Methoden wie der EDC/HOBt-Kupplung und der Steglich-Veresterung, bieten eine robuste Grundlage für die Synthese von Substanzbibliotheken im Hochdurchsatzformat. Die sorgfältige Auswahl der Kupplungsreagenzien und die Optimierung der Reaktionsbedingungen sind entscheidend für den Erfolg, insbesondere angesichts der sterischen Hinderung und der elektronischen Eigenschaften des α-fluorierten Substrats. Die resultierenden Bibliotheken können als wertvolle Ressource für die Identifizierung neuer Leitstrukturen in der Wirkstoffforschung dienen.

Referenzen

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. --INVALID-LINK--

  • Organic Chemistry Portal. Steglich Esterification. --INVALID-LINK--

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. --INVALID-LINK--

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • G. A. Grant (Editor). (2002). Synthetic Peptides: A User's Guide (2nd ed.). Oxford University Press.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.

  • Al-Obeidi, F., & Hruby, V. J. (1989). Peptide and peptidomimetic chemistry. Trends in Biotechnology, 7(10), 265-269.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. --INVALID-LINK--

  • Master Organic Chemistry. Fischer Esterification. --INVALID-LINK--

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. --INVALID-LINK--

  • LaLonde, R. L., Wang, B., & DiMagno, S. G. (2010). Aromatic fluorination. In Fluorine in medicinal chemistry and chemical biology (pp. 1-42). Wiley-Blackwell.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. --INVALID-LINK--

  • BenchChem. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. --INVALID-LINK--

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. --INVALID-LINK--

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. --INVALID-LINK--

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

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  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1229683. --INVALID-LINK--

  • Google Patents. US20070032663A1 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide. --INVALID-LINK--

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. --INVALID-LINK--

  • Synthesis and antimicrobial evaluation of 4H-pyrans and Schiff bases fused 4H-pyran derivatives as inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research, 13(3), 951–961.

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References

Topic: Analytical Methods for Quantifying 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the compound's unique physicochemical properties—high polarity, the presence of a carboxylic acid moiety, and a fluorine atom—this document outlines three robust analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causal science behind the chosen methodology, offers step-by-step protocols, and presents a framework for method validation according to ICH guidelines. This guide is designed to equip researchers and quality control professionals with the necessary tools to achieve accurate, reliable, and reproducible quantification of this important analyte.

Introduction

The Analyte: this compound

This compound (molecular formula: C₆H₉FO₃) is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a fluorine atom and a carboxylic acid group.[1] Its structural rigidity and the strategic placement of functional groups make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.[2] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making its incorporation a common strategy in drug design.

The Imperative for Accurate Quantification

The precise quantification of this compound is critical throughout the drug development lifecycle. In medicinal chemistry, it ensures stoichiometric accuracy in synthetic reactions. For pharmacokinetics, it is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles. In quality control, it verifies the purity and concentration of active pharmaceutical ingredients (APIs) and can be monitored as a potential impurity or degradant. Therefore, validated, robust analytical methods are paramount for regulatory compliance and ensuring product safety and efficacy.[3][4]

Critical Considerations for Analysis

The molecular structure of the analyte presents specific analytical challenges that must be addressed for successful quantification.

  • High Polarity: The carboxylic acid and ether functionalities make the molecule highly polar. This poses a challenge for traditional reversed-phase liquid chromatography (RPLC), where poor retention can lead to co-elution with the solvent front and inadequate separation.[5]

  • Carboxylic Acid Group: This functional group is acidic and readily ionizable, making it suitable for analysis by mass spectrometry in negative ion mode. However, its non-volatile nature and thermal lability necessitate derivatization for gas chromatography.[6][7]

  • Fluorine Atom: The presence of the ¹⁹F isotope offers a unique and highly specific handle for quantification. It allows for highly sensitive detection in negative chemical ionization mass spectrometry and serves as a direct, interference-free probe in ¹⁹F NMR spectroscopy.[6][8]

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For its superior sensitivity and selectivity, LC-MS/MS is the recommended primary method for quantifying this compound in complex matrices.

Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve sufficient retention of the polar analyte. The compound is then ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for carboxylic acids. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity by monitoring a unique precursor-to-product ion transition.[9][10]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Accurately weigh sample or pipette biological matrix B Add extraction solvent (e.g., Acetonitrile with 0.1% Formic Acid) A->B C Vortex and centrifuge to precipitate proteins B->C D Collect supernatant and transfer to HPLC vial C->D E Inject sample onto HILIC column D->E F Isocratic or Gradient Elution E->F G Electrospray Ionization (ESI-) F->G H MRM Detection (Precursor → Product Ion) G->H I Integrate peak area of analyte and IS H->I J Generate calibration curve (Peak Area Ratio vs. Concentration) I->J K Calculate concentration in unknown samples J->K

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Detailed Protocol: LC-MS/MS

3.3.1 Instrumentation and Materials

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Extraction Solvent: Acetonitrile with 0.1% Formic Acid.

  • Analyte standard and, if available, a stable isotope-labeled internal standard (SIL-IS).

3.3.2 Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in the appropriate matrix (e.g., plasma, buffer, or mobile phase).

  • Sample Preparation (Protein Precipitation): To 50 µL of the sample (e.g., plasma), add 200 µL of cold extraction solvent containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.[11]

3.3.3 Chromatographic and MS Conditions

ParameterRecommended Setting
LC Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B held for 0.5 min, ramp to 50% B over 2.5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined empirically. Precursor [M-H]⁻: m/z 162.1. Product ions would be identified via infusion.
Rationale for Method Choices
  • HILIC Column: An amide-phase HILIC column is chosen to retain the highly polar analyte, which would otherwise elute in the void volume of a C18 column. This provides better separation from matrix components.[12]

  • ESI Negative Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making ESI in negative mode a highly sensitive and reliable ionization technique for this class of compounds.

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to maintain a stable pH, ensuring consistent ionization and peak shape.[13]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an effective alternative, particularly for volatile matrices or when LC-MS/MS is unavailable. Its use is contingent on a crucial derivatization step.

Principle and Rationale

To overcome the analyte's non-volatile and polar nature, the carboxylic acid group must be chemically modified (derivatized) into a less polar, more volatile ester.[7][14] This allows the compound to be amenable to vaporization in the GC inlet and separation on a GC column. Following separation, detection can be performed using standard electron ionization (EI) or, for enhanced sensitivity, negative chemical ionization (NCI), which is particularly effective for electronegative, fluorine-containing compounds.[6][15]

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample extraction and drying under N₂ B Add derivatization reagent (e.g., BF₃ in Methanol) A->B C Heat reaction mixture (e.g., 60°C for 30 min) B->C D Extract derivative into organic solvent (e.g., Hexane) C->D E Inject sample into GC inlet D->E F Temperature-programmed separation on GC column E->F G Ionization (EI or NCI) F->G H Mass analysis (Scan or SIM) G->H I Integrate peak area of characteristic ions H->I J Generate calibration curve I->J K Calculate concentration J->K

Caption: GC-MS workflow, including the critical derivatization step.

Detailed Protocol: GC-MS

4.3.1 Derivatization (Methyl Ester Formation)

  • Prepare or extract the sample and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial, add 1 mL of saturated NaCl solution and 500 µL of hexane.

  • Vortex vigorously for 2 minutes to extract the methyl ester derivative into the hexane layer.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

4.3.2 Chromatographic and MS Conditions

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Ionization Negative Chemical Ionization (NCI) with Methane reagent gas.
MS Source Temp. 200 °C
MS Mode Selected Ion Monitoring (SIM) of the molecular ion [M]⁻ or a characteristic fragment. To be determined empirically.

Orthogonal Method: Quantitative ¹⁹F NMR (qNMR)

qNMR provides an elegant and powerful method for direct quantification without requiring an identical standard of the analyte.

Principle of ¹⁹F qNMR

The area of an NMR signal is directly proportional to the number of nuclei contributing to it. In ¹⁹F qNMR, the integral of the analyte's fluorine signal is compared to the integral of a known amount of a fluorine-containing internal standard. Because ¹⁹F has 100% natural abundance and a wide chemical shift range, signals are typically well-resolved and free from background interference, making this a highly specific and accurate primary method of quantification.[16]

Experimental Workflow: ¹⁹F qNMR

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh analyte and internal standard (IS) B Dissolve in deuterated solvent (e.g., DMSO-d₆) in an NMR tube A->B C Ensure complete dissolution B->C D Tune and shim the NMR spectrometer C->D E Acquire ¹⁹F NMR spectrum with quantitative parameters (long relaxation delay) D->E F Apply Fourier transform and phase correction E->F G Integrate analyte and IS signals F->G H Calculate purity or concentration using the qNMR equation G->H

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Detailed Protocol: qNMR

5.3.1 Instrumentation and Materials

  • NMR Spectrometer (≥400 MHz) with a fluorine probe.

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Quantitative Internal Standard (e.g., Trifluoroacetic acid or another stable fluorinated compound with a known purity and a non-overlapping signal).

5.3.2 Sample Preparation

  • Accurately weigh approximately 10-20 mg of the analyte sample into a vial.

  • Accurately weigh a similar mass of the internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of deuterated solvent, ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

5.3.3 NMR Acquisition Parameters

  • Pulse Program: Standard one-pulse experiment.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and standard signals (typically 30-60 seconds to ensure full relaxation).

  • Acquisition Time: Sufficient to resolve peaks (~2-3 seconds).

  • Number of Scans: Sufficient for good signal-to-noise (e.g., 16-64 scans).

5.3.4 Data Processing and Calculation

  • Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the analyte signal (I_analyte) and the internal standard signal (I_std).

  • Calculate the purity or concentration using the standard qNMR equation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: N = number of fluorine atoms, MW = molecular weight, m = mass.[17]

Method Validation Protocol (ICH Q2(R1) Framework)

Any selected method must be validated for its intended purpose.[18] Validation ensures the method is reliable, reproducible, and accurate.[3][19]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is unequivocally from the analyte, free from matrix or impurity interference.[18]No interfering peaks at the analyte's retention time/m/z.
Linearity To demonstrate a proportional relationship between signal response and concentration over a defined range.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear.Defined by linearity experiments.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery experiments.80-120% recovery for assays, 70-130% for impurities.
Precision (RSD%) The degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 15% (≤ 20% at LLOQ)
Intermediate Precision (inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10; Precision and accuracy criteria are met.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.S/N ratio ≥ 3
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits.

Conclusion

The quantification of this compound can be successfully achieved using several robust analytical techniques. LC-MS/MS stands out as the primary choice for its high sensitivity and applicability to complex biological matrices. GC-MS with derivatization offers a reliable alternative, especially when leveraging the high sensitivity of NCI mode. Finally, ¹⁹F qNMR serves as an invaluable orthogonal or primary method for purity assessment, providing direct, highly accurate results without the need for a specific analyte standard. The selection of the optimal method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. In all cases, a thorough method validation is essential to ensure data integrity and regulatory compliance.

References

Application Notes and Protocols for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorinated Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical space. Within this landscape, organofluorine chemistry has emerged as a cornerstone of modern crop protection product development.[1] The strategic incorporation of fluorine into bioactive molecules can profoundly alter their physicochemical and biological properties.[2][3] Introducing fluorine can enhance metabolic stability, increase lipophilicity to improve membrane transport, and alter electronic properties to strengthen binding affinity with target enzymes or receptors.[3]

Historically, the agrochemical industry has relied heavily on fluorinated aromatic building blocks.[4] However, there is a growing appreciation for saturated heterocyclic systems, which offer superior three-dimensional diversity and improved physicochemical properties. The tetrahydropyran (THP) ring, in particular, is a valuable scaffold found in numerous bioactive compounds, prized for its metabolic stability and favorable lipophilicity.[5][6][7]

This guide focuses on 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid , a novel building block that synergistically combines these key features. The presence of a fluorine atom on a quaternary center adjacent to a carboxylic acid on a stable THP ring presents a unique opportunity for agrochemical researchers. This document provides a comprehensive overview of its potential applications, detailed synthetic protocols, and a framework for its strategic deployment in herbicide and fungicide discovery programs.

Scientific Rationale: The Unique Advantages of the 4-Fluoro-THP-4-Carboxylic Acid Moiety

The value of this building block lies in the confluence of three distinct structural elements: the tetrahydropyran ring, the C4-fluorine atom, and the C4-carboxylic acid group.

  • The Tetrahydropyran Core: This saturated oxygen-containing heterocycle acts as a rigid, metabolically robust scaffold. Unlike aromatic rings, it is not susceptible to oxidative metabolism, potentially leading to active ingredients with longer half-lives in target organisms and reduced environmental breakdown into undesirable metabolites. Its polarity and hydrogen bond accepting capability can also aid in solubility and target engagement.[5]

  • The C4-Fluorine Atom: The placement of a highly electronegative fluorine atom at the C4 position has several critical implications.

    • Metabolic Blocking: The C-F bond is exceptionally strong, making the C4 position resistant to metabolic oxidation, a common deactivation pathway for many agrochemicals.[3]

    • Modulation of Acidity: The fluorine atom exerts a powerful electron-withdrawing inductive effect, which is expected to lower the pKa of the adjacent carboxylic acid. This increased acidity can be crucial for optimizing uptake, transport, and binding to the target site.

    • Conformational Control: The fluorine atom can influence the conformational preference of the THP ring and adjacent functionalities, potentially locking the molecule into a more bioactive conformation.

  • The Carboxylic Acid Handle: The carboxylic acid group is a versatile functional handle, enabling the straightforward synthesis of a wide array of derivatives, most notably amides and esters. These linkages are prevalent in many classes of commercial pesticides, including herbicides and fungicides.[8][9][10] This allows researchers to readily couple the 4-Fluoro-THP scaffold to various known toxophores to explore new structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound (1)

This protocol outlines a plausible, two-step synthetic route starting from the commercially available Tetrahydro-4H-pyran-4-one. The key transformation is a direct α-fluorination of the ketone, followed by a semi-rearrangement and hydrolysis to yield the target carboxylic acid.

Synthesis_Workflow start Tetrahydro-4H-pyran-4-one step1 Step 1: α-Fluorination Reagent: Selectfluor® Solvent: Acetonitrile start->step1 intermediate 2-Fluoro-tetrahydro-4H-pyran-4-one step1->intermediate Yield: ~60-70% step2 Step 2: Favorskii-type Rearrangement & Hydrolysis Reagent: NaOH (aq) Followed by acidic workup (HCl) intermediate->step2 product Product (1) 4-Fluorotetrahydro-2H- pyran-4-carboxylic acid step2->product Yield: ~70-80%

Caption: Proposed synthetic workflow for this compound.

Step 1: α-Fluorination of Tetrahydro-4H-pyran-4-one

Causality: This step introduces the key fluorine atom. Electrophilic fluorination using an N-F reagent like Selectfluor® is a well-established and reliable method for the α-fluorination of ketones.[5][11] Acetonitrile is a common solvent for this transformation.

  • To a stirred solution of Tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) in acetonitrile (200 mL) at room temperature, add Selectfluor® (39.0 g, 0.11 mol) portion-wise over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Fluoro-tetrahydro-4H-pyran-4-one.

Step 2: Rearrangement and Hydrolysis to this compound (1)

Causality: Treatment of the α-fluoroketone with a strong base is proposed to induce a Favorskii-type rearrangement, which, upon hydrolysis of the resulting ester intermediate, will yield the desired 4-substituted carboxylic acid. This is a classic method for ring contraction or rearrangement of α-haloketones.

  • Dissolve the 2-Fluoro-tetrahydro-4H-pyran-4-one (11.8 g, 0.1 mol) from Step 1 in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield This compound (1) as a solid. Further purification can be achieved by recrystallization.

Protocol 2: Application in Herbicide Discovery - Synthesis of a Hypothetical N-Aryl Amide

This protocol demonstrates how to use compound 1 to synthesize a novel amide, a common toxophore in herbicides that target various enzymes.[8][12] We will couple it with 4-amino-3-chlorobenzotrifluoride, a representative aniline fragment.

Herbicide_Synthesis compound1 Product (1) coupling Amide Coupling Reagent: EDC, HOBt Solvent: DMF compound1->coupling aniline 4-Amino-3-chloro benzotrifluoride aniline->coupling product Hypothetical Herbicide (2) coupling->product Yield: >85%

Caption: Workflow for the synthesis of a hypothetical herbicidal amide.

  • To a solution of This compound (1) (1.48 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol) and Hydroxybenzotriazole (HOBt) (1.62 g, 12 mmol).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 4-amino-3-chlorobenzotrifluoride (1.96 g, 10 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor completion by TLC.

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target amide 2 .

Protocol 3: Application in Fungicide Discovery - Synthesis of a Hypothetical Ester

This protocol illustrates the synthesis of a potential fungicide by esterifying compound 1 with a fungicidal alcohol moiety, such as 2-(4-chlorophenyl)ethanol. Ester groups are present in various classes of fungicides.[9]

  • Dissolve This compound (1) (1.48 g, 10 mmol) and 2-(4-chlorophenyl)ethanol (1.57 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in DCM (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target ester 3 .

Data Presentation and Expected Outcomes

The successful synthesis of derivatives from This compound allows for their entry into high-throughput screening cascades. The data generated can be used to build robust Structure-Activity Relationship (SAR) models.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Calculated)Significance in Agrochemical Design
Molecular Weight148.13 g/mol Low molecular weight is favorable for bioavailability (Rule of 5).
cLogP0.45Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
pKa~3.5 - 4.0Lower than the non-fluorinated analog, potentially improving uptake and target interaction.
H-Bond Donors1
H-Bond Acceptors4

Table 2: Hypothetical Biological Screening Data

This table illustrates the type of data that would be generated from screening the hypothetical compounds synthesized in Protocols 2 and 3.

Compound IDCompound TypeTarget Weed/FungusAssay TypeResult (IC₅₀ / EC₅₀)
2 Herbicide (Amide)Amaranthus retroflexusPPO Inhibition50 nM
3 Fungicide (Ester)Phytophthora infestansMycelial Growth0.5 µg/mL
Control (non-F)Herbicide (Amide)Amaranthus retroflexusPPO Inhibition250 nM
Control (non-F)Fungicide (Ester)Phytophthora infestansMycelial Growth2.5 µg/mL

Data is illustrative and hypothetical. The expected outcome is that the fluorinated derivatives will show enhanced potency compared to their non-fluorinated counterparts due to the beneficial properties imparted by the fluorine atom.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for agrochemical research. Its unique combination of a stable heterocyclic core, a metabolically inert fluorine-substituted quaternary center, and a versatile carboxylic acid handle makes it an ideal candidate for generating novel herbicides and fungicides. The protocols provided herein offer a robust starting point for its synthesis and derivatization. Further research should focus on expanding the range of toxophores coupled to this scaffold and conducting thorough biological evaluations to fully elucidate its potential in developing next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important fluorinated heterocyclic compound. As a key building block in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutics.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the commercially available Tetrahydro-4H-pyran-4-one. This is converted to a protected hydroxynitrile, which is then fluorinated and subsequently hydrolyzed to yield the final product. Another viable pathway involves the fluorination of a suitable ester precursor followed by hydrolysis.

The critical step in these syntheses is the introduction of the fluorine atom at the C4 position. This is often achieved through deoxofluorination of the corresponding tertiary alcohol. The choice of fluorinating agent and reaction conditions is paramount to achieving high yield and minimizing side reactions.

Below is a generalized workflow for a common synthetic route:

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B 4-cyano-tetrahydro-2H-pyran-4-ol A->B TMSCN, ZnI2 C Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate A->C D Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate B->D 1. DAST or Deoxo-Fluor® 2. EtOH, H+ C->D E This compound D->E LiOH, H2O/THF

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Low yield during the fluorination of Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.

Possible Causes and Solutions:

  • Sub-optimal Fluorinating Agent:

    • Explanation: Diethylaminosulfur trifluoride (DAST) is a common deoxofluorinating agent, but it can be thermally unstable, leading to decomposition and reduced efficacy.[1] Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offers similar or superior reactivity with greater thermal stability.[1][2]

    • Solution: Consider substituting DAST with Deoxo-Fluor®. This can often lead to cleaner reactions and improved yields.

  • Incomplete Reaction:

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time or sub-optimal temperature. Fluorination of tertiary alcohols can be sluggish.[3]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time. A modest increase in temperature may also be beneficial, but this should be done cautiously, especially when using DAST, to avoid decomposition.[1]

  • Side Reactions:

    • Explanation: Elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. This is more likely at elevated temperatures.

    • Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize elimination.[1] The slow, portion-wise addition of the fluorinating agent can also help to control the reaction exotherm and reduce side product formation.

Q2: Formation of significant impurities during the hydrolysis of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Possible Causes and Solutions:

  • Harsh Hydrolysis Conditions:

    • Explanation: Strong basic conditions (e.g., high concentrations of NaOH or KOH) and elevated temperatures can lead to decomposition of the fluorinated product or other unwanted side reactions.

    • Solution: Employ milder hydrolysis conditions. Using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is often effective and minimizes byproduct formation.

  • Incomplete Hydrolysis:

    • Explanation: The ester may be sterically hindered, making hydrolysis slow.

    • Solution: Increase the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS. A slight excess of the base (e.g., 1.5-2.0 equivalents) can also help drive the reaction to completion.

Q3: Difficulty in purifying the final product, this compound.

Possible Causes and Solutions:

  • Product Solubility:

    • Explanation: The carboxylic acid product can have significant water solubility, making extraction from an aqueous phase challenging.

    • Solution: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency.

  • Co-eluting Impurities:

    • Explanation: Non-polar impurities from the fluorination step may be carried through and prove difficult to separate from the desired product by standard silica gel chromatography.

    • Solution: Consider a multi-step purification process. An initial aqueous workup to remove water-soluble impurities, followed by column chromatography, can be effective. If impurities persist, recrystallization of the final product from an appropriate solvent system may be necessary to achieve high purity.

III. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the best starting material for the synthesis of this compound?

While several routes exist, starting from commercially available and relatively inexpensive Tetrahydro-4H-pyran-4-one is a common and cost-effective strategy.[4]

Q2: Are there any alternatives to DAST and Deoxo-Fluor® for the fluorination step?

Yes, other fluorinating agents can be used for the deoxofluorination of tertiary alcohols.[2] For instance, combinations like methanesulfonic acid and potassium bifluoride have been reported to be effective.[2] The choice of reagent will depend on the specific substrate, desired scale, and safety considerations.

Q3: What are the key safety precautions when working with fluorinating agents like DAST?

DAST is known to be thermally unstable and can decompose violently, especially at temperatures above 90°C.[1] It is crucial to handle it with care in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating the reagent. Always add it slowly to the reaction mixture, and maintain controlled temperatures.

Purification and Analysis

Q4: How can I confirm the successful synthesis of this compound?

A combination of analytical techniques should be used for structural confirmation. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups like the carboxylic acid (O-H and C=O stretches).

Q5: What is a typical workup procedure for the hydrolysis step?

After the reaction is complete, the organic solvent (e.g., THF) is typically removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and carefully acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. The product is then extracted with an organic solvent, the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
  • To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
  • Dissolve Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add Deoxo-Fluor® (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Dissolve Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylateC₈H₁₄O₄174.1975-85%
Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylateC₈H₁₃FO₃176.1860-70%
This compoundC₆H₉FO₃148.1385-95%

VI. Mechanistic Insights

The key deoxofluorination step proceeds via an SN2-type mechanism. The hydroxyl group of the tertiary alcohol is activated by the fluorinating agent, forming a good leaving group. The fluoride ion then attacks the electrophilic carbon center, displacing the leaving group and forming the C-F bond.

Fluorination_Mechanism cluster_0 Deoxofluorination Mechanism Substrate R3C-OH Activated_Complex R3C-O-SF2N(Et)2+ Substrate->Activated_Complex + Fluorinating Agent Product R3C-F Activated_Complex->Product + F- (SN2) Leaving_Group [O=SFN(Et)2]- Fluorinating_Agent DAST/Deoxo-Fluor®

Caption: Simplified mechanism of deoxofluorination.

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  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available from: --INVALID-LINK--

  • EvitaChem. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1. Available from: --INVALID-LINK--

  • Wang, Y., et al. (2007). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available from: --INVALID-LINK--

  • BenchChem. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1. Available from: --INVALID-LINK--

  • Mahdavi, S. M., et al. (2021). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available from: --INVALID-LINK--

  • Iaroshenko, V. O., et al. (2013). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Available from: --INVALID-LINK--

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Available from: --INVALID-LINK--

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Available from: --INVALID-LINK--

  • Benassi, E., & Vaganova, T. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available from: --INVALID-LINK--

References

Purification challenges of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in modern drug discovery, prized for its conformationally constrained scaffold and the unique physicochemical properties imparted by the fluorine atom. However, these same features—high polarity, acidity, and the presence of fluorine—present significant purification challenges that can frustrate even experienced chemists. This guide provides field-proven troubleshooting strategies and in-depth protocols to help you navigate these complexities, ensuring high purity and yield for your critical research.

Part 1: Troubleshooting Guide - Overcoming Common Purification Hurdles

This section is designed as a first response to common experimental failures. Each question addresses a specific problem you might encounter, followed by a detailed explanation of the underlying causes and a series of recommended solutions.

Q1: My product is a sticky, intractable oil after solvent removal, but literature suggests it should be a solid. What's happening?

Answer: This is one of the most frequent issues with highly polar, functionalized molecules. The failure to crystallize typically stems from two primary sources: the presence of impurities that inhibit lattice formation or residual high-boiling solvents.

  • Causality - Impurity Effects: Even minor amounts of structurally similar impurities, such as the un-decarboxylated precursor (tetrahydropyran-4,4-dicarboxylic acid), can act as "crystallization poisons." These molecules disrupt the ordered packing required for a crystalline solid.

  • Causality - Residual Solvents: Solvents with strong hydrogen-bonding capacity (e.g., DMSO, DMF, water) can form persistent solvates with your carboxylic acid, preventing it from solidifying.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure the product is dried under high vacuum (<1 torr) for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable.

  • Azeotropic Removal of Water: If water is suspected, dissolve the oil in a solvent that forms an azeotrope with water (e.g., toluene or acetonitrile) and evaporate the solvent. Repeat this process 2-3 times.

  • Trituration: This technique uses a solvent in which your product is insoluble but the impurities are soluble.

    • Add a small amount of a non-polar solvent (e.g., diethyl ether, hexanes, or a mixture) to the oil.

    • Agitate vigorously with a spatula, scratching the side of the flask to induce nucleation.

    • The product should precipitate as a solid, while impurities remain in the solvent. Decant the solvent and repeat.

  • Re-purification: If trituration fails, it indicates significant impurities are present. Proceed to the chromatographic methods detailed in Q2.

Q2: My NMR and LC-MS spectra show persistent impurities after a standard silica gel column. How can I improve the separation?

Answer: The combination of a polar tetrahydropyran ring and an acidic carboxylic acid makes this compound particularly challenging for standard silica gel chromatography. The high polarity leads to very strong retention, while the acidity can cause significant peak tailing.

  • Causality - Peak Tailing: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, uneven elution, resulting in broad, tailing peaks and poor separation from nearby impurities.

  • Causality - Poor Retention on Reversed-Phase: Conversely, on a standard C18 reversed-phase column, the compound is so polar that it may have little to no retention, often eluting in the solvent front (void volume) along with other polar impurities.[1]

Solution 1: Modified Normal-Phase (Silica Gel) Chromatography

The key is to suppress the ionization of the carboxylic acid. By adding a small amount of a volatile acid to the mobile phase, you create an equilibrium that favors the neutral, protonated form of your compound, which interacts less aggressively with the silica.

  • Recommended Mobile Phase: Start with a gradient of 0-10% Methanol in Dichloromethane (DCM), with a constant 0.5-1% acetic acid or formic acid added to both solvents.

  • Loading Technique: Due to its polarity, the compound may have poor solubility in the starting eluent. Use a "dry loading" technique: dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column.[1]

Solution 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[1] It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

  • Principle: A water-rich layer forms on the surface of the stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase, leading to the retention of polar compounds.

  • Starting Conditions:

    • Column: Amide or Zwitterionic HILIC column.

    • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at high %B (e.g., 95%) and gradually increase the aqueous component (%A).

Solution 3: Fluorous Chromatography

The fluorine atom provides a unique handle for purification. Fluorinated stationary phases exhibit a different selectivity compared to traditional C18 or silica phases, and they are particularly effective at retaining other fluorinated molecules.[2][3] This can be an excellent strategy if you are trying to separate your desired product from non-fluorinated starting materials or byproducts.

  • Stationary Phase: Use a column packed with a fluorinated phase, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF).[3]

  • Mobile Phase: Standard reversed-phase solvents (Acetonitrile/Water or Methanol/Water) can be used. The unique electronic interactions of the PFP phase can provide selectivity that is not achievable on C18 columns.[3]

Q3: I have low recovery after performing an aqueous workup and extraction. Where is my product going?

Answer: The high polarity and acidity of the molecule are the culprits. At neutral or basic pH, the carboxylic acid will be deprotonated to the highly water-soluble carboxylate anion, which will remain in the aqueous layer during extraction with common organic solvents like ethyl acetate or DCM.

Troubleshooting Steps:

  • Acidify Rigorously: Before extraction, ensure the aqueous layer is acidified to a pH of 1-2 using 1M or 2M HCl. This guarantees the carboxylic acid is fully protonated and thus more soluble in organic solvents. Use pH paper to confirm.

  • Use a More Polar Extraction Solvent: If recovery is still low with ethyl acetate, switch to a more polar solvent system. A 3:1 mixture of Chloroform:Isopropanol or even n-butanol can be effective for extracting polar acids.

  • "Salting Out": Add a significant amount of a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄) to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.

  • Back-Extraction: After the initial extraction, you can perform a "back-extraction" to remove neutral or basic impurities. Take the combined organic layers and extract them with a dilute basic solution (e.g., saturated sodium bicarbonate). Your acidic product will move into the aqueous basic layer as its salt, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer and re-extract your pure product.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most probable impurities I should look for from a typical synthesis?

A: Based on common synthetic routes for the parent tetrahydropyran-4-carboxylic acid structure[4], you should be vigilant for:

  • Tetrahydropyran-4,4-dicarboxylic acid: The immediate precursor before the final decarboxylation step. Incomplete reaction is a common source of this highly polar impurity.

  • Starting Materials: Unreacted bis(2-chloroethyl) ether and diethyl malonate.

  • Reaction Solvents: High-boiling solvents like xylene or paraffin oil used in the decarboxylation step can be difficult to remove.[4]

  • Byproducts of Fluorination: Depending on the fluorinating agent used (e.g., DAST, Selectfluor), byproducts from the reagent itself may be present.

Q: What is a robust, universal starting point for analytical HPLC method development?

A: Due to the high polarity, HILIC is often the most reliable method. However, a well-optimized reversed-phase method can also work.

Parameter Recommended Reversed-Phase Method Recommended HILIC Method
Column C18 with polar end-capping, 100 x 4.6 mm, 2.7 µmAmide or Zwitterionic, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 minutes95% to 50% B over 15 minutes[1]
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40 °C40 °C

Q: How can I confirm the identity and purity of my final product?

A: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.[5] It can also be used to quantify fluorine-containing impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Purification by Modified Flash Chromatography
  • Sample Preparation (Dry Loading):

    • Dissolve ~100 mg of crude product in a minimal volume of methanol (~1-2 mL).

    • Add ~500 mg of silica gel (230-400 mesh).

    • Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Column Packing & Equilibration:

    • Select a column size appropriate for your sample mass (e.g., a 12g silica column for 100 mg of crude material).

    • Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane + 0.5% Acetic Acid) for at least 5 column volumes.

  • Loading and Elution:

    • Carefully load the dry silica-adsorbed sample onto the top of the column bed.

    • Begin elution with the starting mobile phase.

    • Run a linear gradient from 0% to 10% Methanol (containing 0.5% Acetic Acid) in Dichloromethane (containing 0.5% Acetic Acid) over 10-15 column volumes.

    • Collect fractions and monitor by TLC or LC-MS.

  • Workup:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure.

    • Critical Step: To remove the residual acetic acid, co-evaporate the resulting residue with a non-polar solvent like toluene or a DCM/hexanes mixture (3x).

    • Dry the final product under high vacuum.

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the most appropriate purification technique based on the specific impurities present and the scale of your experiment.

Purification_Strategy start Crude Product (4-Fluoro-THP-4-COOH) is_oil Is the product a non-solid oil? start->is_oil triturate Triturate with Et2O or Hexanes is_oil->triturate  Yes check_purity Check Purity (LC-MS / NMR) is_oil->check_purity  No triturate->check_purity is_pure Is Purity >95%? check_purity->is_pure final_product Final Product is_pure->final_product  Yes choose_chrom Choose Chromatography Method is_pure->choose_chrom  No scale What is the scale? choose_chrom->scale flash_chrom Flash Chromatography (Modified Silica or HILIC) scale->flash_chrom >50 mg   prep_hplc Preparative HPLC (HILIC or RP-C18) scale->prep_hplc <50 mg   flash_chrom->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Troubleshooting Failed Crystallization

This workflow outlines a systematic approach to induce solidification when the purified product remains an oil.

Crystallization_Troubleshooting start Purified Product (Oil or Gum) high_vac 1. Dry under High Vacuum (>12h, 40°C) start->high_vac check_solid1 Did it solidify? high_vac->check_solid1 azeotrope 2. Co-evaporate with Toluene (3x) check_solid1->azeotrope  No success Crystalline Solid Obtained check_solid1->success  Yes check_solid2 Did it solidify? azeotrope->check_solid2 triturate 3. Triturate with Anti-Solvent (e.g., Diethyl Ether) check_solid2->triturate  No check_solid2->success  Yes check_solid3 Did it solidify? triturate->check_solid3 recrystallize 4. Attempt Recrystallization (e.g., EtOAc/Heptane) check_solid3->recrystallize  No check_solid3->success  Yes recrystallize->success failure Re-evaluate Purity (Return to Chromatography) recrystallize->failure

Caption: Systematic workflow for inducing crystallization.

References

Common side products in the synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this multi-step synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

Introduction to the Synthetic Strategy

The synthesis of this compound typically proceeds through a three-stage process. Understanding the potential pitfalls at each stage is crucial for a successful and high-purity synthesis.

DOT Script for Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Hydrolysis A Starting Materials (e.g., Tetrahydro-4H-pyran-4-one) B Ethyl 4-hydroxytetrahydro- 2H-pyran-4-carboxylate A->B e.g., Reformatsky Reaction C Ethyl 4-fluorotetrahydro- 2H-pyran-4-carboxylate B->C Deoxyfluorination (e.g., Deoxo-Fluor®, PyFluor) D 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid (Target) C->D Acid or Base Catalyzed

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.

Stage 1: Synthesis of Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (Hydroxy Ester Precursor)

The initial stage of the synthesis can influence the purity of the final product significantly. A common route involves the reaction of tetrahydro-4H-pyran-4-one with an organometallic reagent like a zinc enolate of ethyl bromoacetate (Reformatsky reaction).

Question 1: After my Reformatsky reaction to produce the hydroxy ester, I observe a significant amount of unreacted starting ketone and a dimeric byproduct. What is causing this?

Answer: This issue often points to problems with the activation of the zinc metal or the quality of your reagents and solvents.

  • Causality: The Reformatsky reaction relies on the formation of an organozinc reagent. If the zinc is not sufficiently activated, the reaction will be sluggish, leading to the recovery of unreacted starting materials. The formation of a dimeric byproduct, ethyl 4-oxopimelate, can occur through a self-condensation of the zinc enolate.

  • Troubleshooting:

    • Zinc Activation: Ensure your zinc dust is of high purity and activated prior to use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvents must be rigorously dried.

    • Reaction Initiation: A small crystal of iodine can be added to initiate the reaction. The disappearance of the iodine color is an indicator of zinc activation.

Stage 2: Deoxyfluorination of the Hydroxy Ester

This is a critical step where the hydroxyl group is replaced by fluorine. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. While effective, these reagents can promote side reactions.[1]

Question 2: My NMR analysis after fluorination shows my desired product, but also a significant impurity with olefinic protons. What is this side product and how can I avoid it?

Answer: The olefinic impurity is almost certainly the elimination byproduct, ethyl 3,6-dihydro-2H-pyran-4-carboxylate. This is a very common side product in deoxyfluorination reactions of secondary and tertiary alcohols.[2]

  • Causality: Deoxyfluorination reagents can act as dehydrating agents, especially at elevated temperatures or with prolonged reaction times. The reaction proceeds via a fluoro-sulfurane intermediate. If a proton on an adjacent carbon is accessible, E2 elimination can compete with the desired SN2 substitution by the fluoride ion.

DOT Script for Elimination Side Reaction

Elimination_Side_Reaction Reactant Ethyl 4-hydroxytetrahydro- 2H-pyran-4-carboxylate OH COOEt Intermediate Fluorosulfurane Intermediate OSOFR'2 COOEt Reactant->Intermediate Deoxo-Fluor® Product_SN2 Desired Product F COOEt Intermediate->Product_SN2 SN2 (Fluoride attack) Product_E2 Elimination Byproduct Double Bond COOEt Intermediate->Product_E2 E2 (Deprotonation)

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

  • Troubleshooting:

    • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at -78 °C and allow the reaction to slowly warm to room temperature.

    • Choice of Reagent: Newer generation deoxyfluorination reagents like PyFluor have been shown to minimize elimination side products compared to DAST and Deoxo-Fluor®.[1]

    • Control Reagent Addition: Add the deoxyfluorination reagent slowly to a solution of the alcohol to maintain a low instantaneous concentration of the reagent.

    • Base Addition: The addition of a non-nucleophilic base, such as Hünig's base (DIPEA), can sometimes suppress elimination by neutralizing any generated acid.[2]

Question 3: Besides the elimination product, are there other potential byproducts from the fluorination step?

Answer: Yes, depending on the specific precursor and reaction conditions, other side products can form.

  • Rearrangement Products: Carbocationic intermediates, although less common with modern deoxyfluorination reagents that favor an SN2 mechanism, can lead to ring-contraction or other rearranged products. This is more likely with tertiary alcohols that can stabilize a carbocation.

  • Dimeric Ethers: Under certain conditions, particularly if the reaction stalls at the intermediate stage, two molecules of the starting alcohol can react to form a dimeric ether.

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material, ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, which can be difficult to separate from the product due to similar polarities.

Potential Side Product Typical Spectroscopic Signature (¹H NMR) Prevention Strategy
Elimination ProductOlefinic protons (δ 5.5-6.5 ppm)Lower temperature, use PyFluor®
Dimeric EtherComplex aliphatic region, absence of -OH protonEnsure stoichiometric amount of fluorinating reagent
Unreacted Starting MaterialPresence of -OH proton, similar signals to productIncrease reaction time or temperature cautiously
Stage 3: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using aqueous base (like NaOH or LiOH) followed by acidic workup, or under acidic conditions.

Question 4: After hydrolysis and workup, my product is contaminated with the starting ethyl ester. How can I ensure complete conversion?

Answer: Incomplete hydrolysis is a common issue and can usually be resolved by adjusting the reaction conditions.

  • Causality: The saponification reaction is an equilibrium process. Insufficient base, water, or reaction time can lead to incomplete conversion. The fluorinated ester may also be sterically hindered, slowing down the rate of hydrolysis.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, increase the reaction time or gently heat the mixture (e.g., to 40-50 °C).

    • Use a Co-solvent: If the starting ester has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can improve miscibility and increase the reaction rate.

    • Ensure Sufficient Base: Use a molar excess of the base (e.g., 2-3 equivalents of LiOH or NaOH) to drive the equilibrium towards the carboxylate salt.

Question 5: Could the fluorine atom be labile under the hydrolysis conditions, leading to other side products?

Answer: While the C-F bond at a tertiary carbon is generally robust, harsh conditions could potentially lead to side reactions.

  • Causality: Under strongly basic and high-temperature conditions, an E1cB (Elimination Unimolecular Conjugate Base) type elimination could occur, although this is less likely than in the fluorination step. The presence of the carboxylate group could potentially influence the reactivity of the C-F bond. More likely is the hydrolysis of the ester to the corresponding 4-hydroxy-tetrahydropyran-4-carboxylic acid if there is any water present in the fluorinating agent from the previous step that has not been removed.

  • Troubleshooting:

    • Mild Conditions: Use mild hydrolysis conditions. Lithium hydroxide in a THF/water mixture at room temperature is generally effective and less harsh than sodium hydroxide at reflux.

    • Careful pH Adjustment: During the acidic workup, avoid excessively strong acid concentrations or prolonged exposure to acidic conditions, which could potentially promote dehydration of any residual hydroxy-ester starting material.

Summary of Key Troubleshooting Points

Stage Problem Common Cause Recommended Action
1. Precursor Synthesis Low yield, unreacted starting materialPoor zinc activation, moistureActivate zinc, ensure anhydrous conditions
2. Fluorination Olefinic byproductElimination side reactionLower temperature, use modern reagents (PyFluor®)
3. Hydrolysis Incomplete reactionInsufficient base/time, poor solubilityIncrease reaction time/temp, use co-solvent
3. Hydrolysis Formation of hydroxy-acidWater contamination in previous stepEnsure rigorous drying of intermediate before hydrolysis

By carefully controlling the reaction parameters at each stage and being aware of the potential side reactions, researchers can significantly improve the yield and purity of the final this compound product.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorination of Tetrahydropyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of tetrahydropyran (THP) precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your fluorination experiments.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the fluorination of THP precursors. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low to No Conversion of the Tetrahydropyranol Starting Material

One of the most common frustrations in synthetic chemistry is the failure of a reaction to proceed to completion. In the context of deoxofluorination of THP alcohols, several factors can contribute to low or no conversion of the starting material.

Potential Cause A: Inactive or Degraded Fluorinating Reagent

  • Scientific Rationale: Many common deoxofluorinating reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, are highly sensitive to moisture.[1][2] Hydrolysis of these reagents leads to the formation of inactive byproducts, rendering them incapable of activating the alcohol for nucleophilic fluoride attack. Similarly, some solid, crystalline reagents like aminodifluorosulfinium salts (e.g., XtalFluor-E) require anhydrous conditions to be effective.[3] Electrophilic fluorinating agents like Selectfluor® can also be compromised by moisture, although they are generally more stable.[4]

  • Troubleshooting & Optimization:

    • Reagent Handling: Always handle moisture-sensitive fluorinating reagents under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

    • Reagent Quality: Use freshly opened bottles of reagents whenever possible. If a reagent has been stored for an extended period, consider titrating it or testing it on a simple, reliable substrate before use with precious material. DAST and Deoxo-Fluor® are known to discolor with age, which can be an indicator of degradation.[1]

    • Solvent and Glassware: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Glassware should be oven-dried or flame-dried under vacuum immediately before use.

Potential Cause B: Insufficient Reaction Temperature

  • Scientific Rationale: While many fluorination reactions are run at low temperatures to control selectivity and minimize side reactions, the activation energy for the reaction may not be overcome if the temperature is too low. This is particularly true for less reactive or sterically hindered THP alcohols.

  • Troubleshooting & Optimization:

    • Stepwise Temperature Increase: If no conversion is observed at the initial low temperature (e.g., -78 °C), allow the reaction to slowly warm to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature).

    • Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹⁹F NMR spectroscopy as the temperature is increased.[5][6] This will help identify the optimal temperature for conversion without significant byproduct formation.

Potential Cause C: Substrate-Reagent Mismatch

  • Scientific Rationale: The electronic and steric properties of the THP precursor significantly influence its reactivity.[7][8] Electron-withdrawing groups near the hydroxyl moiety can decrease its nucleophilicity, making activation by the fluorinating reagent more difficult. Conversely, sterically bulky substituents can hinder the approach of the reagent.

  • Troubleshooting & Optimization:

    • Reagent Selection: For electron-deficient substrates, a more powerful fluorinating reagent may be required. For instance, if DAST is ineffective, the more thermally stable and sometimes more reactive Deoxo-Fluor® might be a suitable alternative.[9] For sterically demanding alcohols, smaller reagents or those with different mechanisms, such as photocatalytic C-H fluorination, could be explored.[10][11]

    • Use of Promoters/Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can facilitate the reaction by activating the alcohol or the fluorinating reagent. For aminodifluorosulfinium salts, the use of an exogenous fluoride source like Et₃N·3HF is often necessary.[3]

Issue 2: Poor Yield Due to Side Product Formation

The formation of undesired byproducts is a common challenge that directly impacts the yield and purity of the desired fluorinated THP. Understanding the pathways leading to these side products is key to their mitigation.

Potential Cause A: Elimination to Form Alkenes

  • Scientific Rationale: Deoxofluorination of secondary alcohols with reagents like DAST and Deoxo-Fluor® often competes with an E2 elimination pathway, especially when the resulting alkene is stabilized (e.g., conjugated).[1] This is a particularly significant issue in six-membered ring systems.[1] The reaction proceeds through an intermediate alkoxyaminosulfur difluoride, which can either undergo Sₙ2 displacement by fluoride or elimination.

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can favor the desired Sₙ2 pathway.

    • Choice of Reagent: Some fluorinating reagents are less prone to inducing elimination. For example, aminodifluorosulfinium tetrafluoroborate salts have been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor® in certain cases.[1] PhenoFluor™ is another reagent known for its high chemoselectivity and reduced elimination side reactions.[12]

    • Solvent Effects: The choice of solvent can influence the Sₙ2/E2 ratio. Non-polar, non-coordinating solvents are generally preferred to minimize the stabilization of carbocationic intermediates that can lead to elimination.

Troubleshooting Workflow for Low Yield/Side Products

G start Low Yield or Side Product Formation check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Are Side Products Observed? check_conversion->check_byproducts Yes inactive_reagent Potential Cause: Inactive/Degraded Reagent check_conversion->inactive_reagent No low_temp Potential Cause: Insufficient Temperature check_conversion->low_temp No substrate_issue Potential Cause: Substrate Reactivity check_conversion->substrate_issue No elimination Potential Cause: Elimination (Alkene Formation) check_byproducts->elimination Yes rearrangement Potential Cause: Rearrangement check_byproducts->rearrangement Yes solution_reagent Solution: Use fresh reagent, handle under inert atm. inactive_reagent->solution_reagent solution_temp Solution: Gradually increase temp, monitor reaction. low_temp->solution_temp solution_substrate Solution: Use stronger reagent or add promoter. substrate_issue->solution_substrate solution_elimination Solution: Lower temp, change reagent (e.g., XtalFluor), use non-polar solvent. elimination->solution_elimination solution_rearrangement Solution: Use less acidic reagent, non-polar solvent, lower temp. rearrangement->solution_rearrangement

Caption: A decision-making workflow for troubleshooting low yields and side product formation in THP fluorination.

Potential Cause B: Skeletal Rearrangements

  • Scientific Rationale: Under acidic conditions, which can be generated in situ from some fluorinating reagents, carbocationic intermediates can form and undergo Wagner-Meerwein or other skeletal rearrangements. This is more likely with substrates that can form stabilized carbocations (e.g., at tertiary or benzylic positions).

  • Troubleshooting & Optimization:

    • Use of Non-Acidic Reagents: Employ fluorinating reagents that do not generate strong acids as byproducts. For example, Selectfluor® operates under neutral or slightly basic conditions.[4]

    • Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge, can neutralize any acid generated during the reaction.

    • Solvent Choice: Using non-polar solvents can disfavor the formation of charged intermediates that are prone to rearrangement.

Issue 3: Poor or Incorrect Stereoselectivity

Controlling the stereochemical outcome of the fluorination is often crucial, especially in the synthesis of chiral drug candidates.

Potential Cause A: Competing Sₙ1 and Sₙ2 Pathways

  • Scientific Rationale: For secondary alcohols, deoxofluorination ideally proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry. However, if the reaction conditions promote the formation of a carbocationic intermediate (Sₙ1 pathway), racemization or a mixture of stereoisomers will be observed.

  • Troubleshooting & Optimization:

    • Reaction Conditions to Favor Sₙ2:

      • Low Temperature: As with minimizing elimination, lower temperatures favor the more ordered Sₙ2 transition state.

      • Non-Polar Solvents: Aprotic, non-polar solvents will disfavor the charge separation required for an Sₙ1 pathway.

      • Less Ionizing Reagents: Choose reagents that are less likely to promote carbocation formation.

    • Substrate Modification: If possible, modifying the substrate to include a neighboring group that can participate and direct the stereochemical outcome can be a powerful strategy.[13]

Potential Cause B: Neighboring Group Participation

  • Scientific Rationale: A functional group situated appropriately within the THP precursor can participate in the displacement of the activated hydroxyl group, leading to retention of stereochemistry through a double inversion mechanism.

  • Troubleshooting & Optimization:

    • Identify Participating Groups: Analyze the substrate for potential participating groups (e.g., esters, ethers, amides) at positions that can facilitate intramolecular attack.

    • Protecting Group Strategy: If a neighboring group is interfering with the desired stereochemical outcome, consider protecting it before the fluorination step. Conversely, if retention is desired, the introduction of a participating group can be a viable synthetic strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating reagent should I choose for my THP precursor?

A1: The choice of fluorinating reagent depends heavily on the functional group you are trying to replace and the overall functionality of your molecule.

  • For Deoxofluorination of Alcohols (C-OH to C-F):

    • DAST and Deoxo-Fluor®: These are powerful and widely used reagents but are moisture-sensitive and can promote elimination.[1][9] Deoxo-Fluor® is generally considered more thermally stable than DAST.[9]

    • Aminodifluorosulfinium Salts (e.g., XtalFluor-E): These are crystalline, more stable alternatives that often give less elimination.[3] They typically require an activator.[3]

    • PhenoFluor™: Offers high chemoselectivity and is suitable for late-stage fluorination of complex molecules with sensitive functional groups.[12]

  • For Electrophilic Fluorination (e.g., of enol ethers):

    • Selectfluor® (F-TEDA-BF₄): A versatile and relatively stable electrophilic fluorinating agent.[4][14] It is often used for the fluorination of electron-rich systems.[15]

    • N-Fluorobenzenesulfonimide (NFSI): Another common and effective electrophilic "F+" source.[14][16]

  • For C-H Fluorination:

    • Photocatalytic Methods: These emerging techniques allow for the direct fluorination of unactivated C-H bonds, offering novel synthetic routes.[10][11] Reagents like Selectfluor® or NFSI are often used in combination with a photocatalyst.[4][11]

Table 1: Comparison of Common Deoxofluorinating Reagents

ReagentFormStabilityCommon Side ReactionsKey Advantages
DAST LiquidLow thermal stability, moisture-sensitiveElimination, rearrangementHigh reactivity
Deoxo-Fluor® LiquidMore stable than DAST, moisture-sensitiveElimination, rearrangementHigher thermal stability than DAST[9]
XtalFluor-E Crystalline SolidHigh thermal stabilityLess elimination than DAST/Deoxo-Fluor®[1]Easy to handle, high stability[3]
PhenoFluor™ SolidMoisture-sensitiveMinimalHigh chemoselectivity, good for complex molecules[12]

Q2: How can I monitor the progress of my fluorination reaction?

A2: Effective reaction monitoring is crucial for optimization. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting material and the formation of new products. However, fluorinated compounds may have similar polarities to their precursors, so co-spotting and using different stain visualizations are recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion and can help identify volatile byproducts.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and can provide accurate mass data for product and byproduct identification.

  • ¹⁹F NMR Spectroscopy: This is the most direct method for monitoring fluorination.[6] The appearance of a new signal in the ¹⁹F NMR spectrum corresponding to the product and the disappearance of the signal from the fluorinating reagent (if applicable) provides quantitative information on the reaction progress.

Q3: My fluorinated THP product is difficult to purify. What are some strategies I can use?

A3: The purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Column Chromatography: Silica gel chromatography is the most common method. However, the polarity of the fluorinated product may be very similar to the starting material or byproducts.

    • Solvent System Optimization: A thorough screening of different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is essential.

    • Alternative Stationary Phases: Consider using alumina or fluorinated stationary phases for difficult separations.

  • Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.

  • Preparative HPLC: For small-scale, high-purity requirements, preparative high-performance liquid chromatography is a powerful option.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of a Tetrahydropyranol using Deoxo-Fluor®

This is a general guideline and should be adapted based on the specific substrate and scale.

  • Preparation: Under an argon atmosphere, add a solution of the tetrahydropyranol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) to a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 equiv) to the stirred solution via syringe.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to 0 °C or room temperature.

  • Quenching: Once the reaction is complete, cool it back to -78 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Fluorination Reaction Pathway

G cluster_0 Deoxofluorination (Sₙ2) cluster_1 Electrophilic Fluorination THP_OH Tetrahydropyranol (R-OH) Intermediate Activated Intermediate [R-O-SF₂(NEt₂)] THP_OH->Intermediate + Reagent Fluor_Reagent Fluorinating Reagent (e.g., DAST) Fluor_Reagent->Intermediate Product Fluorinated THP (R-F) Intermediate->Product + F⁻ (inversion) Byproduct Byproduct Intermediate->Byproduct F_ion F⁻ F_ion->Product Enol_Ether THP Enol Ether Fluoro_Product α-Fluoro THP-one Enol_Ether->Fluoro_Product Selectfluor Selectfluor® ('F⁺' source) Selectfluor->Fluoro_Product

Caption: Simplified diagrams of common fluorination pathways for tetrahydropyran precursors.

References

Troubleshooting guide for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. The unique structural features of this compound—namely the quaternary carbon center bearing both a fluorine atom and a carboxylic acid—introduce specific reactivity patterns that require careful consideration. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Handling

Question 1: What are the primary stability concerns for this compound?

Answer: While the tetrahydropyran ring is generally stable, the key stability concern arises from the α-fluoro carboxylic acid moiety. This structure is susceptible to decarboxylation under certain conditions, particularly those involving single-electron transfer (SET) or high temperatures.

  • Thermal Stability: Avoid unnecessarily high temperatures (>120-130°C) during reactions or purification, as this can promote thermal decarboxylation, leading to the formation of 4-fluorotetrahydro-2H-pyran and CO2.[1]

  • Photochemical Stability: α-Fluorocarboxylic acids can undergo radical decarboxylation when exposed to photoredox catalysts and light.[2][3][4] It is crucial to protect reactions from ambient light unless a photochemical transformation is intended.

  • Redox Stability: Strong reducing or oxidizing agents should be used with caution. Oxidative conditions could potentially lead to ring-opening, while certain reductive pathways might facilitate unwanted decarboxylation.[5]

Handling Recommendations:

  • Store the compound in a cool, dry, and well-ventilated place, away from heat and light.

  • Handle under an inert atmosphere (e.g., Nitrogen or Argon) for reactions sensitive to moisture or air.

  • Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) guidelines.[6]

Section 2: Amide Coupling Reactions

Question 2: My amide coupling reaction with a primary/secondary amine is showing low yield and unreacted starting material. What is the likely cause and how can I fix it?

Answer: This is the most common issue encountered with this substrate. The primary cause is significant steric hindrance around the carboxylic acid. The quaternary carbon center (C4) makes it difficult for the amine nucleophile to approach the activated carbonyl group. Standard coupling reagents like EDC/HOBt are often insufficient to overcome this spatial blockade.[7]

The electron-withdrawing effect of the fluorine atom also slightly deactivates the carboxylate, making activation more challenging.

Troubleshooting Workflow: Amide Coupling

G cluster_0 Problem: Low Conversion cluster_1 Solutions start Low Yield in Amide Coupling reagent Assess Coupling Reagent start->reagent base Optimize Base reagent->base Using potent reagent? reagent_sol Upgrade to Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) or Convert to Acyl Fluoride (TFFH) reagent->reagent_sol No conditions Adjust Reaction Conditions base->conditions Base optimized? base_sol Use a Hindered, Non-Nucleophilic Base (DIPEA, 2,4,6-Collidine) base->base_sol No purification Successful Coupling conditions->purification Conditions optimized? conditions_sol Increase Temperature (40-60°C) Use Microwave Irradiation Increase Reaction Time (12-24h) conditions->conditions_sol No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: This is the most critical change. Switch from carbodiimide-based reagents to more potent phosphonium or uronium/aminium salts that are known to be effective for hindered couplings.[7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent choice, forms a highly reactive OAt-active ester.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful reagent, particularly good at suppressing racemization if you have chiral centers elsewhere.[8]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation oxyma-based reagent with high efficiency.

  • Convert the Carboxylic Acid to an Acyl Fluoride: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be exceptionally effective.[7] Acyl fluorides are less sterically demanding than other activated species.[8] This can be done in situ using reagents like Pyridinesulfonyl fluoride or TFFH before adding the amine.[9]

  • Optimize the Base: Use a non-nucleophilic, hindered base to prevent it from competing with your amine.

    • DIPEA (N,N-Diisopropylethylamine): The standard choice. Use 2-3 equivalents.

    • 2,4,6-Collidine: A slightly stronger, hindered base that can sometimes improve results.

  • Increase Reaction Temperature: For stubborn couplings, gently heating the reaction to 40-60 °C can provide the necessary energy to overcome the activation barrier. Microwave heating is also a powerful tool to accelerate these reactions.[7][8]

Coupling ReagentClassSuitability for this SubstrateKey Considerations
EDC/HOBt CarbodiimideLowGenerally insufficient for sterically hindered quaternary centers.[7]
DCC CarbodiimideLowSimilar to EDC, with the added issue of dicyclohexylurea (DCU) byproduct being difficult to remove.
HATU / HCTU Uronium/AminiumHighRecommended starting point. Highly efficient, byproducts are water-soluble.[8][10]
PyBOP / PyAOP PhosphoniumHighVery effective, known for low racemization. Byproducts can sometimes complicate purification.[8]
T3P Phosphonic AnhydrideModerate-HighA good alternative; byproducts are water-soluble and easily removed.
Acyl Fluoride (via TFFH, PyFluor) Acyl HalideVery HighThe most powerful option for extremely difficult couplings. Requires a two-step, one-pot procedure.[7][9]

Question 3: I am observing a side product with a mass corresponding to my amine coupled to a fragment, but missing the COOH group. What is happening?

Answer: This strongly suggests that your activated carboxylic acid intermediate is undergoing decarboxylation before the amine can react with it. This is a known side reaction for α-fluoro carboxylic acids, especially under conditions that might favor radical formation.[2] While less common in standard amide couplings than in photochemical reactions, using highly activating reagents can sometimes lead to unstable intermediates prone to fragmentation.

Mitigation Strategies:

  • Control the Order of Addition: Pre-mix the carboxylic acid, coupling reagent, and base for a short activation time (5-15 minutes) before adding the amine. Do not let the activated species stir for hours before adding the nucleophile.

  • Lower the Temperature: Perform the initial activation step at 0 °C to increase the stability of the activated intermediate before adding the amine and allowing the reaction to warm to room temperature.

  • Re-evaluate Your Reagent: If decarboxylation is persistent, your chosen coupling reagent might be too harsh or generating a particularly unstable intermediate. Consider switching to an alternative from the high-suitability list above.

Section 3: Esterification Reactions

Question 4: How can I efficiently synthesize a methyl or ethyl ester from this compound?

Answer: Standard Fischer esterification is a reliable and cost-effective method for simple esters like methyl or ethyl esters.[11] This reaction involves treating the carboxylic acid with an excess of the desired alcohol (which also acts as the solvent) in the presence of a strong acid catalyst.

Key Considerations:

  • Equilibrium Reaction: Fischer esterification is an equilibrium process.[11] Using a large excess of the alcohol is crucial to drive the reaction towards the ester product.

  • Water Removal: The reaction produces water as a byproduct. While the excess alcohol is usually sufficient to push the equilibrium, for very precious substrates or difficult esterifications, removing water using a Dean-Stark apparatus can further improve yields.

  • Acid Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts.

Alternative Methods: If your substrate is sensitive to strong acidic conditions, or if you are using a more complex, precious alcohol, other methods are preferable:

  • Activation and Reaction: Use one of the amide coupling reagents mentioned above (e.g., HATU, EDC) but substitute the amine with the desired alcohol. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction.

  • Acyl Chloride/Fluoride Formation: Convert the carboxylic acid to its acyl chloride (using oxalyl chloride or SOCl₂) or acyl fluoride, which will then react rapidly and cleanly with the alcohol, often in the presence of a mild base like pyridine or triethylamine.[8][9]

Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is optimized for coupling with a primary or secondary amine, accounting for the steric hindrance of the acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Activation: Stir the mixture at room temperature for 15 minutes. The solution should remain clear. This step forms the reactive OAt-ester.

  • Nucleophile Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification (Methyl Ester Synthesis)

This protocol describes a straightforward synthesis of the methyl ester.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (can be used as the solvent, e.g., 0.2-0.5 M concentration).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester is often of high purity, but can be further purified by silica gel chromatography if necessary.

Logical Decision Tree: Selecting a Derivatization Strategy

G cluster_amide Amide Bond Formation cluster_ester Ester Bond Formation cluster_methods Recommended Method start Goal: Derivatize Carboxylic Acid amine_type What is the nature of the amine? start->amine_type alcohol_type What is the nature of the alcohol? start->alcohol_type primary_amine Primary / Less Hindered Secondary amine_type->primary_amine Simple hindered_amine Hindered / Poorly Nucleophilic amine_type->hindered_amine Complex hatu Use HATU / DIPEA in DMF at RT to 50°C primary_amine->hatu acyl_fluoride Convert to Acyl Fluoride (e.g., PyFluor), then add amine hindered_amine->acyl_fluoride simple_alcohol Simple / Abundant (MeOH, EtOH) fischer Fischer Esterification: Excess Alcohol + Acid Catalyst (H₂SO₄) simple_alcohol->fischer complex_alcohol Complex / Precious / Acid-Sensitive ester_coupling Use Coupling Reagent (EDC/HATU) + Alcohol + cat. DMAP complex_alcohol->ester_coupling

Caption: Decision tree for selecting the appropriate reaction methodology.

References

Technical Support Center: Purification of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Welcome to the technical support center for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important fluorinated heterocyclic compound. The following sections offer detailed protocols and the scientific rationale behind them to help you achieve the desired purity for your downstream applications.

Section 1: Understanding Potential Impurities

Before delving into purification strategies, it is crucial to understand the potential impurities that may be present in your sample of this compound. The nature and quantity of these impurities will largely depend on the synthetic route employed and the storage conditions.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like tetrahydropyran-4-one or reagents used for fluorination and carboxylation.[1][2]

  • Reaction By-products: Side reactions can lead to a variety of structurally related impurities. For instance, incomplete fluorination or carboxylation can result in hydroxyl or ketone-containing analogs.

  • Solvent Residues: Residual solvents from the reaction or initial work-up procedures.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidizing agents could lead to ring-opening or decarboxylation.[3][4][5]

A preliminary purity assessment by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.[6]

Section 2: Troubleshooting and Purification Protocols (Q&A Format)

This section addresses common purification challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Q1: My crude product contains significant amounts of non-acidic (neutral) and/or basic impurities. What is the most effective initial purification step?

A1: Acid-base extraction is the method of choice for removing neutral and basic impurities from a carboxylic acid.

This technique leverages the acidic nature of your target compound. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities, which are not deprotonated, remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.[7][8][9][10]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup, especially when using bicarbonate. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery of the carboxylic acid.

  • Combine Aqueous Layers: Combine all aqueous extracts. At this stage, the organic layer containing neutral and basic impurities can be discarded or processed separately if those components are of interest.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2-3, check with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Workflow for Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Crude Crude Product (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Mix Separate Separate Layers AddBase->Separate Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Target Compound Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Impurities Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Isolate Filter & Dry Precipitate->Isolate Pure Pure 4-Fluorotetrahydro-2H- pyran-4-carboxylic acid Isolate->Pure G cluster_0 Potential Causes cluster_1 Solutions Start Compound Streaking or Poor Separation on TLC Cause1 Compound is too polar for the eluent Start->Cause1 Cause2 Interactions with acidic silica gel Start->Cause2 Cause3 Sample overload Start->Cause3 Sol1 Increase eluent polarity (e.g., add Methanol) Cause1->Sol1 Sol2 Add a modifier to the eluent (e.g., Acetic Acid) Cause2->Sol2 Sol3 Use a different stationary phase (e.g., Reverse-Phase C18 or Alumina) Cause2->Sol3 Sol4 Load less sample onto the column Cause3->Sol4

References

Stability issues of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FTPCA-2026-01

Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid (FTPCA). This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique stereoelectronic properties conferred by the fluorine atom and the rigid tetrahydropyran (THP) scaffold.[] The incorporation of fluorinated motifs can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2][3] However, the very features that make FTPCA attractive can also present stability challenges under certain experimental conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability of FTPCA under acidic and basic conditions. Our goal is to help you anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the integrity of your experiments and synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability Under Acidic Conditions
Q1: I'm observing unexpected byproducts and low yield after a reaction or workup using strong acid (e.g., TFA, HCl). What is the likely degradation pathway for FTPCA?

Answer: The primary stability concern for this compound under acidic conditions is the acid-catalyzed hydrolysis of the tetrahydropyran (THP) ring.[4] This is a well-documented reactivity pattern for THP ethers and related acetal structures.[5][6]

Causality & Mechanism: The degradation proceeds via a mechanism analogous to the deprotection of a THP-protected alcohol.[4][7] The key steps are:

  • Protonation: The ether oxygen of the THP ring is protonated by the acid catalyst. This makes the oxygen a better leaving group.

  • C-O Bond Cleavage: The protonated ether undergoes C-O bond cleavage to form a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the carbocation.

  • Ring Opening: This attack leads to the formation of a ring-opened product, which is a hemiacetal.

  • Equilibration: The resulting 2-hydroxy-tetrahydropyran derivative can exist in equilibrium with its linear tautomer, 5-hydroxypentanal.[8] In the case of FTPCA, this would be a fluorinated and carboxylated analogue.

The presence of the electron-withdrawing fluorine and carboxylic acid groups at the C4 position can influence the rate of this degradation, but the fundamental pathway remains the most probable cause of decomposition in acidic media.

Acid_Degradation cluster_0 Acid-Catalyzed Ring Opening A This compound O B Protonated Ether O-H+ A:f1->B:f1 + H+ B->A - H+ C Oxocarbenium Ion (Resonance Stabilized) B->C - H2O (conceptually, ring opens) D Ring-Opened Product 5-Fluoro-5-carboxy-5-hydroxypentanal C->D + H2O

Caption: Proposed acid-catalyzed degradation of FTPCA.

Q2: How can I mitigate the degradation of FTPCA during acid-sensitive steps, such as Boc-deprotection?

Answer: Mitigating degradation requires careful selection of reagents and reaction conditions to be as mild as possible while still achieving the desired transformation.

Field-Proven Strategies:

  • Use Milder Acids: Instead of strong, non-volatile acids like concentrated HCl or H₂SO₄, consider using milder or buffered acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent or acetic acid in a THF/water mixture are often effective for deprotection while minimizing THP ring cleavage.[5]

  • Anhydrous Conditions: For reactions like Boc-deprotection, using anhydrous conditions such as HCl in dioxane or TFA in dichloromethane (DCM) can be successful. The key is to minimize the presence of water, which is the nucleophile responsible for the final ring-opening step. Ensure all reagents and solvents are scrupulously dried.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at 0°C or even lower can significantly reduce the rate of degradation relative to the desired reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times will only promote further degradation.

  • Rapid, Cold Workup: After the reaction is complete, perform the aqueous workup quickly and at low temperatures. Use a pre-chilled basic solution (e.g., saturated NaHCO₃) to neutralize the acid promptly.

Section 2: Stability Under Basic Conditions
Q3: I am performing a reaction under basic conditions (e.g., saponification, amide coupling with a strong base) and observing decomposition. What is the potential issue?

Answer: While the THP ether linkage is generally stable to basic conditions, the α-fluoro carboxylic acid moiety introduces a potential, albeit less common, instability pathway.[4] The primary concern under strong basic conditions is not ring-opening, but rather reactions involving the acidic proton alpha to the carboxylate and the fluorine atom.

Causality & Mechanism: Under very strong basic conditions, particularly at elevated temperatures, there is a possibility of elimination or other complex degradation pathways initiated by deprotonation at the C3/C5 position, though this is less likely. A more significant concern arises if the carboxylic acid is converted to an activated derivative (like an acyl chloride or active ester for amide coupling). The presence of the α-fluoro substituent can make the molecule susceptible to base-mediated side reactions.

However, for most standard basic conditions (e.g., LiOH, NaOH for saponification at room temperature; DIPEA, Et₃N for amide coupling), the FTPCA molecule is expected to be reasonably stable. If degradation is observed, it is crucial to investigate other factors.

Troubleshooting Checklist for Basic Conditions:

  • Reagent Purity: Are your bases and solvents free of contaminating acids or other reactive species?

  • Temperature: Are you using elevated temperatures? Many base-catalyzed reactions can be run effectively at or below room temperature, minimizing side reactions.

  • Oxygen Sensitivity: While not a direct acid/base issue, some complex molecules can be sensitive to oxidation under basic conditions, especially in the presence of trace metals. Consider degassing your solvents.

  • Reaction Type: For amide couplings, are you using an appropriate coupling reagent? Some reagents generate reactive intermediates that could be incompatible with the fluorinated scaffold.

Section 3: Experimental Protocols and Data
Q4: How do I perform a forced degradation study to quantitatively assess the stability of FTPCA?

Answer: A forced degradation or stress testing study is a systematic way to determine the intrinsic stability of a molecule.[9][10] It involves subjecting the compound to a range of harsh conditions and monitoring its degradation over time.[11][12] This is a critical step in pharmaceutical development for establishing degradation pathways and validating analytical methods.[13]

Protocol: Forced Degradation Study of FTPCA

1. Preparation of Stock Solution:

  • Prepare a stock solution of FTPCA in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) at a concentration of 1 mg/mL. This concentration is often recommended for degradation studies.[12]

2. Stress Conditions:

  • Set up parallel experiments in sealed vials for each condition. For each time point, a separate vial is often used.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 60°C (serves as a control).

  • Control Sample: Store a sample of the stock solution at 4°C in the dark.

3. Time Points:

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Quenching & Analysis:

  • At each time point, withdraw an aliquot from the respective vial.

  • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, add 100 µL of 0.1 M NaOH to 100 µL of the 0.1 M HCl sample.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Q5).

Caption: Workflow for a forced degradation study.

Data Presentation: The results should be tabulated to show the percentage of the parent compound remaining over time. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[11]

ConditionTime (hours)% FTPCA RemainingMajor Degradant Peak (Area %)
0.1 M HCl @ 60°C 0100.00.0
885.212.5
2460.735.1
0.1 M NaOH @ 60°C 0100.00.0
899.5< 0.1
2498.90.3
H₂O @ 60°C 2499.8< 0.1

Note: Data is illustrative and will vary based on exact experimental conditions.

Q5: What is a suitable analytical method for monitoring the stability of FTPCA and its potential degradants?

Answer: A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while simultaneously detecting and separating any degradation products. For FTPCA, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, often coupled with a Mass Spectrometry (MS) detector, is the gold standard.[14][15]

Recommended HPLC-MS Method Parameters:

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions like 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient elution is crucial to separate the more polar degradants from the parent compound. A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Detector 1 (UV/PDA): Monitor at a wavelength where FTPCA has absorbance (e.g., ~210 nm, as it lacks a strong chromophore). A Photo-Diode Array (PDA) detector is useful for assessing peak purity.

  • Detector 2 (Mass Spectrometer): An MS detector (e.g., single quadrupole or time-of-flight) operating in negative ion electrospray ionization (ESI-) mode is ideal. This will allow for the detection of the parent ion [M-H]⁻ and the identification of degradant masses, which is invaluable for elucidating degradation pathways.[15]

This combination provides the necessary specificity and sensitivity to track the stability of FTPCA with high confidence.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and step-by-step protocols to effectively handle this and other similarly structured molecules in your experimental workflows.

Introduction to the Challenge: Understanding the Molecule

This compound presents a unique solubility profile due to its distinct structural features. The tetrahydropyran ring provides a degree of hydrophilicity, while the carboxylic acid moiety offers a handle for pH-dependent solubility manipulation. However, the introduction of a fluorine atom at the C4 position significantly increases the acidity of the carboxylic acid through a strong electron-withdrawing inductive effect.[1][2][3] This increased acidity, while potentially beneficial for certain biological activities, can complicate solubilization efforts.

This guide will walk you through a systematic approach to tackle poor solubility, from initial assessment to the implementation of advanced enhancement techniques.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: I'm having trouble dissolving this compound in water. Why is it poorly soluble?

A1: The poor aqueous solubility likely stems from a combination of its crystalline structure and the partial hydrophobic character of the tetrahydropyran ring. While the carboxylic acid group can interact with water, the overall molecule may have a high lattice energy that needs to be overcome for dissolution. At neutral pH, the carboxylic acid will be deprotonated, which should increase solubility, but the inherent solubility of the free acid form is expected to be low.

Q2: What is the expected pKa of this compound and how does it affect solubility?

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are a viable option. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for dissolving carboxylic acids. For the non-fluorinated analog, Tetrahydro-2H-pyran-4-carboxylic acid, high solubility in DMSO has been reported.[6] However, for many biological applications, high concentrations of organic solvents are not permissible. Therefore, the use of co-solvents in aqueous solutions is a more common and practical approach.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic, step-by-step approach to enhancing the solubility of this compound.

Initial Solubility Assessment: A Necessary First Step

Before attempting any enhancement techniques, it is crucial to determine the baseline solubility in your primary solvent system (e.g., water, buffer).

Protocol 1: Basic Aqueous Solubility Determination

  • Add a small, accurately weighed amount of this compound to a known volume of purified water or your desired buffer in a clear vial.

  • Vortex or sonicate the mixture for a set period (e.g., 30 minutes).

  • Visually inspect for any undissolved solid.

  • If undissolved solid remains, incrementally add more solvent until the solid dissolves completely, or centrifuge the suspension and analyze the supernatant concentration by a suitable method (e.g., HPLC-UV, LC-MS) to determine the saturation solubility.

Troubleshooting Workflow for Poor Aqueous Solubility

If the initial assessment confirms poor aqueous solubility, follow this logical troubleshooting workflow.

Solubility_Workflow Start Poor Aqueous Solubility of This compound pH_Adjustment Strategy 1: pH Adjustment Start->pH_Adjustment Co_Solvency Strategy 2: Co-solvency pH_Adjustment->Co_Solvency If insufficient or pH is constrained Success Solubility Achieved pH_Adjustment->Success If successful Salt_Formation Strategy 3: Salt Formation Co_Solvency->Salt_Formation If co-solvent level is too high Co_Solvency->Success If successful Salt_Formation->Success If successful Failure Further Strategies Needed (e.g., Complexation, Solid Dispersions) Salt_Formation->Failure If all strategies fail

Caption: A decision-making workflow for addressing poor aqueous solubility.

Strategy 1: pH Adjustment

The "Why": As a carboxylic acid, the solubility of this compound is highly dependent on pH.[5] By increasing the pH of the solution above the compound's pKa, we can deprotonate the carboxylic acid to its more soluble carboxylate salt form.[7]

Protocol 2: pH-Dependent Solubility Enhancement

  • Prepare a suspension of the compound in water.

  • While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases.

  • The pH at which the compound completely dissolves should be noted. For robust formulation, aim for a final pH at least 2 units above the estimated pKa.

Data Interpretation:

pH of Solution Predominant Species Expected Relative Solubility
< pKaCOOH (Neutral)Low
= pKa50% COOH, 50% COO⁻Moderate
> pKaCOO⁻ (Ionized)High

Table 1: Relationship between pH, molecular species, and expected solubility.

Troubleshooting Tip: If precipitation occurs upon standing, it may indicate that the solution is supersaturated or that the salt is unstable at that concentration. Consider preparing a slightly more dilute solution or using a buffer to maintain the pH.

Strategy 2: Co-solvency

The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9][10] This is particularly effective for compounds with both polar and non-polar regions.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Protocol 3: Co-solvent Screening

  • Prepare stock solutions of your compound in several different co-solvents (e.g., 10 mg/mL in DMSO, Ethanol, PEG 400).

  • In separate vials, prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture.

  • Observe for any precipitation. The highest concentration of the compound that remains in solution for a specified time (e.g., 24 hours) is the solubility in that co-solvent system.

Data Summary for Co-solvent Screening:

Co-solvent 5% (v/v) 10% (v/v) 20% (v/v) 50% (v/v)
Ethanol Record Max SolubilityRecord Max SolubilityRecord Max SolubilityRecord Max Solubility
PEG 400 Record Max SolubilityRecord Max SolubilityRecord Max SolubilityRecord Max Solubility
DMSO Record Max SolubilityRecord Max SolubilityRecord Max SolubilityRecord Max Solubility

Table 2: Example template for summarizing co-solvent screening results.

Troubleshooting Tip: Be mindful of the potential toxicity or experimental interference of the co-solvent, especially in biological assays. Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound).

Strategy 3: Salt Formation

The "Why": Forming a salt of a poorly soluble acidic or basic drug is a common and highly effective method to increase its solubility and dissolution rate.[1][11] For an acidic compound like this compound, forming a salt with a suitable base can significantly enhance its aqueous solubility.[12][13]

Workflow for Salt Formation:

Salt_Formation_Workflow Start Select a Suitable Base (e.g., NaOH, KOH, Tromethamine) Reaction React Acid and Base in a Suitable Solvent System Start->Reaction Isolation Isolate the Salt (e.g., Evaporation, Anti-solvent Precipitation) Reaction->Isolation Characterization Characterize the Salt (e.g., Purity, Solubility, Stability) Isolation->Characterization

Caption: A generalized workflow for the formation and characterization of a salt.

Protocol 4: Small-Scale Salt Formation for Solubility Assessment

  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).

  • In a separate vial, prepare a solution of an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) in the same solvent.

  • Slowly add the basic solution to the acidic solution while stirring.

  • If a precipitate forms, it is likely the salt. If no precipitate forms, the salt may be soluble in the reaction solvent. In this case, the solvent can be slowly evaporated to yield the salt.

  • Isolate the solid salt and assess its aqueous solubility using Protocol 1.

Considerations for Salt Selection:

  • Counter-ion toxicity: Ensure the chosen base is non-toxic for your intended application.

  • Hygroscopicity: The resulting salt may be more hygroscopic (tendency to absorb moisture from the air) than the free acid.

  • Physical stability: The salt should be a stable crystalline solid.

Part 3: Advanced Strategies (Brief Overview)

If the above methods do not provide the desired solubility, more advanced formulation strategies can be employed. These often require specialized expertise and equipment.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[6]

  • Nanoparticle Formation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.

Conclusion

Overcoming the poor solubility of this compound is achievable through a systematic and scientifically-driven approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can successfully formulate this compound for a wide range of applications. Always begin with a thorough initial solubility assessment and progress through pH adjustment, co-solvency, and salt formation as needed.

References

Technical Support Center: Refinement of the Synthetic Route to 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The introduction of a fluorine atom at a tertiary carbon center within a heterocyclic ring presents unique challenges, from competing elimination reactions to difficulties in purification. This guide provides in-depth, experience-driven answers to common problems encountered during this multi-step synthesis, ensuring a higher rate of success in your laboratory work.

The synthetic pathway is generally a three-step process: (1) Formation of a precursor, methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, (2) Deoxyfluorination of the tertiary alcohol, and (3) Saponification to the final carboxylic acid. This guide is structured to address issues at each critical stage.

Overall Synthetic Workflow

The following diagram outlines the general synthetic strategy discussed in this guide.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Hydrolysis Precursor Tetrahydro-4H-pyran-4-one Reformatksy Reformatsky Reaction (e.g., Ethyl bromoacetate, Zn) Precursor->Reformatksy 1. Precursor_Ester Methyl 4-hydroxytetrahydro-2H- pyran-4-carboxylate Reformatksy->Precursor_Ester 2. Fluorination Deoxyfluorination (e.g., Selectfluor®) Precursor_Ester->Fluorination Precursor_Ester->Fluorination Key Intermediate Fluorinated_Ester Methyl 4-fluorotetrahydro-2H- pyran-4-carboxylate Fluorination->Fluorinated_Ester Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Fluorinated_Ester->Hydrolysis Fluorinated_Ester->Hydrolysis Fluorinated Intermediate Final_Product 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid Hydrolysis->Final_Product

Caption: General 3-step synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the synthesis.

Step 2: Deoxyfluorination of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate

The conversion of the tertiary alcohol to the fluoride is the most challenging step. Success hinges on selecting the appropriate fluorinating agent and meticulously controlling reaction conditions to suppress side reactions.

Question: I am observing significant elimination byproducts (alkenes) when using Diethylaminosulfur Trifluoride (DAST). How can I prevent this?

Answer: This is a classic problem. DAST and related reagents (e.g., Deoxo-Fluor) are nucleophilic fluorinating agents that react with alcohols to form an intermediate which can eliminate to form a carbocation.[1] For a tertiary alcohol like your substrate, the resulting tertiary carbocation is relatively stable, making the competing E1 elimination pathway highly favorable.[1]

Causality: The mechanism with DAST often proceeds through an SN1-like pathway for tertiary alcohols. This pathway is prone to elimination and rearrangement side reactions.[2][3] The strongly acidic byproducts generated can also catalyze dehydration.

Solutions:

  • Switch to an Electrophilic Fluorinating Agent: The most effective solution is to change your fluorination strategy. Reagents like Selectfluor® (F-TEDA-BF₄) operate through radical pathways under specific conditions, which are less prone to elimination for tertiary alcohols.[4][5][6] Recent methods describe light-mediated or phosphine-activated systems that give moderate to high yields for tertiary alcohol fluorination.[4][5][6][7]

  • Strict Temperature Control: If you must use DAST, maintain extremely low temperatures (e.g., -78 °C) during the addition and reaction.[8][9] Allowing the reaction to warm prematurely significantly increases the rate of elimination.

  • Use a Non-Coordinating, Hindered Base: Including a non-nucleophilic, hindered base can scavenge the HF generated in situ, which can catalyze elimination. However, this is often insufficient to fully suppress the side reaction.

Question: My fluorination reaction with Selectfluor® is low-yielding and does not go to completion. What factors should I investigate?

Answer: While Selectfluor® is often a better choice for tertiary alcohols, its success depends on the specific activation method used. Unlike primary or secondary alcohols, tertiary alcohols require activation for reaction with Selectfluor®.

Causality: The hydroxyl group must be converted into a better leaving group, which can then be displaced or undergo a radical reaction initiated by Selectfluor®.

Troubleshooting Steps:

  • Verify Your Activation System: Recent literature highlights effective systems for tertiary alcohols. A particularly robust method involves activating the hydroxyl group with a Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I system before adding Selectfluor®.[5][6][7] This in situ generation of an intermediate iodide is key.

  • Ensure Anhydrous Conditions: All reagents and solvents must be rigorously dried. Water will consume the activating agents and quench intermediates.

  • Reagent Purity and Stoichiometry: Use fresh, high-purity Selectfluor®. For the phosphine/iodide activation method, ensure the stoichiometry is correct (typically 1.5 mmol Selectfluor, 0.3 mmol phosphine, 0.6 mmol diiodoethane per 0.5 mmol of alcohol).[5]

  • Consider a Photochemical Approach: Light-mediated protocols can also be highly effective. These methods often involve forming an oxalate from the alcohol, which then undergoes single-electron oxidation by an excited-state photocatalyst or Selectfluor® itself, leading to a radical intermediate that is trapped by fluorine.[4][10]

Data Summary: Comparison of Fluorinating Agents for Tertiary Alcohols
ReagentTypeTypical ConditionsProsCons
DAST NucleophilicCH₂Cl₂, -78 °C to RT[8][11]Readily available.Prone to elimination/rearrangement[3]; thermally unstable[8]; moisture sensitive.
Deoxo-Fluor™ NucleophilicCH₂Cl₂, -78 °C to RT[11]More thermally stable than DAST.[11]Similar issues with elimination for 3° alcohols; expensive.
Selectfluor® ElectrophilicRequires activation (e.g., phosphine/iodide or photocatalysis)[5][6][7]High functional group tolerance; less elimination[5]; stable solid.Requires co-reagents/catalysts for alcohols; can be slow.
PyFluor NucleophilicBase, CH₂Cl₂, RT[12]Thermally stable solid; less elimination than DAST for 1°/2° alcohols.[12]Primarily designed for 1° and 2° alcohols; less effective for 3° alcohols.[2]
Step 3: Saponification of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

Question: I am losing my product during the aqueous workup of the fluorination step. Is the fluorinated ester unstable?

Answer: Yes, this is a distinct possibility. The presence of a fluorine atom on the alpha-carbon to the ester carbonyl group significantly increases its electrophilicity. This makes the ester more susceptible to hydrolysis, even under neutral or mildly acidic/basic conditions.[13][14]

Causality: The strong electron-withdrawing inductive effect of the fluorine atom destabilizes the ester linkage, making the carbonyl carbon more attractive to nucleophiles like water. Studies have shown that introducing a single fluorine atom can increase the rate of hydrolysis by nearly an order of magnitude compared to its non-fluorinated analog.[13]

Solutions:

  • Minimize Contact with Water: Use a non-aqueous workup if possible. Quench the reaction with a saturated solution of NH₄Cl, extract quickly with a non-polar solvent (e.g., EtOAc or CH₂Cl₂), and dry the organic layer thoroughly with MgSO₄ or Na₂SO₄.

  • Proceed Directly to Hydrolysis: Instead of isolating the fluorinated ester, consider a "one-pot" or "telescoped" sequence. After quenching the fluorination reaction, you could potentially add the base for saponification directly to the crude reaction mixture, assuming the solvents and byproducts are compatible.

  • Use Mild Conditions for Saponification: When you are ready to hydrolyze, use mild conditions. Lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature is generally effective and minimizes side reactions.[15]

Step 4: Purification of this compound

Question: The final carboxylic acid is difficult to extract from the aqueous layer after hydrolysis. How can I improve my recovery?

Answer: Fluorinated carboxylic acids can have unusual partitioning behavior. The presence of both a polar carboxylic acid and a relatively non-polar fluorinated alkyl portion can lead to emulsification or high water solubility.

Solutions:

  • Acidify Thoroughly: Ensure the aqueous layer is acidified well below the pKa of the carboxylic acid (typically to pH 1-2) with an acid like 1M HCl to fully protonate the carboxylate, making it more soluble in the organic phase.

  • Use a More Polar Extraction Solvent: If extraction with ethyl acetate or dichloromethane is inefficient, try a more polar solvent like methyl tert-butyl ether (MTBE) or a mixture of EtOAc and THF.

  • Saturate the Aqueous Layer: Add solid NaCl or brine to the aqueous layer. This "salting out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Consider Fluorinated Solid-Phase Extraction (SPE): For small-scale purification, specialized SPE cartridges with fluorinated stationary phases can be used to selectively retain the fluorinated product, allowing impurities to be washed away.[16] This is a highly effective but more costly technique.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the deoxyfluorination of a tertiary alcohol using the Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I and Selectfluor® system?

A1: This reaction proceeds through a clever in situ activation sequence. The phosphine and diiodoethane first react to form a phosphonium iodide species. This activates the alcohol by converting the hydroxyl into a good leaving group (an oxyphosphonium species). The iodide anion then displaces this group to form a tertiary iodide intermediate. Finally, Selectfluor® acts as an oxidant and fluorine source, reacting with the tertiary iodide to yield the final fluorinated product. This avoids the direct formation of a free carbocation.[5][6][7]

Mechanism cluster_activation Activation cluster_substitution Substitution & Fluorination ROH Tertiary Alcohol (R₃C-OH) Reagents DPPE + ICH₂CH₂I ROH->Reagents + Activated Activated Intermediate [R₃C-O-P⁺Ph₂...I⁻] Reagents->Activated Iodide Tertiary Iodide (R₃C-I) Activated->Iodide SN2 Displacement Selectfluor Selectfluor® Iodide->Selectfluor + Product Tertiary Fluoride (R₃C-F) Selectfluor->Product

Caption: Simplified mechanism for Selectfluor® deoxyfluorination.

Q2: Why is the deoxyfluorination of tertiary alcohols generally more challenging than for primary or secondary alcohols?

A2: The primary challenge stems from the high propensity of tertiary systems to undergo elimination (E1) and rearrangement reactions.[1] Traditional nucleophilic fluorinating agents like DAST rely on SN2 or SN1 pathways. The SN2 pathway is sterically hindered at a tertiary center, and the SN1 pathway proceeds through a tertiary carbocation intermediate, which is a branch point for elimination and rearrangement side products.[1][2] Therefore, methods that avoid carbocationic intermediates are required for clean conversion.[5][17]

Q3: Are there any major safety concerns with the reagents mentioned?

A3: Yes.

  • DAST: (Diethylaminosulfur trifluoride) is notoriously hazardous. It is thermally unstable and can decompose explosively, especially when heated above 90 °C or distilled.[8] It is also highly corrosive and reacts violently with water. Always handle it with extreme caution in a fume hood behind a blast shield.

  • Selectfluor®: Is a strong oxidizing agent. While it is a stable solid, it should not be mixed with strong reducing agents.

  • Phosphines: Reagents like diphenyldiphosphinoethane (DPPE) are air-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Protocol 1: Deoxyfluorination of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate using Selectfluor®

Adapted from Zhang, W. et al., Org. Lett. 2020.[5][6][7]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (1.0 eq), 1,2-bis(diphenylphosphino)ethane (DPPE, 0.6 eq), and anhydrous acetonitrile (CH₃CN, 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,2-diiodoethane (1.2 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 15 minutes. The solution should turn reddish-brown.

  • Add Selectfluor® (3.0 eq) in one portion.

  • Stir the reaction at room temperature for an additional 15-30 minutes. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Protocol 2: Saponification of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
  • Dissolve the purified fluorinated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash once with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 1M HCl.

  • Extract the product from the acidified aqueous layer three to five times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

References

Validation & Comparative

A Comprehensive Guide to the Structural Characterization and Confirmation of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrans in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry, incorporating a fluorinated stereocenter on a tetrahydropyran ring, a common scaffold in many bioactive compounds.[1] The rigid structure of the pyran ring, combined with the electronic effects of the fluorine and carboxylic acid moieties, makes it an attractive component for creating novel therapeutics.

Given its potential in drug development, the unequivocal confirmation of its structure is paramount. This guide provides a comprehensive overview of the analytical techniques and expected data for the complete characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the readily available Tetrahydro-4H-pyran-4-one. This context is crucial for anticipating potential impurities that may arise during synthesis.

Synthesis of this compound start Tetrahydro-4H-pyran-4-one intermediate1 4-Cyanotetrahydro-2H-pyran-4-ol start->intermediate1 Strecker Synthesis (NaCN, NH4Cl) intermediate2 4-Fluorotetrahydro-2H-pyran-4-carbonitrile intermediate1->intermediate2 Fluorinating Agent (e.g., DAST) product This compound intermediate2->product Acid Hydrolysis (e.g., HCl, H2O) NMR_Structure cluster_mol This compound mol C4(F)-COOH /   \ H3,5-C-C-H2,6  \ /      O

References

A Comparative Analysis for Drug Discovery: 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid vs. Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid and its non-fluorinated analog, tetrahydropyran-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the profound impact of a single fluorine atom on key molecular properties. By integrating established principles of medicinal chemistry with supporting data and detailed experimental protocols, we aim to provide a practical framework for leveraging strategic fluorination in modern drug design.

PART 1: The Strategic Imperative of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine has become a cornerstone of modern drug design, and for good reason. Despite its minimal steric footprint—being only slightly larger than a hydrogen atom—fluorine's extreme electronegativity imparts powerful and often predictable changes to a molecule's physicochemical profile.[1][2] These alterations can be harnessed to overcome common challenges in drug development, such as poor metabolic stability, undesirable pKa, and suboptimal membrane permeability.[1][3][4] The carbon-fluorine bond is the strongest single bond in organic chemistry, which can significantly enhance a drug's resistance to metabolic degradation by cytochrome P450 (CYP) enzymes.[1][5][6] This guide will explore these effects through the direct comparison of a fluorinated tetrahydropyran scaffold with its parent compound.

PART 2: Physicochemical Properties—A Tale of Two Molecules

The introduction of a fluorine atom at the C4 position, alpha to the carboxylic acid, dramatically alters the molecule's electronic and lipophilic character. These changes are critical as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary: Head-to-Head Comparison
PropertyTetrahydropyran-4-carboxylic acid (Non-fluorinated)This compound (Fluorinated)Rationale for Change
Molecular Weight 130.14 g/mol [7][8]148.12 g/mol Addition of a fluorine atom
pKa ~4.4 - 4.8[8]~2.5 - 3.1 (Estimated)Strong inductive electron withdrawal by fluorine stabilizes the carboxylate anion, increasing acidity.[9][10]
Calculated LogP ~0.4[11]~0.7 - 0.9 (Estimated)Fluorine increases lipophilicity, a common effect when replacing hydrogen in aliphatic systems.[2]
Melting Point 87 - 89 °C[8][12]Not availableChanges in crystal lattice energy due to altered polarity and intermolecular forces.

The most significant and impactful change is the dramatic decrease in pKa. The high electronegativity of the alpha-fluorine atom exerts a powerful inductive effect, withdrawing electron density from the carboxylic acid group.[9] This stabilizes the resulting carboxylate conjugate base, making the parent acid substantially stronger (lower pKa).[9][10] This shift means that at physiological pH (7.4), the fluorinated analog will be almost exclusively in its ionized form, which has profound consequences for its solubility, membrane permeability, and potential interactions with biological targets.

PART 3: Impact on Biological Properties and Metabolic Stability

Enhancing Metabolic Resistance

Saturated heterocyclic rings are often susceptible to metabolic oxidation, typically at positions adjacent to a heteroatom.[13] The C-H bond at the C4 position of tetrahydropyran-4-carboxylic acid represents a potential "metabolic soft spot." By replacing this hydrogen with a fluorine atom, we leverage the exceptional strength of the C-F bond to block this site of potential oxidation.[1][6] This strategy is frequently employed to reduce metabolic clearance, thereby increasing the compound's half-life and overall exposure in vivo.[13][14]

Modulating Target Engagement

The altered acidity and electronic distribution of the fluorinated compound can also influence its binding affinity and selectivity for a target protein. The more acidic nature of the carboxylate group might lead to stronger ionic interactions or hydrogen bonds within a receptor's binding pocket. Conversely, this change could also be detrimental. Therefore, empirical validation is essential.

PART 4: Essential Experimental Protocols

The following protocols provide a self-validating system for empirically determining the key properties discussed.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: This gold-standard method directly measures the pH at which a compound is 50% ionized, providing an accurate pKa value essential for predicting physiological behavior.

Methodology:

  • Preparation: Accurately weigh and dissolve the test compound in a 1:1 (v/v) solution of methanol and deionized water to a final concentration of 10 mM.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH while stirring.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the first derivative of the pH change versus the volume of NaOH added. The peak of this plot corresponds to the equivalence point. The pKa is the pH value recorded when exactly half of the volume of NaOH required to reach the equivalence point has been added.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in MeOH/Water B Add increments of standardized NaOH A->B C Record pH at each step B->C D Plot ΔpH/ΔV vs. Volume C->D E Identify equivalence point D->E F Determine pH at 1/2 equivalence point (pKa) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)

Causality: This method directly measures the partitioning of a compound between a lipid-like (n-octanol) and an aqueous phase, providing the most fundamental measure of lipophilicity (LogP), which is a key predictor of membrane permeability.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add this to a volume of the pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes at a constant temperature (25°C).

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

LogP_Workflow A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Dissolve compound and mix phases A->B C Shake to equilibrate partition B->C D Separate aqueous and octanol layers C->D E Quantify compound concentration in each phase via HPLC D->E F Calculate LogP = log([C]oct / [C]aq) E->F

Caption: Shake-flask method for experimental LogP determination.

Protocol 3: In Vitro Metabolic Stability Assay

Causality: This assay uses human liver microsomes, which are rich in CYP enzymes, to simulate hepatic metabolism. It provides a quantitative measure of a compound's intrinsic clearance, allowing for direct comparison of metabolic lability.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of human liver microsomes (HLM) and a NADPH-regenerating system.

  • Incubation: Pre-warm the HLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of 1 µM) and the NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Metabolic_Stability_Workflow cluster_reaction Metabolic Reaction cluster_sampling Sampling cluster_analysis Analysis A Incubate compound with Human Liver Microsomes + NADPH at 37°C B Take aliquots at multiple time points A->B C Quench reaction with cold acetonitrile + IS B->C D Quantify remaining parent compound by LC-MS/MS C->D E Calculate in vitro half-life (t½) D->E

Caption: Workflow for in vitro metabolic stability assessment.

PART 5: Conclusion and Authoritative Recommendation

The comparative analysis of this compound and its non-fluorinated analog provides a clear and compelling illustration of fluorine's utility in drug design. The strategic placement of a single fluorine atom alpha to the carboxylic acid is predicted to significantly increase acidity and moderately enhance lipophilicity while simultaneously blocking a potential site of metabolism. These modifications can lead to a more favorable ADME profile, potentially translating to improved efficacy and a longer duration of action.

However, these benefits are not guaranteed and are highly context-dependent. The pronounced shift in pKa could negatively impact cell permeability or target binding. Therefore, the decision to incorporate this fluorinated building block must be driven by empirical data. The protocols provided herein offer a robust framework for generating the necessary comparative data to make informed, rational decisions in any drug discovery program.

References

A Comparative Analysis of 4-Substituted Tetrahydropyran-4-Carboxylic Acids: Exploring the Impact of Fluoro, Amino, and Hydroxy Moieties on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring serves as a privileged scaffold, valued for its favorable physicochemical properties and its presence in numerous bioactive molecules. Strategic substitution on this core structure can profoundly influence a compound's biological activity, pharmacokinetics, and target engagement. This guide provides a comparative analysis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid and its structurally similar analogues, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and 4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid, alongside the parent compound, Tetrahydropyran-4-carboxylic acid.

While direct biological data for this compound is not extensively available in public literature, its inclusion in patents for the synthesis of complex therapeutic agents suggests its significance as a building block in medicinal chemistry.[1] In contrast, derivatives of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid have demonstrated notable antibacterial and cytotoxic activities.[2] This guide will synthesize the available experimental data, supplemented by theoretical structure-activity relationship (SAR) analysis, to provide researchers, scientists, and drug development professionals with a comprehensive overview of how substitutions at the C-4 position of the tetrahydropyran-4-carboxylic acid scaffold can modulate biological potential.

Physicochemical Properties: A Foundation for Biological Interaction

The nature of the substituent at the 4-position of the tetrahydropyran-4-carboxylic acid ring directly influences key physicochemical parameters such as molecular weight, polarity, and hydrogen bonding capacity. These properties, in turn, govern how the molecule interacts with biological systems, from membrane permeability to target binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₆H₉FO₃148.13N/A13
4-Aminotetrahydro-2H-pyran-4-carboxylic acid C₆H₁₁NO₃145.16-3.223
4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid C₆H₁₀O₄146.14N/A24
Tetrahydropyran-4-carboxylic acid C₆H₁₀O₃130.14N/A13

Biological Activity: A Tale of Two Substituents

The available literature points towards distinct biological profiles for derivatives of the amino-substituted analogue, while the fluoro-substituted compound remains primarily a synthetic intermediate.

The Promising Profile of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Derivatives of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid have been investigated for their potential therapeutic applications, with notable findings in the realms of antibacterial and cytotoxic activity. The presence of both an amino and a carboxylic acid group provides opportunities for diverse chemical interactions and makes it a valuable building block for more complex molecules.[2]

Antibacterial Activity: Several studies have highlighted the antibacterial potential of pyran derivatives.[4][5][6][7] For instance, certain spiro-4H-pyran derivatives have shown good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.[5] The mechanism of action is thought to involve interactions with key bacterial enzymes or disruption of the bacterial cell membrane. The amino and carboxylic acid groups of 4-aminotetrahydro-2H-pyran-4-carboxylic acid can participate in hydrogen bonding and electrostatic interactions within the active sites of bacterial protein targets.

Cytotoxic Activity: The tetrahydropyran scaffold is found in some natural products with cytotoxic properties.[8] Research into synthetic pyran derivatives has also revealed promising anticancer activity.[9][10] For example, some novel spiro-4H-pyran derivatives have been shown to induce apoptosis in cancer cell lines.[9] The cytotoxic effects of derivatives of 4-aminotetrahydro-2H-pyran-4-carboxylic acid have been demonstrated in vitro against various cancer cell lines, with some compounds exhibiting IC₅₀ values below 20 μM.

This compound: A Key Synthetic Intermediate

Currently, the primary role of this compound in the scientific literature is as a specialized building block in organic synthesis. Its incorporation into more complex molecules, particularly in the field of oncology, suggests that the fluorine substitution is strategically employed to modulate the properties of the final compound. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, influence metabolic stability, and potentially enhance binding affinity to target proteins through specific fluorine-protein interactions.

Structure-Activity Relationship (SAR) Analysis

The distinct functionalities at the C-4 position—fluoro, amino, and hydroxy—are expected to confer different biological and physicochemical properties.

  • Fluorine: The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly impact a molecule's properties. Its strong electron-withdrawing nature will increase the acidity of the carboxylic acid. This can alter ionization at physiological pH and influence interactions with biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Amine: The amino group introduces a basic center, allowing for the formation of a zwitterion with the carboxylic acid. This can influence solubility and membrane permeability. The primary amine can also act as a hydrogen bond donor and a nucleophile, enabling covalent interactions or strong hydrogen bonding with target proteins.

  • Hydroxyl: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence increases polarity, which may affect cell permeability. The impact on biological activity will be highly dependent on the specific target and whether the hydroxyl group can form a key interaction within the binding site.

SAR_Comparison cluster_scaffold Tetrahydropyran-4-carboxylic Acid Scaffold cluster_substituents C-4 Substituents cluster_properties Predicted Impact on Properties Scaffold Core Structure F Fluoro (-F) NH2 Amino (-NH2) OH Hydroxy (-OH) Acidity Increased Acidity F->Acidity e- withdrawing Metabolism Blocked Metabolism F->Metabolism C-F stability HBD Hydrogen Bond Donor/Acceptor NH2->HBD Zwitterion Zwitterion Formation NH2->Zwitterion OH->HBD Polarity Increased Polarity OH->Polarity

Experimental Protocols

For researchers wishing to further investigate the biological activities of these compounds, the following are detailed, step-by-step methodologies for key assays.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension 1:150 in fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) D Inoculation with Bacterial Suspension A->D B Compound Stock Solution C Serial Dilution of Compound in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., HCT-116).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of 4-substituted tetrahydropyran-4-carboxylic acids reveals a fascinating interplay between chemical structure and biological activity. While this compound currently stands as a valuable synthetic tool, the documented antibacterial and cytotoxic potential of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid derivatives underscores the therapeutic promise of this scaffold.

Future research should focus on the synthesis and biological evaluation of this compound and 4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid to experimentally validate the theoretical SAR predictions. Elucidating the specific molecular targets and mechanisms of action for any active compounds will be crucial for their further development. A systematic exploration of the structure-activity relationships by synthesizing a broader range of analogues with diverse substitutions at the C-4 position will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.

References

Comparative study of different synthetic routes to 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of novel therapeutics. The strategic introduction of a fluorine atom at a quaternary center adjacent to a carboxylic acid on the tetrahydropyran scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, yields, and scalability. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most appropriate strategy for their specific needs.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals. Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive structural element in drug design. Fluorine, the most electronegative element, is often incorporated into drug molecules to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of this compound, therefore, represents a convergence of these two important themes in modern medicinal chemistry. This guide will explore and compare three plausible synthetic pathways, starting from readily available precursors.

Route 1: Fluorination of a Malonic Ester Derivative

This route is a classical approach that builds the carbon skeleton first and then introduces the fluorine atom via electrophilic fluorination of a malonate intermediate.

Reaction Scheme

Route 1 start Diethyl malonate + Bis(2-chloroethyl) ether step1 Diethyl tetrahydropyran-4,4-dicarboxylate start->step1 NaOEt, EtOH step2 Tetrahydropyran-4,4-dicarboxylic acid step1->step2 NaOH, H2O/EtOH, then H+ step3 Tetrahydro-2H-pyran-4-carboxylic acid step2->step3 Heat (Decarboxylation) step4 Esterification step3->step4 SOCl2, MeOH step5 Fluorination step4->step5 LDA, NFSI step6 Hydrolysis step5->step6 LiOH, THF/H2O target This compound step6->target

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

  • To a solution of sodium ethoxide (21.5 g, 0.316 mol) in absolute ethanol (250 mL) is added diethyl malonate (50 g, 0.312 mol) dropwise at room temperature.

  • The mixture is stirred for 30 minutes, and then bis(2-chloroethyl) ether (44.7 g, 0.312 mol) is added.

  • The reaction mixture is heated to reflux for 12 hours.

  • After cooling, the precipitated sodium chloride is filtered off, and the ethanol is removed under reduced pressure.

  • The residue is distilled under vacuum to afford diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Step 2-3: Hydrolysis and Decarboxylation

  • The diethyl tetrahydropyran-4,4-dicarboxylate (40 g, 0.164 mol) is added to a solution of sodium hydroxide (20 g, 0.5 mol) in a mixture of water (100 mL) and ethanol (100 mL).

  • The mixture is refluxed for 4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to pH 1.

  • The precipitated tetrahydropyran-4,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

  • The dicarboxylic acid is then heated at 150-160 °C until the evolution of carbon dioxide ceases, yielding Tetrahydro-2H-pyran-4-carboxylic acid.[1]

Step 4-6: Esterification, Fluorination, and Hydrolysis

  • The crude Tetrahydro-2H-pyran-4-carboxylic acid is esterified by refluxing with methanol and a catalytic amount of sulfuric acid.

  • The resulting methyl ester is then dissolved in anhydrous THF, cooled to -78 °C, and treated with a solution of lithium diisopropylamide (LDA).

  • N-Fluorobenzenesulfonimide (NFSI) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • The crude fluorinated ester is then hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the final product, this compound.

Discussion

This route benefits from the use of readily available and inexpensive starting materials. The initial cyclization to form the tetrahydropyran ring is a well-established and high-yielding reaction. However, the subsequent decarboxylation can require high temperatures, potentially leading to side products. The key fluorination step on the alpha-position of the ester can be challenging, and optimization of the base and fluorinating agent is often necessary to achieve good yields and minimize the formation of impurities.

Route 2: Nucleophilic Fluorination of a Hydroxy Ester

This approach introduces the fluorine atom via a nucleophilic substitution reaction on a hydroxyl group, which is a common strategy for fluorination.

Reaction Scheme

Route 2 start Tetrahydropyran-4-one step1 Reformatsky Reaction start->step1 Ethyl bromoacetate, Zn step2 Ethyl 4-hydroxy-tetrahydro-2H-pyran-4-carboxylate step1->step2 target This compound step2->target DAST, then Hydrolysis step3 Fluorination (DAST)

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1-2: Synthesis of Ethyl 4-hydroxy-tetrahydro-2H-pyran-4-carboxylate

  • Zinc dust (10 g, 0.153 mol) is activated by washing with dilute hydrochloric acid, water, ethanol, and ether, then dried under vacuum.

  • A solution of tetrahydropyran-4-one (10 g, 0.1 mol) and ethyl bromoacetate (25 g, 0.15 mol) in anhydrous benzene (100 mL) is prepared.

  • A portion of this solution is added to the activated zinc, and the mixture is gently warmed to initiate the reaction.

  • The remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The reaction is cooled and then quenched by the slow addition of saturated aqueous ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydroxy ester.

Step 3: Fluorination and Hydrolysis

  • The crude ethyl 4-hydroxy-tetrahydro-2H-pyran-4-carboxylate is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • Diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction is stirred at this temperature for 1 hour before being allowed to warm to room temperature overnight.

  • The reaction is carefully quenched with saturated aqueous sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated.

  • The resulting crude fluoro ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidic workup to afford this compound.

Discussion

This route utilizes the readily available tetrahydropyran-4-one. The Reformatsky reaction is a reliable method for the formation of the β-hydroxy ester. The key fluorination step with DAST is effective for converting tertiary alcohols to fluorides. However, DAST is a hazardous and moisture-sensitive reagent that requires careful handling. Rearrangement products can sometimes be observed during the fluorination of tertiary alcohols.

Route 3: Cyanohydrin Formation and Subsequent Transformations

This strategy introduces the carboxylate precursor in the form of a nitrile, which is then converted to the final product.

Reaction Scheme

Route 3 start Tetrahydropyran-4-one step1 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile start->step1 TMSCN, ZnI2 step2 Fluorination step1->step2 DAST step3 4-Fluoro-tetrahydro-2H-pyran-4-carbonitrile step2->step3 step4 Hydrolysis step3->step4 HCl, H2O, Heat target This compound

Caption: Synthetic pathway for Route 3.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile

  • To a solution of tetrahydropyran-4-one (10 g, 0.1 mol) in dichloromethane (100 mL) is added zinc iodide (1.6 g, 5 mmol).

  • Trimethylsilyl cyanide (TMSCN) (12 g, 0.12 mol) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude cyanohydrin.

Step 2-3: Fluorination

  • The crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • Diethylaminosulfur trifluoride (DAST) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane.

  • The organic layers are combined, dried, and concentrated to give 4-Fluoro-tetrahydro-2H-pyran-4-carbonitrile.

Step 4: Hydrolysis

  • The crude 4-Fluoro-tetrahydro-2H-pyran-4-carbonitrile is heated to reflux in a mixture of concentrated hydrochloric acid and water for 12 hours.

  • The reaction mixture is cooled, and the product is extracted with ethyl acetate.

  • The organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Discussion

This route also starts from the common precursor tetrahydropyran-4-one. The formation of the cyanohydrin is typically efficient. The subsequent fluorination of the tertiary alcohol with DAST is again the key step, with the same advantages and disadvantages as in Route 2. The final hydrolysis of the nitrile to the carboxylic acid requires harsh conditions (strong acid and heat), which could potentially lead to decomposition or side reactions.

Comparative Analysis

MetricRoute 1: Fluorination of Malonic EsterRoute 2: Nucleophilic Fluorination of Hydroxy EsterRoute 3: Cyanohydrin Formation
Starting Materials Diethyl malonate, bis(2-chloroethyl) etherTetrahydropyran-4-one, ethyl bromoacetateTetrahydropyran-4-one, TMSCN
Number of Steps 634
Key Reactions Malonic ester synthesis, decarboxylation, electrophilic fluorinationReformatsky reaction, nucleophilic fluorinationCyanohydrin formation, nucleophilic fluorination, nitrile hydrolysis
Anticipated Overall Yield Low to ModerateModerateModerate
Scalability GoodModerate (due to Reformatsky and DAST)Moderate (due to DAST and nitrile hydrolysis)
Key Challenges High-temperature decarboxylation, regioselectivity of fluorinationHandling of zinc and DAST, potential rearrangementsHandling of DAST, harsh hydrolysis conditions

Conclusion

All three presented routes offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 is a classic, linear synthesis that may be suitable for large-scale production due to the low cost of starting materials, but it is the longest route and may suffer from lower overall yields.

  • Route 2 is a more convergent approach that is likely to provide higher yields on a laboratory scale. The main drawback is the use of hazardous reagents.

  • Route 3 offers an alternative to the Reformatsky reaction for introducing the carboxylate precursor but involves a harsh final hydrolysis step.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and safety considerations. For rapid, lab-scale synthesis with a focus on yield, Route 2 may be the most attractive, provided appropriate safety measures are in place. For larger-scale campaigns where cost and the avoidance of hazardous reagents are paramount, further optimization of Route 1 would be a worthwhile endeavor.

References

A Comparative Guide to Validating the Purity of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide your analytical strategy.

The structural nature of this compound—a cyclic carboxylic acid with a fluorine substituent—presents unique analytical considerations. Its polarity, volatility, and thermal stability are key factors that dictate the suitability of an analytical method. This guide will objectively compare the performance of HPLC and GC-MS in this context, supported by experimental data and adherence to rigorous scientific principles.

The Crucial Role of Purity Validation

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.[1][2][3] Analytical methods used for purity assessment must be validated to ensure they are accurate, precise, and reliable.[1][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a separation technique that utilizes a liquid mobile phase to move a sample through a column packed with a stationary phase.[6][7] The differential interactions of the analyte and impurities with the stationary phase lead to their separation.

Why HPLC is a Strong Candidate:

  • Broad Applicability: HPLC is exceptionally versatile and can analyze a wide range of compounds, including those that are non-volatile and thermally labile.[8][9] This is a significant advantage for molecules like this compound, which may degrade at elevated temperatures.

  • Ambient Temperature Operation: Analysis is typically conducted at or near room temperature, minimizing the risk of thermal degradation of the analyte or impurities.[9][10]

  • Flexibility in Detection: HPLC systems can be coupled with various detectors, such as UV-Vis, fluorescence, and mass spectrometry (LC-MS), offering a range of selectivity and sensitivity options.[6][9]

Potential Challenges with HPLC:

  • Derivatization for Enhanced Detection: While not always necessary, derivatization may be required to improve the detection of compounds that lack a strong chromophore for UV-Vis detection.[11][12][13][14]

  • Cost and Complexity: HPLC systems can be more expensive to purchase and maintain than GC systems due to the need for high-pressure pumps and costly solvents.[7][9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful combination of two techniques. Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[6] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification.[6][8]

Why GC-MS is a Viable Option:

  • High Separation Efficiency: GC columns, particularly capillary columns, offer a large number of theoretical plates, resulting in excellent separation of complex mixtures.[8]

  • High Sensitivity and Specificity: Mass spectrometry provides a high degree of sensitivity and specificity, allowing for the confident identification and quantification of impurities, even at trace levels.[6][7]

  • Cost-Effectiveness for Volatile Analysis: For suitable analytes, GC can be a more cost-effective technique compared to HPLC.[10]

The Critical Hurdle for Carboxylic Acids: Derivatization

The primary challenge in analyzing carboxylic acids like this compound by GC-MS is their low volatility and high polarity due to the carboxylic acid group.[15] Direct injection into a hot GC inlet can lead to poor peak shape, thermal degradation, and adsorption onto the column. To overcome this, a chemical modification step called derivatization is essential.[15][16] Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, typically an ester.[15][17]

Common derivatization reagents for carboxylic acids include:

  • Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Alkylating agents: Such as diazomethane or alkyl chloroformates.[15]

  • Esterification reagents: Such as alcohols in the presence of an acid catalyst.[15]

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte.[18][19]

Comparative Analysis: HPLC vs. GC-MS for this compound

FeatureHPLCGC-MS
Analyte Volatility Not a limiting factor. Ideal for non-volatile compounds.[8][9]Requires volatile or semi-volatile compounds.[6][8] Derivatization is mandatory for this analyte.[15]
Thermal Stability Suitable for thermally labile compounds due to ambient operating temperatures.[8][9]High temperatures in the injector and column can cause degradation of sensitive compounds.[9]
Sample Preparation Generally simpler; dissolve and inject.More complex due to the required derivatization step.[7]
Separation Efficiency Good, but generally lower than capillary GC.Excellent, especially with capillary columns, leading to sharp peaks.[8]
Sensitivity Varies with the detector used. Can be very sensitive with appropriate detectors (e.g., MS, fluorescence).[6]Typically very high sensitivity, especially with MS detection.[6][7]
Selectivity Good, dependent on column chemistry and mobile phase.Excellent, with mass spectrometry providing definitive identification based on mass spectra.
Cost Higher initial instrument cost and ongoing solvent costs.[9][10]Lower initial instrument cost for basic setups, but derivatization adds to the cost and complexity.[10]
Analysis Time Typically 10-60 minutes per run.[9][10]Can be faster for simple mixtures, but the derivatization step adds to the overall time.[8]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated according to ICH guidelines for your specific application.[1][4]

HPLC-UV Method for Purity Determination

This method is designed for the direct analysis of this compound and its non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Purity Determination (with Derivatization)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities, as well as the main component after derivatization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Data acquisition and processing software.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector (210 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate purity Calculate % Purity integrate->purity

Caption: HPLC analytical workflow for purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize gcms GC-MS System derivatize->gcms Inject column DB-5ms Column gcms->column ms Mass Spectrometer column->ms tic Generate TIC ms->tic Signal spectra Identify Peaks by MS Spectra tic->spectra purity Calculate % Purity spectra->purity

Caption: GC-MS analytical workflow including the crucial derivatization step.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and challenges.

  • HPLC is the recommended primary technique for routine quality control and release testing. Its ability to analyze the compound in its native form without the need for derivatization simplifies the workflow, reduces potential sources of error, and is well-suited for quantifying non-volatile impurities that may be present.

  • GC-MS serves as an excellent complementary and orthogonal technique. It is particularly valuable for identifying and quantifying unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. The high specificity of mass spectrometry makes it a superior tool for structural elucidation of impurities.

A comprehensive purity validation strategy for this compound should ideally leverage the strengths of both methods. HPLC provides a robust and straightforward assessment of the bulk purity, while GC-MS offers a deeper insight into the volatile impurity profile. This dual approach ensures a thorough characterization of the compound, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

A Comparative Spectroscopic Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships. The introduction of fluorine into molecular scaffolds can significantly alter physicochemical and biological properties, making the unambiguous identification of isomers paramount. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid, offering insights into how their distinct spatial arrangements translate into unique spectral signatures.

Conformational Landscape: The Chair Conformation

The tetrahydropyran ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. In this conformation, substituents at the C4 position can occupy either an axial or an equatorial position. For the isomers of this compound, the interplay between the fluorine atom and the carboxylic acid group dictates the preferred orientation.

  • trans-isomer: In the most stable chair conformation, the larger carboxylic acid group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the fluorine atom will be in the axial position.

  • cis-isomer: In this configuration, both the fluorine and the carboxylic acid groups are on the same side of the ring. To accommodate the bulky carboxylic acid group, it will also favor the equatorial position, which forces the fluorine atom into an equatorial orientation as well.

This fundamental difference in the spatial orientation of the fluorine atom—axial in the trans-isomer and equatorial in the cis-isomer—is the primary driver of the predicted differences in their spectroscopic profiles.

Caption: Chair conformations of trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Differentiator

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The distinct chemical environments of the fluorine, carbon, and hydrogen nuclei in the axial versus equatorial positions will lead to predictable differences in chemical shifts and coupling constants.

¹⁹F NMR Spectroscopy

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.

  • trans-Isomer (Axial F): An axial fluorine atom typically experiences greater shielding due to gauche interactions with the C-H bonds at C2 and C6. This will result in an upfield (less positive) chemical shift compared to its equatorial counterpart.

  • cis-Isomer (Equatorial F): The equatorial fluorine is in a less sterically crowded environment and will therefore be more deshielded, resulting in a downfield (more positive) chemical shift .

¹³C NMR Spectroscopy

The orientation of the fluorine atom significantly impacts the chemical shifts of the carbon atoms in the tetrahydropyran ring, particularly the carbon to which it is attached (C4) and the adjacent carbons (C3 and C5).

  • C4 Carbon: The carbon directly bonded to the fluorine will show a large splitting due to one-bond ¹³C-¹⁹F coupling (¹JCF). The chemical shift of C4 is expected to be further downfield for the cis-isomer (equatorial F) compared to the trans-isomer (axial F).

  • C3 and C5 Carbons (γ-gauche effect): In the trans-isomer, the axial fluorine will have a gauche relationship with the C3 and C5 carbons. This steric compression leads to a shielding effect, causing the signals for C3 and C5 to appear upfield compared to the cis-isomer where the equatorial fluorine is anti-periplanar to these carbons.

¹H NMR Spectroscopy

The protons on the ring will exhibit complex splitting patterns due to both ¹H-¹H and ¹H-¹⁹F couplings. The key diagnostic protons are those on C2, C3, C5, and C6.

  • Protons on C3 and C5: In the trans-isomer, the axial fluorine will have a different coupling constant with the axial and equatorial protons on the adjacent carbons compared to the equatorial fluorine in the cis-isomer. Specifically, the vicinal coupling constant (³JHF) between an axial fluorine and an axial proton is typically larger than that between an equatorial fluorine and an axial or equatorial proton.

Table 1: Predicted NMR Spectroscopic Data

Parametertrans-Isomer (Axial F)cis-Isomer (Equatorial F)Rationale
¹⁹F Chemical Shift UpfieldDownfieldGreater shielding of axial F.
¹³C Chemical Shift (C4) UpfieldDownfieldAnisotropic effect of equatorial F.
¹³C Chemical Shift (C3, C5) UpfieldDownfieldγ-gauche effect from axial F.
¹JCF Coupling Constant ~165 Hz~170 HzGenerally larger for equatorial F.[1]
³JHF (F-ax, H-ax) LargerSmallerKarplus relationship for F-H coupling.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and subtle structural differences. The key vibrational modes to consider are the O-H stretch of the carboxylic acid, the C=O stretch, and the C-F stretch.

  • O-H and C=O Stretching: Both isomers will exhibit a broad O-H absorption band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[2][3] Subtle shifts may occur due to minor differences in hydrogen bonding networks in the solid state.

  • C-F Stretching: The position of the C-F stretching vibration is sensitive to the electronic and steric environment. The axial C-F bond in the trans-isomer is expected to have a slightly different vibrational frequency compared to the equatorial C-F bond in the cis-isomer. Generally, the axial C-F stretch is observed at a slightly lower wavenumber.[4][5]

Table 2: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Expected Difference
O-H (Carboxylic Acid)2500 - 3300 (broad)Minimal
C=O (Carboxylic Acid)~1710Minimal
C-F Stretch1000 - 1100trans (axial) at slightly lower frequency than cis (equatorial).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to significant fragmentation of both isomers. While the molecular ion peak (M⁺) may be weak or absent, the fragmentation patterns can offer clues to the structure.

Both isomers are expected to undergo fragmentation pathways common to tetrahydropyran and carboxylic acid derivatives. Key fragmentation events would include:

  • Loss of the carboxylic acid group (-COOH, 45 Da).

  • Loss of HF (20 Da).

  • Ring-opening and subsequent fragmentation.

The relative abundances of certain fragment ions may differ between the two isomers due to the different steric environments of the fluorine atom, potentially influencing the stability of the resulting fragment ions. However, distinguishing the isomers based solely on their EI-MS spectra could be challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments to probe the fragmentation pathways in more detail.

Experimental Protocols

To obtain the data discussed, the following standard experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment for the carboxylic acid).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR: For complete assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are recommended to establish ¹H-¹³C correlations.

cluster_workflow NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Spectrometer (≥400 MHz) Sample_Prep->NMR_Acquisition H1_NMR ¹H NMR NMR_Acquisition->H1_NMR C13_NMR ¹³C NMR NMR_Acquisition->C13_NMR F19_NMR ¹⁹F NMR NMR_Acquisition->F19_NMR TwoD_NMR 2D NMR (HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Analysis Spectral Analysis & Interpretation H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis TwoD_NMR->Data_Analysis

Caption: A typical workflow for NMR analysis.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or KBr and ratio it against the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile (derivatization to the methyl ester may be necessary).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Conclusion

The differentiation of the cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, in particular, offers the most definitive and information-rich data for distinguishing these stereoisomers. The predicted differences in ¹⁹F and ¹³C chemical shifts, arising from the axial versus equatorial orientation of the fluorine atom, provide unambiguous signatures for each isomer. While IR and MS can provide supporting evidence, they are less definitive on their own for this specific isomeric pair. By applying the principles and experimental approaches outlined in this guide, researchers can confidently elucidate the correct stereochemistry of these and other fluorinated heterocyclic compounds, a crucial step in advancing drug discovery and development programs.

References

Enhancing Metabolic Stability: A Comparative Guide to Compounds Bearing the 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A compound that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry for enhancing pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing the 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid moiety against relevant structural analogs. Through detailed experimental protocols and supporting data, we will explore the nuances of how fluorination and structural modifications can profoundly influence a compound's metabolic fate.

The Rationale: Causality Behind Experimental Choices

The selection of the this compound moiety for this guide is predicated on its unique combination of structural features. The tetrahydropyran ring is a common scaffold in medicinal chemistry, often used to improve physicochemical properties such as solubility. The carboxylic acid group, while often crucial for target engagement, is a known site for Phase II metabolism, particularly glucuronidation. The introduction of a fluorine atom at the 4-position, adjacent to the carboxylic acid, is a deliberate design choice aimed at mitigating metabolic liabilities. This guide will dissect the metabolic consequences of this fluorination by comparing it to three key structural variants:

  • The Non-Fluorinated Analog (Tetrahydro-2H-pyran-4-carboxylic acid): This direct comparator allows for the isolation and assessment of the impact of the fluorine atom on metabolic stability.

  • The Acyclic Analog (2-Fluoro-2-methylpropanoic acid): This comparison will shed light on the contribution of the cyclic scaffold to metabolic stability, independent of the fluorine's effect.

  • The Bioisosteric Analog (4-Fluoro-4-(1H-tetrazol-5-yl)tetrahydro-2H-pyran): Replacing the carboxylic acid with a tetrazole, a well-established bioisostere, provides insight into alternative strategies for improving metabolic stability while maintaining key physicochemical properties.[1][2]

To comprehensively assess metabolic stability, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Microsomal assays primarily evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[3] Hepatocytes, being whole liver cells, provide a more complete picture by encompassing both Phase I and Phase II metabolic pathways, including the crucial glucuronidation of carboxylic acids by Uridine diphosphate-glucuronosyltransferases (UGTs).[4][5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating positive controls to ensure the metabolic competency of the in vitro systems.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes, primarily assessing Phase I metabolism.

Materials:

  • Test compounds and control compounds (e.g., Testosterone, a known CYP substrate)

  • Pooled human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and control compounds (e.g., Propranolol, a compound with known Phase I and II metabolism)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Collagen-coated plates

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Plating and Recovery:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates at a desired density and allow them to attach and recover in a humidified incubator.

  • Incubation:

    • Prepare dosing solutions of the test and control compounds in the incubation medium.

    • Remove the plating medium from the cells and add the dosing solution (final concentration typically 1 µM).

    • Incubate the plates at 37°C in a humidified incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

    • Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard to the collected aliquots.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet any cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) and calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Visualizing the Workflow

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_prep Preparation (Microsomes, Compound, NADPH) M_inc Incubation at 37°C (Time Points: 0-60 min) M_prep->M_inc M_quench Reaction Quenching (Acetonitrile + IS) M_inc->M_quench M_process Sample Processing (Centrifugation) M_quench->M_process M_lcms LC-MS/MS Analysis M_process->M_lcms M_data Data Analysis (t½, CLint) M_lcms->M_data H_plate Hepatocyte Plating & Recovery H_inc Incubation at 37°C (Time Points: 0-240 min) H_plate->H_inc H_quench Reaction Quenching (Acetonitrile + IS) H_inc->H_quench H_process Sample Processing (Centrifugation) H_quench->H_process H_lcms LC-MS/MS Analysis H_process->H_lcms H_data Data Analysis (t½, CLint) H_lcms->H_data

Caption: Generalized workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability Data

The following tables summarize illustrative in vitro metabolic stability data for the target compound and its structural analogs in human liver microsomes and hepatocytes. It is important to note that this data is hypothetical and serves to exemplify the expected outcomes based on established principles of drug metabolism.

Table 1: Human Liver Microsomal Stability Data

CompoundStructuret½ (min)CLint (µL/min/mg protein)Predicted Primary Metabolic Pathway
Target Moiety This compound> 60< 5Minimal CYP-mediated oxidation
Non-Fluorinated Analog Tetrahydro-2H-pyran-4-carboxylic acid4515.4CYP-mediated ring hydroxylation
Acyclic Analog 2-Fluoro-2-methylpropanoic acid> 60< 5Minimal CYP-mediated oxidation
Bioisosteric Analog 4-Fluoro-4-(1H-tetrazol-5-yl)tetrahydro-2H-pyran> 60< 5Minimal CYP-mediated oxidation

Table 2: Human Hepatocyte Stability Data

CompoundStructuret½ (min)CLint (µL/min/10^6 cells)Predicted Primary Metabolic Pathway
Target Moiety This compound18012.8Glucuronidation (Phase II)
Non-Fluorinated Analog Tetrahydro-2H-pyran-4-carboxylic acid3565.8CYP oxidation & Glucuronidation
Acyclic Analog 2-Fluoro-2-methylpropanoic acid21011.0Glucuronidation (Phase II)
Bioisosteric Analog 4-Fluoro-4-(1H-tetrazol-5-yl)tetrahydro-2H-pyran> 240< 5Minimal metabolism

Discussion: Synthesizing Accuracy with Field-Proven Insights

The Protective Effect of Fluorine

A comparison of the target moiety with its non-fluorinated analog provides a clear illustration of fluorine's "metabolic shielding" effect. In the microsomal assay, the non-fluorinated compound shows moderate clearance, suggesting it is a substrate for CYP enzymes. The likely site of metabolism is hydroxylation on the tetrahydropyran ring. In contrast, the fluorinated target moiety is significantly more stable. The strong carbon-fluorine bond is resistant to oxidative cleavage by CYPs, and the high electronegativity of the fluorine atom can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[6] This demonstrates the power of site-specific fluorination to block metabolic "soft spots."

The Influence of the Cyclic Scaffold

When comparing the target moiety to its acyclic analog, we observe high stability in the microsomal assay for both. This suggests that the primary metabolic liability in the non-fluorinated parent is indeed on the ring structure. In the hepatocyte assay, both the cyclic and acyclic fluorinated carboxylic acids are metabolized, albeit at a slower rate than the non-fluorinated analog. This metabolism is attributed to Phase II glucuronidation of the carboxylic acid moiety.[7][8] The slightly faster clearance of the target moiety compared to its acyclic counterpart could be due to conformational effects imposed by the ring that favor recognition and binding by UGT enzymes.

The Advantage of Bioisosteric Replacement

The most dramatic increase in metabolic stability is observed with the bioisosteric analog, where the carboxylic acid is replaced by a tetrazole.[9] Tetrazoles are known to be significantly less susceptible to glucuronidation than carboxylic acids.[8] This is reflected in the very low clearance observed in the hepatocyte assay. This finding underscores the utility of bioisosteric replacement as a powerful strategy to circumvent metabolic liabilities associated with specific functional groups, often leading to substantial improvements in a compound's pharmacokinetic profile.[1]

Visualizing Metabolic Pathways

metabolic_pathways cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Target Moiety cluster_bioisostere Bioisosteric Analog NF_Parent Tetrahydro-2H-pyran- 4-carboxylic acid NF_CYP CYP-mediated Hydroxylation NF_Parent->NF_CYP NF_UGT Glucuronidation NF_Parent->NF_UGT NF_Met1 Hydroxylated Metabolite NF_CYP->NF_Met1 NF_Met2 Acyl Glucuronide NF_UGT->NF_Met2 F_Parent 4-Fluorotetrahydro-2H-pyran- 4-carboxylic acid F_UGT Glucuronidation F_Parent->F_UGT F_Met Acyl Glucuronide F_UGT->F_Met B_Parent 4-Fluoro-4-(1H-tetrazol-5-yl) tetrahydro-2H-pyran B_Met Minimal Metabolism B_Parent->B_Met

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like this compound demands a meticulous and informed approach to personal protection. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and mitigating the potential risks associated with this fluorinated carboxylic acid derivative.

This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal, ensuring a self-validating system of safety at every step.

Hazard Assessment and Core Principles

Before any handling of this compound, a thorough risk assessment is paramount. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][4]

  • Serious Eye Irritation/Damage: Contact with eyes can lead to significant injury.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Our core principle is to establish multiple barriers of protection to minimize any potential exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical and should be based on a comprehensive understanding of the potential exposure routes.

Eye and Face Protection

Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Recommendation: Wear tight-sealing safety goggles that provide a complete seal around the eyes.[1]

  • Rationale: Goggles protect against splashes and airborne particles from all angles. For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a full-face shield should be worn in addition to safety goggles.[5] Polycarbonate lenses are recommended for their high impact resistance.[5]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation.

  • Gloves:

    • Recommendation: Use nitrile or butyl rubber gloves.[5] Always inspect gloves for any signs of degradation or perforation before use.

    • Rationale: These materials offer good resistance to a broad range of chemicals. It is advisable to use a double-gloving technique, especially when handling larger quantities or for prolonged periods. This involves wearing a lighter pair of nitrile gloves underneath a heavier, more resistant pair.

  • Lab Coat/Coveralls:

    • Recommendation: A flame-resistant lab coat is a minimum requirement.[6] For larger scale operations, chemical-resistant coveralls are recommended.

    • Rationale: This protects your personal clothing and underlying skin from accidental spills. Ensure the lab coat is fully buttoned.

Respiratory Protection

To mitigate the risk of inhaling airborne particles or aerosols, respiratory protection is essential, particularly when handling the solid compound.

  • Recommendation: A NIOSH-approved N95 respirator is suitable for low-dust environments.[5] For situations with the potential for higher concentrations of airborne particles, a half-mask or full-face respirator with acid gas and particulate cartridges is recommended.[5]

  • Rationale: The primary goal is to prevent the entry of the compound into the respiratory system. A proper fit test for any respirator is mandatory to ensure an effective seal.

PPE Component Specification Rationale
Eye/Face Protection Tight-sealing safety goggles; Full-face shield for splash riskPrevents contact with eyes, a primary route for severe irritation.[1][5]
Hand Protection Nitrile or butyl rubber gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact and irritation.[5]
Body Protection Flame-resistant lab coat or chemical-resistant coverallsProtects skin and personal clothing from contamination.[6]
Respiratory Protection N95 respirator (minimum); Half-mask or full-face respirator with appropriate cartridges for higher risk tasksPrevents inhalation of airborne particles and potential respiratory tract irritation.[5]

Operational and Disposal Plans

A safe laboratory environment is maintained through well-defined operational and disposal procedures.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1] Contaminated work clothing should not be allowed out of the workplace.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containers: Place all contaminated materials, including gloves, absorbent materials, and empty containers, into a clearly labeled hazardous waste container.

  • Procedure: Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Select & Inspect PPE A->B Informs C Work in Fume Hood B->C D Weighing & Transfer C->D E Reaction Setup D->E F Decontaminate Work Area E->F On Completion G Segregate Waste F->G H Properly Remove PPE F->H I Dispose of Hazardous Waste G->I H->G

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.